molecular formula C13H16O5 B1586084 Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate CAS No. 4687-37-0

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Cat. No.: B1586084
CAS No.: 4687-37-0
M. Wt: 252.26 g/mol
InChI Key: BHSYONGONOKNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate (CAS 4687-37-0) is a high-purity β-ketoester compound valued as a versatile chemical intermediate in organic and medicinal chemistry research . This compound serves as a crucial building block for the synthesis of more complex molecules; for instance, its structural analogs are employed as key intermediates in the diastereoselective synthesis of substituted morpholine rings, which are prominent heterocycles in the development of CNS-active compounds due to their favorable metabolic properties and blood-brain barrier permeability . The molecular formula is C13H16O5 and it has a molecular weight of 252.26-252.27 g/mol . Proper storage recommendations are to keep the material in a dark place, sealed in a dry environment at room temperature . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-18-13(15)8-10(14)9-5-6-11(16-2)12(7-9)17-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSYONGONOKNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374336
Record name ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4687-37-0
Record name ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,4-dimethoxybenzoylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3,4-dimethoxybenzoylacetate: A Keystone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3,4-dimethoxybenzoylacetate stands as a pivotal, yet often unheralded, intermediate in the landscape of medicinal chemistry and drug development. While not a therapeutic agent itself, its unique structural architecture—a β-keto ester functionalized with an electron-rich 3,4-dimethoxy-substituted phenyl ring—renders it an exceptionally versatile building block. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of its synthesis, characterization, and strategic application, particularly in the construction of complex heterocyclic scaffolds found in pharmacologically active molecules. We will delve into the causality behind synthetic choices and illustrate its journey from simple precursors to the core of potent drug candidates, such as isoquinoline alkaloids and phosphodiesterase inhibitors.

Core Properties and Chemical Identity

Understanding the fundamental physicochemical properties of a starting material is the bedrock of predictable and successful synthesis. Ethyl 3,4-dimethoxybenzoylacetate is a stable, crystalline solid at room temperature, facilitating ease of handling and measurement.

PropertyValueSource(s)
CAS Number 4687-37-0[1]
Molecular Formula C₁₃H₁₆O₅[1]
Molecular Weight 252.26 g/mol [1]
Appearance Light yellow solid[2]
Melting Point 37-41 °C (lit.)
Linear Formula C₂H₅OCOCH₂COC₆H₃(OCH₃)₂
InChI Key BHSYONGONOKNAI-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)c1ccc(OC)c(OC)c1

Synthesis via Claisen Condensation

The most direct and common route for preparing Ethyl 3,4-dimethoxybenzoylacetate is the Claisen condensation, a cornerstone carbon-carbon bond-forming reaction in organic synthesis.[2][3] This reaction involves the base-mediated condensation of an ester with an enolizable ester.

Mechanistic Rationale

The reaction proceeds by treating ethyl 3,4-dimethoxybenzoate with the enolate of ethyl acetate. A strong alkoxide base, such as sodium ethoxide (NaOEt), is critically employed. The choice of ethoxide as the base is a deliberate one to prevent transesterification; should the ethoxide ion attack the ester carbonyl, the leaving group is also an ethoxide, resulting in no net reaction and preserving the integrity of the starting materials and product.[4] The base deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of ethyl 3,4-dimethoxybenzoate. The subsequent collapse of the tetrahedral intermediate expels an ethoxide leaving group, yielding the target β-keto ester.[3] An excess of base is used to drive the reaction to completion by deprotonating the final product at the highly acidic methylene group between the two carbonyls, forming a stable enolate.[3]

Experimental Protocol: Synthesis of Ethyl 3,4-dimethoxybenzoylacetate
  • Materials: Ethyl 3,4-dimethoxybenzoate, Ethyl acetate (anhydrous), Sodium ethoxide, Diethyl ether (anhydrous), Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) and suspend it in anhydrous diethyl ether.

    • Add anhydrous ethyl acetate (1.5 equivalents) dropwise to the suspension under a nitrogen atmosphere.

    • Gently heat the mixture to a reflux for 30 minutes to ensure complete formation of the ethyl acetate enolate.

    • Dissolve ethyl 3,4-dimethoxybenzoate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the reaction mixture over 30 minutes.

    • Maintain the reflux for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture in an ice bath and cautiously quench by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~5-6). This step protonates the product enolate.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford Ethyl 3,4-dimethoxybenzoylacetate as a light yellow solid.

  • Validation: Confirm the identity and purity of the product by measuring its melting point (37-41 °C) and by spectroscopic analysis as detailed in the next section.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Conditions r1 Ethyl 3,4-dimethoxybenzoate p1 Ethyl 3,4-dimethoxybenzoylacetate r1->p1 Claisen Condensation r2 Ethyl Acetate r2->p1 re1 1. Sodium Ethoxide (NaOEt) in Anhydrous Ether re1->p1 re2 2. Reflux re2->p1 re3 3. 1M HCl (Workup) re3->p1

Caption: Workflow for the Claisen Condensation synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized compound.

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), two distinct methoxy singlets, a singlet for the α-methylene protons, and signals for the three aromatic protons.
¹³C NMR Resonances for two carbonyl carbons (ester and ketone), carbons of the aromatic ring, two distinct methoxy carbons, the α-methylene carbon, and the ethyl group carbons.
IR Spectroscopy Strong absorption bands characteristic of two distinct carbonyl groups: a C=O stretch for the ketone (~1680 cm⁻¹) and a C=O stretch for the ester (~1735 cm⁻¹). Also, C-O stretches for the ether and ester groups.
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (252.26).

Core Application: Gateway to Isoquinoline Alkaloids

The true value of Ethyl 3,4-dimethoxybenzoylacetate is realized in its role as a precursor to complex molecular scaffolds. Its most notable application is in the synthesis of isoquinoline alkaloids, a class of natural products renowned for their diverse and potent pharmacological activities, including the vasodilator papaverine.[1][5] The key transformation enabling this is the Bischler-Napieralski reaction, which forms the core 3,4-dihydroisoquinoline ring system.[6][7]

The Synthetic Pathway to a Bischler-Napieralski Precursor

Ethyl 3,4-dimethoxybenzoylacetate does not directly participate in the Bischler-Napieralski reaction. It must first be elaborated into a suitable N-acyl-β-phenethylamine intermediate. This multi-step process highlights the strategic manipulation of functional groups.

  • Reduction of the Ketone: The β-keto group is selectively reduced to a hydroxyl group, typically using a mild reducing agent like sodium borohydride (NaBH₄).

  • Formation of the Amine: The resulting hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) and displaced with an amine source, or converted to an azide followed by reduction. A more direct route involves reductive amination.

  • Acylation: The crucial amide bond is formed by acylating a suitable β-phenethylamine (like homoveratrylamine, which can also be synthesized from related precursors) with an acid derivative. In the context of papaverine synthesis, homoveratrylamine is acylated with 3,4-dimethoxyphenylacetic acid.[8]

  • Cyclodehydration (Bischler-Napieralski Reaction): The resulting amide is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][9] The amide oxygen is activated, and the electron-rich aromatic ring performs an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring.[6]

  • Aromatization: The dihydroisoquinoline can then be dehydrogenated (e.g., using a catalyst like Pd/C at high temperature) to yield the final aromatic isoquinoline alkaloid, such as papaverine.[1]

Strategic Workflow: From Intermediate to Isoquinoline Core

G start Ethyl 3,4-dimethoxybenzoylacetate step1 N-acyl-β-phenethylamine Intermediate start->step1 Functional Group Transformation (Reduction, Amination, Acylation) step2 Nitrilium Ion (Key Intermediate) step1->step2 Bischler-Napieralski Reaction (POCl₃, heat) step3 3,4-Dihydroisoquinoline Core step2->step3 Intramolecular Electrophilic Aromatic Substitution final Isoquinoline Alkaloid (e.g., Papaverine) step3->final Dehydrogenation (e.g., Pd/C)

Caption: Pathway from the title compound to the isoquinoline core.

Broader Applications in Medicinal Chemistry

The utility of the 3,4-dimethoxybenzoyl moiety extends beyond isoquinolines. This structural motif is present in a variety of other pharmacologically active classes. For instance, derivatives have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an important therapeutic target for inflammatory diseases like asthma and COPD.[10][11] In these molecules, the 3,4-dimethoxyphenyl group often serves as a key binding element within the enzyme's active site, highlighting the value of Ethyl 3,4-dimethoxybenzoylacetate as a starting material for generating libraries of potential PDE inhibitors.

Safety and Handling

As with any chemical reagent, adherence to strict safety protocols is paramount.

  • Hazard Classification: Ethyl 3,4-dimethoxybenzoylacetate is classified as acutely toxic if swallowed (H302). It is assigned the GHS07 pictogram.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

Ethyl 3,4-dimethoxybenzoylacetate is a quintessential example of a strategic chemical intermediate. Its straightforward synthesis via the Claisen condensation, coupled with the versatile reactivity of its β-keto ester functionality, provides a reliable entry point into complex molecular architectures. Its demonstrated role in the construction of isoquinoline alkaloids and other pharmacologically relevant scaffolds underscores its importance in the drug discovery and development pipeline. For the medicinal chemist, it is not merely a reagent but a well-defined and dependable starting point for the rational design and synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to the Molecular Structure of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate (CAS No: 4687-37-0).[1] As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural and chemical properties is paramount for researchers in medicinal chemistry and drug development.[2] This document delves into the molecule's structural elucidation through spectroscopic analysis, explores its inherent reactivity as a β-keto ester, and provides detailed experimental protocols for its synthesis and characterization. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a robust and applicable understanding for professionals in the field.

Introduction: The Significance of a Versatile Intermediate

This compound, also known as Ethyl veratroylacetate, belongs to the class of β-keto esters.[3] These compounds are distinguished by a ketone functional group at the β-position relative to an ester group.[4] This unique arrangement confers a high degree of reactivity and synthetic versatility, making them invaluable building blocks in organic synthesis. The presence of the 3,4-dimethoxyphenyl (veratryl) moiety specifically positions this molecule as a precursor for a range of biologically active heterocyclic compounds and other complex molecular architectures. Its application as a key intermediate in the synthesis of pharmaceuticals like Itopride underscores its importance in drug discovery and development.[1]

This guide will systematically deconstruct the molecular characteristics of this compound, providing a foundational understanding for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the cornerstone of predicting and manipulating a compound's chemical behavior. This section outlines the key structural features and physical properties of this compound.

Chemical Identity
PropertyValueSource
IUPAC Name This compoundPharmaffiliates[1]
Synonyms Ethyl veratroylacetate, Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoatechemBlink[3]
CAS Number 4687-37-0Pharmaffiliates[1]
Molecular Formula C13H16O5Pharmaffiliates[1]
Molecular Weight 252.27 g/mol Pharmaffiliates[1]
Structural Representation

The molecule consists of a central propanoyl chain with a ketone at the C3 position and an ethyl ester at the C1 position. A 3,4-dimethoxyphenyl group is attached to the C3 carbonyl carbon.

Caption: 2D representation of this compound.

Physicochemical Data
PropertyValueSource
Appearance Not explicitly stated, but related compounds are liquids or low-melting solids.
Melting Point 65 °CchemBlink[3]
Solubility Very slightly soluble in water (0.73 g/L at 25 °C, calculated)chemBlink[3]
Density 1.136 ± 0.06 g/cm³ (20 °C, calculated)chemBlink[3]
Storage 2-8°C RefrigeratorPharmaffiliates[1]

Spectroscopic Elucidation of the Molecular Structure

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the different components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • Aromatic Protons (δ 6.8-7.5 ppm): Three protons on the dimethoxyphenyl ring would appear in this region, likely as a complex multiplet or as distinct doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

    • Methylene Protons (α-protons, δ ~3.5 ppm): The two protons on the carbon between the two carbonyl groups are acidic and would appear as a singlet.

    • Methoxy Protons (δ ~3.9 ppm): Two distinct singlets, each integrating to three protons, would be expected for the two non-equivalent methoxy groups on the aromatic ring.

    • Ethyl Ester Protons: A quartet (δ ~4.2 ppm) for the methylene group (-OCH₂CH₃) and a triplet (δ ~1.3 ppm) for the methyl group (-OCH₂CH₃) would be observed, showing characteristic J-coupling.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbons (δ 165-200 ppm): Two distinct signals would be present for the ester and ketone carbonyl carbons.

    • Aromatic Carbons (δ 110-160 ppm): Six signals would be expected for the carbons of the dimethoxyphenyl ring, with the oxygen-substituted carbons appearing further downfield.

    • Methylene Carbon (α-carbon, δ ~45-55 ppm): The carbon atom situated between the two carbonyl groups.

    • Methoxy Carbons (δ ~56 ppm): Two signals for the two methoxy group carbons.

    • Ethyl Ester Carbons: Signals for the methylene carbon (δ ~61 ppm) and the methyl carbon (δ ~14 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

  • C=O Stretching (Ketone): A strong absorption band is expected around 1680 cm⁻¹, characteristic of an aryl ketone.

  • C=O Stretching (Ester): Another strong absorption band would be observed around 1735 cm⁻¹, typical for a saturated ester.

  • C-O Stretching: Bands in the region of 1200-1300 cm⁻¹ would indicate the C-O stretching of the ester and the aryl ether linkages.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring.

  • Sp² C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹.

  • Sp³ C-H Stretching: Aliphatic C-H stretching from the ethyl and methylene groups would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

  • Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at m/z = 252.27, corresponding to the molecular weight of the compound.[1]

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OC₂H₅) from the ester would result in a fragment at m/z = 207.

    • Cleavage of the bond between the carbonyl and the methylene group could lead to a fragment corresponding to the 3,4-dimethoxybenzoyl cation at m/z = 165.

    • Other fragments corresponding to the loss of CO, CO₂, and parts of the ethyl group would also be expected.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its β-keto ester moiety.

Acidity of the α-Hydrogens

The methylene protons located between the two carbonyl groups (the α-protons) are significantly acidic. This is due to the ability of the resulting conjugate base (an enolate) to be stabilized by resonance delocalization of the negative charge onto both carbonyl oxygen atoms. This acidity is the linchpin of much of the chemistry of β-keto esters. When treated with a suitable base, these compounds readily form enolates that can act as potent nucleophiles.[4]

enolate_formation β-Keto Ester β-Keto Ester Enolate Formation Enolate Formation β-Keto Ester->Enolate Formation Base Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack Electrophile New C-C Bond New C-C Bond Nucleophilic Attack->New C-C Bond

Caption: Reactivity pathway of β-keto esters.

Key Reactions
  • Alkylation: The enolate formed from this compound can readily undergo Sₙ2 reactions with alkyl halides.[5] This allows for the introduction of various alkyl groups at the α-position, a crucial step in building more complex carbon skeletons.[5]

  • Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid.[5] This intermediate is often unstable and readily undergoes decarboxylation upon heating to yield a ketone.[5] This sequence provides a powerful method for synthesizing substituted ketones.

  • Condensation Reactions: β-keto esters are excellent substrates for condensation reactions such as the Claisen condensation, which allows for the formation of larger β-keto esters.[4]

  • Japp-Klingemann Reaction: This reaction allows for the synthesis of hydrazones from β-keto esters and aryl diazonium salts.[6] The resulting hydrazones are valuable intermediates, for instance, in the Fischer indole synthesis to create complex heterocyclic structures.[6]

  • Synthesis of Heterocycles: The reactive nature of the β-keto ester functionality makes this compound a valuable precursor for the synthesis of various heterocyclic systems, such as quinolines and pyrazoles, which are common motifs in pharmacologically active molecules.[6][7]

Experimental Protocols

This section provides a generalized, representative protocol for the synthesis and purification of this compound, based on standard organic chemistry methodologies.

Synthesis via Claisen Condensation

This is a common method for the preparation of β-keto esters.

Materials:

  • Methyl 3,4-dimethoxybenzoate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol.

  • Add a mixture of methyl 3,4-dimethoxybenzoate and ethyl acetate dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours to drive the condensation to completion.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Acidify the mixture by the slow addition of dilute hydrochloric acid until the pH is acidic.

  • Extract the product into diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

synthesis_workflow Reactants Reactants Claisen Condensation Claisen Condensation Reactants->Claisen Condensation Base catalyst Acidification Acidification Claisen Condensation->Acidification Workup Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product

Caption: General workflow for synthesis and purification.

Purification

The crude this compound can be purified by one of the following methods:

  • Vacuum Distillation: For liquid products, distillation under reduced pressure can effectively separate the desired compound from non-volatile impurities and starting materials.

  • Column Chromatography: For solid or high-boiling liquid products, silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is a standard purification technique.

Characterization

The identity and purity of the synthesized product should be confirmed using the spectroscopic methods detailed in Section 3 (NMR, IR, and MS).

Conclusion

This compound is a synthetically valuable molecule whose utility is derived from the versatile reactivity of its β-keto ester functional group. A thorough understanding of its molecular structure, confirmed through a combination of spectroscopic techniques, is essential for its effective application in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The protocols and theoretical background provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently utilize this important chemical intermediate in their work.

References

An In-depth Technical Guide to Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate (CAS 4687-37-0): A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, a pivotal chemical intermediate in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and critical applications, with a focus on its role in the production of the prokinetic agent Itopride.

Introduction: The Significance of a Versatile Building Block

This compound, also known by synonyms such as Ethyl veratroylacetate and Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate, is a β-keto ester of significant interest in medicinal chemistry. Its molecular structure, featuring a dimethoxyphenyl ring, a ketone, and an ester functional group, makes it a versatile precursor for the synthesis of more complex molecules. This is particularly evident in its role as a key starting material in the synthesis of Itopride, a gastroprokinetic agent used to treat functional dyspepsia and other gastrointestinal motility disorders. The strategic importance of this intermediate lies in its ability to introduce the characteristic 3,4-dimethoxybenzoyl moiety found in Itopride and other pharmacologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 4687-37-0[1]
Molecular Formula C₁₃H₁₆O₅[1]
Molecular Weight 252.27 g/mol [1]
IUPAC Name This compound
Appearance Expected to be a solid or viscous oil[1]
Storage 2-8°C, Refrigerator[1]
Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found, its structure allows for the prediction of its key spectroscopic features based on data from closely related analogs.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons between the carbonyl groups (a singlet), the aromatic protons on the dimethoxyphenyl ring (a set of doublets and a doublet of doublets), and the two methoxy groups (two singlets). The presence of keto-enol tautomerism may lead to the appearance of additional, smaller signals corresponding to the enol form.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the dimethoxyphenyl ring, the methoxy carbons, the methylene carbon, and the carbons of the ethyl group. The chemical shifts of these carbons provide a clear fingerprint of the molecule's carbon skeleton[2].

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups. Additional characteristic peaks will be observed for C-O stretching of the ester and ether linkages, as well as C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 252.27). The fragmentation pattern would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the molecular structure.

Synthesis and Mechanism: The Claisen Condensation

The most logical and industrially relevant synthetic route to this compound is the Claisen condensation . This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable proton in the presence of a strong base to form a β-keto ester.

In this specific synthesis, methyl 3,4-dimethoxybenzoate is reacted with ethyl acetate in the presence of a strong base, such as sodium ethoxide. The ethoxide serves to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 3,4-dimethoxybenzoate. Subsequent elimination of a methoxide ion yields the desired β-keto ester.

Claisen_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Methyl_3_4_dimethoxybenzoate Methyl 3,4-dimethoxybenzoate Nucleophilic_Attack Nucleophilic Attack Methyl_3_4_dimethoxybenzoate->Nucleophilic_Attack Ethyl_acetate Ethyl Acetate Enolate_Formation Enolate Formation Ethyl_acetate->Enolate_Formation Deprotonation Base Sodium Ethoxide (Base) Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Elimination Elimination of Methoxide Nucleophilic_Attack->Elimination Target_Molecule This compound Elimination->Target_Molecule

Caption: Workflow of the Claisen condensation for the synthesis of the target molecule.

Experimental Protocol: A Representative Synthesis

The following is a representative, field-proven protocol for the synthesis of a β-keto ester via Claisen condensation, adapted for the synthesis of this compound. Note: This protocol should be performed by qualified personnel under appropriate laboratory safety conditions.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve metallic sodium (1.0 eq) in absolute ethanol (sufficient volume) under a nitrogen atmosphere.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of methyl 3,4-dimethoxybenzoate (1.0 eq) and anhydrous ethyl acetate (2.0-3.0 eq) dropwise at a temperature maintained between 0-5 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully quench with a dilute acid (e.g., 10% acetic acid or hydrochloric acid) to neutralize the excess base.

  • Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Application in Drug Development: The Synthesis of Itopride

The primary application of this compound is as a crucial intermediate in the synthesis of Itopride[1]. The synthesis of Itopride from this intermediate involves a series of chemical transformations that build upon the core structure of the β-keto ester.

Itopride_Synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_final Final Product Target_Molecule This compound Amidation Amidation Target_Molecule->Amidation Reaction with amine Reduction Reduction Amidation->Reduction Reduction of ketone Alkylation Alkylation Reduction->Alkylation Introduction of side chain Itopride Itopride Alkylation->Itopride

Caption: Simplified synthetic pathway from the target intermediate to Itopride.

The synthesis generally proceeds through the following key steps:

  • Amidation: The ester group of this compound is converted to an amide.

  • Reduction: The ketone functional group is reduced to a hydroxyl group, which may then be further functionalized.

  • Introduction of the Side Chain: The characteristic N,N-dimethylaminoethoxybenzyl moiety of Itopride is introduced through an alkylation reaction.

Various patents describe different strategies for these transformations, but the core 3,4-dimethoxybenzoyl unit is derived from the starting β-keto ester[3][4][5].

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of the compound and for quantifying any impurities. A typical method would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape[6].

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, providing both separation and structural information.

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium.

  • Injection: Split/splitless injection.

  • Detection: Mass spectrometry (electron ionization) to identify the compound and any volatile impurities based on their mass spectra and retention times[7][8].

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place, away from incompatible materials. The recommended storage temperature is 2-8°C[1].

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals, most notably the gastroprokinetic agent Itopride. Its synthesis via the Claisen condensation is a robust and scalable method. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and appropriate analytical methods is essential for its successful application in drug development and manufacturing. This guide provides a solid foundation for researchers and scientists working with this important chemical building block.

References

A Comprehensive Technical Guide to Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate is a polyfunctional organic compound belonging to the class of β-keto esters. Its structure is characterized by a central keto-ester functionality, flanked by an ethyl group and a 3,4-dimethoxyphenyl (veratryl) moiety. This specific arrangement of functional groups—an aromatic ring rich in electrons, a reactive ketone, and an ester—renders it a highly valuable and versatile intermediate in synthetic organic chemistry.

This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate. We will delve into its synthesis via the Claisen condensation, explore its characteristic spectral data for unambiguous identification, and discuss its potential as a precursor in the development of complex molecular architectures, particularly for pharmaceutical and materials science research. The protocols and data herein are synthesized from established chemical principles and literature on analogous structures to provide a robust framework for researchers and drug development professionals.

Physicochemical and Structural Properties

The structural identity and fundamental physical properties are paramount for the handling, application, and characterization of any chemical compound. The key identifiers and calculated properties for Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate are summarized below. Experimental physical constants such as melting and boiling points are not widely reported and should be determined empirically.

PropertyValue
IUPAC Name ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Synonyms Ethyl 3,4-dimethoxybenzoylacetate
CAS Number 64739-12-8
Molecular Formula C₁₃H₁₆O₅
Molecular Weight 252.26 g/mol
SMILES CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC
InChI Key FZJDDZTJCCYQAL-UHFFFAOYSA-N

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the compound. Based on its molecular structure, the following spectral characteristics are expected.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum provides distinct signals corresponding to each unique proton environment in the molecule. For a spectrum recorded in CDCl₃, the following peaks are anticipated:

  • ~1.25 ppm (t, 3H): A triplet corresponding to the methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene protons.

  • ~3.90 ppm (s, 6H): Two sharp singlets (or a single singlet of 6H intensity) for the two methoxy group protons (-OCH₃) on the aromatic ring.

  • ~3.95 ppm (s, 2H): A singlet for the active methylene protons (-CH₂-) situated between the two carbonyl groups. The enol tautomer may also be present, which would result in a vinyl proton signal (~5.6 ppm) and a broad enolic hydroxyl signal (~12.5 ppm).[1]

  • ~4.20 ppm (q, 2H): A quartet for the methylene protons (-OCH₂-) of the ethyl ester group, coupled to the methyl protons.

  • ~6.90 ppm (d, 1H): A doublet for the aromatic proton at the C5 position of the phenyl ring.

  • ~7.50-7.60 ppm (m, 2H): Multiplet signals corresponding to the aromatic protons at the C2 and C6 positions of the phenyl ring.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

  • ~14.0 ppm: Methyl carbon of the ethyl ester.

  • ~46.0 ppm: Active methylene carbon (-CH₂-).

  • ~56.0 ppm: Methoxy group carbons (-OCH₃).

  • ~61.5 ppm: Methylene carbon of the ethyl ester (-OCH₂-).

  • ~110.0-125.0 ppm: Aromatic carbons (CH).

  • ~128.0 ppm: Aromatic quaternary carbon (C-1).

  • ~149.0 ppm & ~154.0 ppm: Aromatic quaternary carbons attached to methoxy groups (C-3 and C-4).

  • ~167.0 ppm: Ester carbonyl carbon (C=O).

  • ~191.0 ppm: Ketone carbonyl carbon (C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

  • ~1740 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the ester.

  • ~1675 cm⁻¹: A strong absorption band for the C=O stretch of the conjugated ketone.

  • ~1600, ~1515 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

  • ~1270, ~1025 cm⁻¹: Strong C-O stretching bands associated with the ester and the aryl ether (methoxy) groups.

  • ~2900-3000 cm⁻¹: C-H stretching vibrations for the aliphatic and aromatic components.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 252, corresponding to the molecular weight of the compound.

  • Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, m/z = 207), the entire ethoxycarbonyl group (-COOC₂H₅, m/z = 179), and the formation of the stable 3,4-dimethoxybenzoyl cation (m/z = 165).

Synthesis Methodology: Mixed Claisen Condensation

The most direct and efficient method for synthesizing β-keto esters like Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate is the mixed or "crossed" Claisen condensation.[2][3] This reaction involves the carbon-carbon bond formation between a ketone enolate and an ester. For this specific target, the reaction is performed between the enolate of 3,4-dimethoxyacetophenone (the nucleophilic donor) and an electrophilic ester that cannot self-condense, such as diethyl carbonate or diethyl oxalate .[4][5] Using diethyl carbonate as the electrophile directly yields the desired β-keto ester.

The reaction proceeds via the formation of a resonance-stabilized enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the product.[4] The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical as it irreversibly deprotonates the ketone, and the final deprotonation of the highly acidic product drives the reaction equilibrium to completion.[1][3]

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow via Mixed Claisen Condensation cluster_reactants Reactants cluster_process Reaction Process cluster_products Workup & Product R1 3,4-Dimethoxyacetophenone Enolate Enolate Intermediate R1->Enolate  1. Deprotonation Base R2 Diethyl Carbonate Tetrahedral Tetrahedral Intermediate R2->Tetrahedral  2. Nucleophilic Attack Base Sodium Hydride (NaH) in dry THF Enolate->Tetrahedral  2. Nucleophilic Attack Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate  3. Elimination of NaOEt Product Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate Product_Enolate->Product  4. Protonation Workup Workup Acidic Workup (e.g., aq. HCl)

Caption: Synthesis of the target compound via a base-mediated mixed Claisen condensation.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of β-ketoesters.[1]

Materials and Reagents:

  • 3,4-Dimethoxyacetophenone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl carbonate

  • Dry Tetrahydrofuran (THF)

  • Glacial acetic acid

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere (N₂), add sodium hydride (1.2 eq., 60% dispersion) to a three-necked flask equipped with a reflux condenser and magnetic stirrer. Wash the NaH with dry hexane to remove the mineral oil, decant the hexane, and add dry THF.

  • Reagent Addition: To the stirred suspension of NaH in THF, add diethyl carbonate (2.0 eq.).

  • Enolate Formation: Slowly add a solution of 3,4-dimethoxyacetophenone (1.0 eq.) in dry THF to the reaction mixture via a dropping funnel. The rate of addition should be controlled to manage any exotherm and gas evolution.

  • Reaction: After the addition is complete, heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow addition of glacial acetic acid to neutralize any unreacted NaH, followed by 10% HCl until the solution is acidic. Causality: This step neutralizes the base and protonates the product enolate to yield the final β-keto ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. Causality: The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to obtain the pure Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate.

Chemical Reactivity and Synthetic Potential

The unique structure of this β-keto ester provides multiple sites for chemical modification, making it a powerful synthetic building block.

  • Acidity of the α-Methylene Group: The protons on the carbon between the two carbonyl groups are significantly acidic (pKa ≈ 11 in DMSO). This allows for easy deprotonation to form a stabilized enolate, which can act as a nucleophile in various C-C bond-forming reactions, such as alkylations and acylations.

  • Keto-Enol Tautomerism: The compound exists as an equilibrium mixture of keto and enol tautomers, a characteristic feature of β-dicarbonyl compounds.[1] The enol form can be exploited in reactions specific to enols or enolates.

  • Reactions at the Carbonyl Groups: The ketone and ester carbonyls can undergo various transformations. The ketone can be selectively reduced, converted to an amine via reductive amination, or used in Wittig-type reactions. The ester can be hydrolyzed to the corresponding β-keto acid (which is prone to decarboxylation upon heating), reduced to a diol, or transesterified.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and incompatible materials such as strong oxidizing agents and strong bases.[7]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[9]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

    • If swallowed: Rinse mouth and seek medical advice.[6]

References

A Comprehensive Guide to the Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate: Starting Materials and Methodology

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the requisite starting materials, the underlying reaction mechanism, a comprehensive experimental protocol, and critical safety considerations.

Introduction

This compound, also known as ethyl 3,4-dimethoxybenzoylacetate, is a key building block in the synthesis of various biologically active molecules.[1] Its structure, featuring a β-keto ester moiety, allows for a wide range of subsequent chemical transformations, making it a versatile precursor in medicinal chemistry. The most common and efficient method for its preparation is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3][4]

Core Synthetic Strategy: The Claisen Condensation

The synthesis of this compound is primarily achieved through a crossed Claisen condensation.[3][5] This reaction involves the acylation of a ketone by an ester in the presence of a strong base. In this specific synthesis, the key starting materials are 3,4-dimethoxyacetophenone and diethyl carbonate.[6][7]

Starting Materials Analysis

A thorough understanding of the starting materials is crucial for a successful synthesis.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Properties
3,4-Dimethoxyacetophenone 3,4-Dimethoxyacetophenone structureC₁₀H₁₂O₃180.20Yellow to beige crystalline powder; Melting point: 47-54 °C.[8][9]
Diethyl Carbonate Diethyl Carbonate structureC₅H₁₀O₃118.13Colorless liquid; Boiling point: 126-128 °C.
Sodium Hydride (NaH) Sodium Hydride structureNaH24.00Strong base, typically used as a 60% dispersion in mineral oil; highly reactive with water.
Reaction Mechanism

The Claisen condensation proceeds through a series of well-defined steps:

  • Enolate Formation: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of 3,4-dimethoxyacetophenone, forming a resonance-stabilized enolate. This is the rate-determining step.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of diethyl carbonate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting ketone and is deprotonated by the ethoxide ion generated in the previous step. This irreversible deprotonation drives the reaction to completion.[10]

  • Protonation: A final workup with a mild acid protonates the enolate to yield the final product, this compound.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) Ketone 3,4-Dimethoxyacetophenone Enolate Enolate Intermediate Ketone->Enolate + Base Base NaH Ester Diethyl Carbonate Acid H₃O⁺ (Workup) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Diethyl Carbonate Product_Enolate Product Enolate Tetrahedral->Product_Enolate - Ethoxide Product Ethyl 3-(3,4-dimethoxyphenyl)- 3-oxopropanoate Product_Enolate->Product + Acid (Workup)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
  • 3,4-Dimethoxyacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Glacial acetic acid

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Preparation: To a suspension of sodium hydride (1.2 g of 60% dispersion in mineral oil, 30 mmol) in dry THF (10 mL) in an oven-dried round-bottom flask under a nitrogen atmosphere, add diethyl carbonate (4.85 mL, 40 mmol).

  • Addition of Ketone: Slowly add a solution of 3,4-dimethoxyacetophenone (1.80 g, 10 mmol) in dry THF (5 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6 hours.

  • Quenching: Cool the reaction mixture to room temperature and quench with glacial acetic acid (1 mL), followed by the addition of 10% HCl (20 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Washing: Wash the combined organic phases with saturated sodium bicarbonate solution (10 mL), water (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate in petroleum ether) to obtain the pure this compound.[11]

Experimental_Workflow Start Start: Assemble Dry Glassware under N₂ Step1 1. Add NaH and Diethyl Carbonate to Dry THF Start->Step1 Step2 2. Slowly Add 3,4-Dimethoxyacetophenone Solution Step1->Step2 Step3 3. Reflux for 6 hours Step2->Step3 Step4 4. Quench with Acetic Acid and HCl Step3->Step4 Step5 5. Extract with Ethyl Acetate Step4->Step5 Step6 6. Wash with NaHCO₃, Water, and Brine Step5->Step6 Step7 7. Dry over MgSO₄ and Concentrate Step6->Step7 Step8 8. Purify by Column Chromatography Step7->Step8 End End: Pure Product Step8->End

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diethyl Carbonate: Flammable liquid and vapor. Keep away from heat and open flames.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air. Use in a well-ventilated area.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.

Conclusion

The Claisen condensation of 3,4-dimethoxyacetophenone and diethyl carbonate provides a reliable and efficient route to this compound. Careful control of reaction conditions, particularly the exclusion of moisture, is essential for achieving a high yield of the desired product. This in-depth guide provides the necessary theoretical background and practical methodology for the successful synthesis of this important chemical intermediate.

References

A Comprehensive Technical Guide to Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, a versatile β-keto ester of significant interest to researchers in organic synthesis and medicinal chemistry. The document elucidates the compound's chemical identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis via a Crossed Claisen Condensation. Mechanistic insights into the synthesis are provided, emphasizing the causality behind procedural choices. Furthermore, this guide explores the compound's applications as a pivotal intermediate in drug discovery, stemming from the unique reactivity of the β-keto ester moiety and the prevalence of the 3,4-dimethoxyphenyl (veratryl) group in bioactive molecules. A comprehensive analytical profile, including expected spectroscopic signatures (NMR, IR, MS), is presented for structural verification. Finally, essential safety, handling, and storage protocols are outlined to ensure safe laboratory practice.

Chemical Identity and Properties

This compound, also known by synonyms such as Ethyl veratroylacetate, is a key organic intermediate.[1][2] Its structure features a central β-keto ester functional group, which imparts significant synthetic versatility.

Nomenclature and Identifiers
IdentifierValue
IUPAC Name This compound
Synonyms Ethyl veratroylacetate; Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate[1][2]
CAS Number 4687-37-0[1][2]
Molecular Formula C₁₃H₁₆O₅[1][2]
Molecular Weight 252.26 g/mol [1]
InChIKey WXFAFGNQMYMUDX-UHFFFAOYSA-N (Related structure)
Physicochemical Properties
PropertyValueSource
Appearance Light yellow-brown viscous oil or liquid[3]
Boiling Point >268 °C at 760 mmHg[4]
Density 1.136 ± 0.06 g/cm³[1]
Solubility Very slightly soluble in water (0.73 g/L at 25 °C)[1]
Storage 2-8°C under inert atmosphere[2]

Synthesis and Mechanistic Insights

The most efficient and common synthesis of this compound is the Crossed Claisen Condensation . This reaction forms a carbon-carbon bond between two different esters and is ideal for producing β-keto esters.[5][6][7]

Core Synthesis Strategy: The Crossed Claisen Condensation

The Claisen condensation is a base-catalyzed reaction where an ester containing α-hydrogens is converted into a β-keto ester.[6][8] A "crossed" Claisen reaction involves two different esters. To avoid a complex mixture of four different products, the reaction is designed such that one ester has no α-hydrogens and can only act as the electrophile (the "acceptor"), while the other ester has α-hydrogens and acts as the nucleophile (the "donor").[5][9]

For the target molecule, the strategy involves the reaction between ethyl 3,4-dimethoxybenzoate (an aromatic ester with no α-hydrogens) and ethyl acetate (an ester with acidic α-hydrogens) in the presence of a strong, non-nucleophilic base like sodium ethoxide.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 Ethyl 3,4-Dimethoxybenzoate (Electrophile) ReactionStep Step 1: Reaction (Crossed Claisen Condensation) Reflux Reactant1->ReactionStep Reactant2 Ethyl Acetate (Nucleophile Precursor) Reactant2->ReactionStep Base Sodium Ethoxide (NaOEt) in Dry Ethanol Base->ReactionStep Catalyst & Driving Force Intermediate Resonance-Stabilized Enolate of Product ReactionStep->Intermediate Forms β-keto ester, then deprotonates WorkupStep Step 2: Acidic Workup (e.g., dilute H₂SO₄ or HCl) Neutralization Intermediate->WorkupStep Protonation Product Crude Product Ethyl 3-(3,4-dimethoxyphenyl) -3-oxopropanoate WorkupStep->Product PurificationStep Step 3: Purification (Vacuum Distillation or Column Chromatography) Product->PurificationStep FinalProduct Pure Product PurificationStep->FinalProduct

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol
  • Preparation : A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.0 molar equivalent) suspended in anhydrous ethanol.

  • Enolate Formation : A solution of ethyl acetate (1.1 molar equivalents) in anhydrous ethanol is added dropwise to the stirred suspension at room temperature. The mixture is stirred for 30 minutes to ensure the formation of the ethyl acetate enolate. The choice of sodium ethoxide as the base is critical; it prevents transesterification side reactions with the ethyl esters, as any reaction with the ester carbonyl simply regenerates the starting materials.[7][8]

  • Nucleophilic Acyl Substitution : A solution of ethyl 3,4-dimethoxybenzoate (1.0 molar equivalent) in anhydrous ethanol is added dropwise to the reaction mixture.

  • Reaction : The mixture is heated to reflux and maintained for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, the reaction mixture is poured into a beaker of ice water containing a slight excess of dilute sulfuric or hydrochloric acid to neutralize the remaining base and protonate the product enolate. This protonation step is crucial as the final equilibrium of the Claisen condensation is driven by the deprotonation of the newly formed β-keto ester, which is more acidic (pKa ≈ 11) than the alcohol (pKa ≈ 16-17).[9]

  • Extraction : The aqueous layer is extracted three times with a suitable organic solvent, such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification : The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Organic Synthesis

The title compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable precursor and building block in the synthesis of complex molecules.[2]

  • Versatile Synthon : The β-keto ester functionality allows for a wide range of subsequent reactions. The acidic α-proton between the two carbonyl groups can be easily removed, and the resulting enolate can be alkylated or acylated to introduce new substituents, building molecular complexity.

  • Heterocycle Synthesis : β-keto esters are classic starting materials for synthesizing various heterocyclic scaffolds, such as pyrimidines, pyrazoles, and pyridines, which are core structures in many pharmaceuticals.

  • 3,4-Dimethoxyphenyl Moiety : This "veratryl" group is a common structural motif found in numerous natural products and synthetic drugs. It often plays a role in binding to biological targets and can be a precursor to the catechol (3,4-dihydroxy) moiety, which is also prevalent in pharmacology. Its presence in this building block makes it a strategic starting point for synthesizing targets containing this feature. The synthesis of veratraldehyde, a related precursor, is well-established.[10][11]

Analytical Characterization Profile

Structural confirmation of this compound is typically achieved using a combination of spectroscopic methods. While a specific spectrum for this exact compound is not provided in the search results, a profile of expected signals can be reliably predicted based on its structure and data from analogous compounds.[12][13][14]

Expected ¹H NMR Spectrum (in CDCl₃, 300 MHz)
  • δ ~1.3 ppm (t, 3H) : Triplet corresponding to the methyl protons (-CH₃) of the ethyl ester group.

  • δ ~3.9 ppm (s, 6H) : Two sharp singlets (or one singlet integrating to 6H) for the two methoxy group protons (-OCH₃) on the aromatic ring.

  • δ ~4.0 ppm (s, 2H) : A singlet for the active methylene protons (-CH₂-) situated between the two carbonyl groups.

  • δ ~4.2 ppm (q, 2H) : Quartet for the methylene protons (-CH₂-) of the ethyl ester group.

  • δ ~6.9-7.6 ppm (m, 3H) : A set of multiplets corresponding to the three protons on the substituted aromatic ring.

Expected ¹³C NMR Spectrum (in CDCl₃, 75 MHz)
  • δ ~14 ppm : Ethyl group -CH₃.

  • δ ~45 ppm : Methylene carbon (-CH₂-) between carbonyls.

  • δ ~56 ppm : Methoxy carbons (-OCH₃).

  • δ ~61 ppm : Ethyl group -OCH₂-.

  • δ ~110-125 ppm : Aromatic CH carbons.

  • δ ~150-155 ppm : Aromatic carbons attached to methoxy groups.

  • δ ~168 ppm : Ester carbonyl carbon (C=O).

  • δ ~195 ppm : Ketone carbonyl carbon (C=O).

Expected Infrared (IR) Spectrum
  • ~3000-2850 cm⁻¹ : C-H stretching from alkyl and methoxy groups.

  • ~1745 cm⁻¹ : Strong C=O stretch from the ester carbonyl.

  • ~1680 cm⁻¹ : Strong C=O stretch from the ketone carbonyl.

  • ~1600, 1515 cm⁻¹ : C=C stretching from the aromatic ring.

  • ~1270, 1150 cm⁻¹ : C-O stretching from the ester and aryl ether functionalities.

Expected Mass Spectrometry (MS)
  • m/z = 252 : Molecular ion peak [M]⁺.

  • Key Fragments : Expect losses corresponding to the ethoxy group (m/z 207), the entire ester group (m/z 179), and a prominent peak for the 3,4-dimethoxybenzoyl cation (m/z 165).

Safety, Handling, and Storage

Hazard Identification

Based on data for structurally similar β-keto esters and aromatic compounds, this compound should be handled as a potentially hazardous chemical.[15][16]

  • May cause skin irritation (H315).[15][16]

  • May cause serious eye irritation (H319).[15][16]

  • May cause respiratory irritation (H335).[15][16]

  • May be harmful if swallowed (H302).[1]

Recommended Handling Procedures
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Hygiene : Avoid breathing vapors or mist. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17]

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]

  • For long-term stability, storage at 2-8°C is recommended.[2]

  • Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a compound of significant synthetic utility. Its straightforward synthesis via the Crossed Claisen Condensation, coupled with the versatile reactivity of its β-keto ester core and the strategic importance of its dimethoxyphenyl moiety, establishes it as a valuable intermediate for professionals in drug discovery and fine chemical synthesis. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe application in a research and development setting.

References

An In-depth Technical Guide to the Spectral Analysis of Ethyl 3,4-dimethoxybenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Spectroscopic Signature of a Key Synthetic Intermediate

Ethyl 3,4-dimethoxybenzoylacetate is a valuable building block in organic synthesis, frequently employed in the construction of more complex molecular architectures, including various pharmacologically active compounds. Its utility stems from the versatile reactivity of its β-keto ester functionality, which allows for a wide range of chemical transformations. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of Ethyl 3,4-dimethoxybenzoylacetate, offering insights into the relationship between its molecular structure and its spectroscopic signature.

Molecular Structure and Spectroscopic Probes

The molecular structure of Ethyl 3,4-dimethoxybenzoylacetate, with its distinct functional groups, gives rise to a unique set of signals in both NMR and IR spectroscopy. Understanding these relationships is key to its identification and characterization.

cluster_0 Ethyl 3,4-dimethoxybenzoylacetate C13H16O5 Molecular Formula: C13H16O5 Molecular Weight: 252.26 g/mol

Caption: Chemical Information for Ethyl 3,4-dimethoxybenzoylacetate.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The keto-enol tautomerism of the β-keto ester functionality in Ethyl 3,4-dimethoxybenzoylacetate can lead to the observation of signals for both tautomers in solution, although the keto form is typically predominant.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) for the protons in the keto form of Ethyl 3,4-dimethoxybenzoylacetate. These predictions are based on established correlation tables and comparison with structurally similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-a (Aromatic)~7.5d1H
H-b (Aromatic)~7.4s1H
H-c (Aromatic)~6.9d1H
H-d (Methylene)~4.2q2H
H-e (Methylene)~3.9s2H
H-f (Methoxy)~3.9s3H
H-g (Methoxy)~3.9s3H
H-h (Methyl)~1.2t3H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-a, H-b, H-c): The three protons on the dimethoxy-substituted benzene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns are influenced by the electron-donating methoxy groups and the electron-withdrawing benzoyl group.

  • Ethyl Ester Protons (H-d, H-h): The methylene protons (H-d) of the ethyl group are expected to appear as a quartet due to coupling with the adjacent methyl protons (H-h). The methyl protons will, in turn, appear as a triplet.

  • Methylene Bridge (H-e): The protons of the methylene group situated between the two carbonyl groups are expected to be singlets in the keto form.

  • Methoxy Protons (H-f, H-g): The six protons of the two methoxy groups are expected to appear as sharp singlets, likely with very similar chemical shifts.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectral Data

The following table presents the predicted chemical shifts for the carbon atoms in Ethyl 3,4-dimethoxybenzoylacetate.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone)~195
C=O (Ester)~168
C-aromatic (quaternary)~154, ~149, ~128
C-aromatic (CH)~123, ~112, ~110
O-CH₂ (Ethyl)~61
-CH₂- (Bridge)~46
O-CH₃ (Methoxy)~56
-CH₃ (Ethyl)~14
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons: The two carbonyl carbons of the ketone and ester groups are expected to be the most downfield signals in the spectrum, appearing at approximately 195 ppm and 168 ppm, respectively.

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbons bearing the methoxy groups will be the most downfield among the aromatic signals.

  • Aliphatic Carbons: The carbons of the ethyl group and the methylene bridge will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch (Ketone)~1715
C=O Stretch (Ester)~1740
C-O Stretch (Ester & Ether)~1270, ~1150
C-H Stretch (Aromatic)~3050
C-H Stretch (Aliphatic)~2980
C=C Stretch (Aromatic)~1600, ~1520
Interpretation of the IR Spectrum
  • Carbonyl Absorptions: The most prominent features in the IR spectrum of Ethyl 3,4-dimethoxybenzoylacetate will be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ester C=O stretch is expected at a slightly higher wavenumber than the ketone C=O stretch.

  • C-O Stretching: Strong bands corresponding to the C-O stretching vibrations of the ester and ether linkages will be present in the fingerprint region.

  • C-H Stretching: The spectrum will also show C-H stretching vibrations for both the aromatic and aliphatic protons.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 10-20 mg of Ethyl 3,4-dimethoxybenzoylacetate.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

  • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

Sample Preparation for IR Spectroscopy
  • For solid samples (KBr pellet):

    • Grind a small amount of the sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • For liquid samples or solutions (Thin Film):

    • Place a drop of the neat liquid or a concentrated solution in a volatile solvent onto a salt plate (e.g., NaCl, KBr).

    • Place a second salt plate on top to create a thin film.

IR Data Acquisition
  • Place the sample (KBr pellet or salt plates) in the sample holder of the IR spectrometer.

  • Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Spectroscopic-Structural Relationship

The following diagram illustrates the key functional groups within Ethyl 3,4-dimethoxybenzoylacetate and the corresponding spectroscopic techniques used for their characterization.

cluster_mol Ethyl 3,4-dimethoxybenzoylacetate cluster_tech Spectroscopic Techniques mol Aromatic Ring (3,4-dimethoxybenzoyl) | β-Keto Ester NMR NMR Spectroscopy (¹H & ¹³C) mol->NMR Proton & Carbon Environments IR IR Spectroscopy mol->IR Functional Group Vibrations

Caption: Relationship between molecular structure and spectroscopic analysis.

Conclusion: A Foundation for Chemical Discovery

The spectral data of Ethyl 3,4-dimethoxybenzoylacetate provide a detailed fingerprint of its molecular structure. By understanding the principles of NMR and IR spectroscopy and how they relate to the specific functional groups within this molecule, researchers can confidently identify and characterize this important synthetic intermediate. This knowledge is fundamental for ensuring the purity of starting materials, monitoring the progress of chemical reactions, and elucidating the structures of novel compounds in the pursuit of new medicines and materials.

The Versatile Building Block: A Technical Guide to Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, a β-keto ester with the CAS Number 4687-37-0, is a pivotal molecular scaffold in the landscape of pharmaceutical synthesis.[1] Its unique structural features, comprising a reactive β-keto ester moiety and a dimethoxyphenyl group, render it a versatile precursor for the construction of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive technical overview of its commercial availability, synthesis, characterization, and critical applications in drug development, offering insights for researchers and scientists in the field.

Commercial Availability and Supplier Information

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered in various purities, and it is crucial for researchers to select a grade appropriate for their specific application.

SupplierProduct NamePurityCAS Number
PharmaffiliatesThis compoundNot Specified4687-37-0
Sigma-AldrichEthyl 3-(4-methoxyphenyl)-3-oxopropanoate (Isomer)95%2881-83-6
EnamineEthyl 3-(4-methoxyphenyl)-3-oxopropanoate (Isomer)95%2881-83-6

Note: Data for the exact compound may vary. The table includes information on a closely related isomer to provide a representative overview of commercial offerings.

Synthesis Protocol: A Step-by-Step Guide via Claisen Condensation

The primary and most efficient method for the synthesis of this compound is the Claisen condensation. This carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this case, 3,4-dimethoxyacetophenone reacts with diethyl carbonate.

Reaction Scheme

Claisen Condensation cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product R1 3,4-Dimethoxyacetophenone P This compound R1->P + R2 R2 Diethyl Carbonate Base Sodium Ethoxide (NaOEt) Solvent Anhydrous Ethanol

Caption: Synthesis of this compound via Claisen Condensation.

Experimental Protocol

Materials:

  • 3,4-Dimethoxyacetophenone

  • Diethyl Carbonate

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide in anhydrous ethanol.

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add a solution of 3,4-dimethoxyacetophenone in anhydrous ethanol dropwise at room temperature. Following this, add diethyl carbonate dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute aqueous solution of hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the analysis of closely related isomers.

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons, signals for the two methoxy groups, and aromatic protons.
¹³C NMR Resonances for the carbonyl carbons of the ketone and ester, the methylene carbon, the carbons of the ethyl group, the methoxy carbons, and the aromatic carbons.
IR (Infrared) Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and ester, C-O stretching of the ether and ester groups, and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (252.26 g/mol ).

Applications in Drug Development: A Gateway to Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its dimethoxyphenyl moiety is a common feature in many biologically active molecules.

Synthesis of Papaverine Analogues

Papaverine, an opium alkaloid, is a potent vasodilator.[2] this compound can be utilized as a starting material for the synthesis of papaverine and its analogues, which are investigated for their smooth muscle relaxant properties. The synthesis typically involves a series of reactions including cyclization and reduction.

Papaverine_Synthesis Intermediate Ethyl 3-(3,4-dimethoxyphenyl) -3-oxopropanoate Cyclization Cyclization Reaction Intermediate->Cyclization Reduction Reduction Cyclization->Reduction Papaverine Papaverine Analogues Reduction->Papaverine

Caption: General synthetic pathway to Papaverine analogues.

Precursor for Itopride Synthesis

Itopride is a prokinetic agent used for the treatment of gastrointestinal symptoms.[1] The synthesis of Itopride can involve intermediates derived from this compound. The dimethoxyphenyl group is a key pharmacophore in this class of drugs.

Safety and Handling

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its utility as a precursor for bioactive molecules, such as papaverine analogues and intermediates for drugs like itopride, underscores its importance in medicinal chemistry. This guide provides a foundational understanding for researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

Methodological & Application

The Versatile Role of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the efficient construction of complex molecular architectures from readily available starting materials is a paramount objective. Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, a versatile β-ketoester, has emerged as a powerful building block for the synthesis of a diverse array of heterocyclic compounds. The presence of the electron-rich 3,4-dimethoxyphenyl (veratryl) moiety, coupled with the reactive 1,3-dicarbonyl system, endows this molecule with a unique reactivity profile, making it an ideal precursor for constructing medicinally relevant scaffolds such as pyrazoles, coumarins, dihydropyridines, and quinolones.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for the synthesis of various heterocyclic systems. The overarching goal is to empower researchers to leverage this versatile starting material in their own synthetic endeavors, fostering innovation in the development of novel therapeutics and functional materials.

I. Synthesis of Pyrazole Derivatives: A Cornerstone of Medicinal Chemistry

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound serves as an excellent 1,3-dicarbonyl precursor for the regioselective synthesis of highly functionalized pyrazoles.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The reaction of a β-ketoester with hydrazine proceeds via the Knorr pyrazole synthesis. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the β-ketoester, followed by a cyclization and dehydration cascade to afford the aromatic pyrazole ring. The regioselectivity of the reaction is determined by the differential reactivity of the two carbonyl groups. In the case of this compound, the ketone carbonyl is generally more electrophilic than the ester carbonyl, leading to the preferential formation of 5-(3,4-dimethoxyphenyl)pyrazole derivatives.

Diagram 1: Knorr Pyrazole Synthesis Workflow

Knorr_Pyrazole_Synthesis Start This compound + Hydrazine Hydrate Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization & Attack Dehydration Dehydration Cyclization->Dehydration Product Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate Dehydration->Product

Caption: A simplified workflow for the Knorr synthesis of pyrazoles.

Detailed Protocol: Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate

This protocol is adapted from a reported synthesis of analogous pyrazole derivatives and is expected to provide the desired product in good yield.[1][2][3]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound252.26102.52 g
Hydrazine hydrate (80%)50.0612~0.75 mL
Glacial Acetic Acid60.05-20 mL
Ethanol46.07-As needed
Ice-cold water18.02-As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.52 g, 10 mmol) in glacial acetic acid (20 mL).

  • To this solution, add hydrazine hydrate (80%, ~0.75 mL, 12 mmol) dropwise with stirring at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, allow the mixture to cool to room temperature and then pour it slowly into a beaker containing ice-cold water (100 mL) with constant stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate as a crystalline solid.

  • Dry the purified product under vacuum.

Expected Yield: Based on analogous reactions, a yield of 70-85% can be anticipated.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. Synthesis of Coumarin Derivatives via Pechmann Condensation

Coumarins are a prominent class of oxygen-containing heterocycles found in many natural products. They exhibit a wide range of pharmacological activities and are also utilized as fragrances, dyes, and optical brightening agents. The Pechmann condensation is a classic and efficient method for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[1]

Mechanistic Insight: The Pechmann Condensation

The Pechmann condensation is initiated by the acid-catalyzed transesterification of the β-ketoester with the phenol.[1] This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type reaction) where the activated aromatic ring of the phenol attacks the keto-carbonyl group. The final step is a dehydration to yield the aromatic coumarin ring system. The 3,4-dimethoxyphenyl group of the starting material will be at the 4-position of the resulting coumarin.

Diagram 2: Pechmann Condensation Workflow

Pechmann_Condensation Start This compound + Phenol Transesterification Transesterification Intermediate Start->Transesterification Acid Catalyst (e.g., H₂SO₄) Cyclization Intramolecular Friedel-Crafts Acylation Transesterification->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 4-(3,4-Dimethoxyphenyl)coumarin Derivative Dehydration->Product

Caption: A simplified workflow for the Pechmann condensation.

Detailed Protocol: Synthesis of 6,7-Dimethoxy-4-(3,4-dimethoxyphenyl)coumarin

This protocol describes the synthesis of a highly substituted coumarin by reacting this compound with 3,4-dimethoxyphenol.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound252.26102.52 g
3,4-Dimethoxyphenol154.16101.54 g
Concentrated Sulfuric Acid (H₂SO₄)98.08-~5 mL
Ethanol46.07-As needed
Ice-cold water18.02-As needed

Procedure:

  • In a 100 mL round-bottom flask, carefully add concentrated sulfuric acid (~5 mL) and cool it in an ice bath.

  • To the cold sulfuric acid, add 3,4-dimethoxyphenol (1.54 g, 10 mmol) portion-wise with stirring, ensuring the temperature does not rise significantly.

  • Once the phenol has dissolved, add this compound (2.52 g, 10 mmol) dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The mixture will likely become viscous and may change color.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice (100 g) in a beaker with vigorous stirring.

  • A precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 6,7-dimethoxy-4-(3,4-dimethoxyphenyl)coumarin.

  • Dry the purified product in a vacuum oven.

Expected Yield: Yields for Pechmann condensations can vary widely depending on the substrates and conditions, but a moderate to good yield (40-70%) can be expected.

III. Synthesis of Dihydropyridine Derivatives via Hantzsch Synthesis

1,4-Dihydropyridines (DHPs) are a class of heterocyclic compounds of significant pharmacological importance, most notably as calcium channel blockers used in the treatment of hypertension. The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that provides a straightforward route to this scaffold.[4][5][6]

Mechanistic Insight: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The mechanism is thought to proceed through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. A subsequent Michael addition followed by cyclization and dehydration affords the dihydropyridine ring.

Diagram 3: Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates Ketoester1 This compound Enamine Enamine Ketoester1->Enamine Ketoester2 Ethyl Acetoacetate Knoevenagel Knoevenagel Adduct Ketoester2->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Ammonia Ammonium Acetate Ammonia->Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Knoevenagel->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Product Dihydropyridine Derivative Cyclization->Product

Caption: A workflow illustrating the key steps of the Hantzsch dihydropyridine synthesis.

Detailed Protocol: One-Pot Synthesis of a 4-(3,4-Dimethoxyphenyl)-1,4-dihydropyridine Derivative

This protocol outlines a one-pot, three-component Hantzsch synthesis to prepare a dihydropyridine derivative.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3,4-Dimethoxybenzaldehyde166.17101.66 g
This compound252.26102.52 g
Ethyl acetoacetate130.14101.30 g
Ammonium acetate77.08120.92 g
Ethanol46.07-30 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol), this compound (2.52 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL).

  • Add ammonium acetate (0.92 g, 12 mmol) to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate out. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired dihydropyridine derivative.

  • Dry the purified product.

Expected Yield: Hantzsch syntheses typically provide good to excellent yields, often in the range of 60-90%.

IV. Synthesis of Quinolone Derivatives via Gould-Jacobs Reaction

Quinolones are a significant class of heterocyclic compounds, with many derivatives exhibiting potent antibacterial activity. The Gould-Jacobs reaction provides a classical route to 4-hydroxyquinolines, which are key intermediates in the synthesis of many quinolone antibiotics.[4][5][7]

Mechanistic Insight: The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate or a related β-ketoester derivative. The initial step is a nucleophilic substitution of the alkoxy group by the aniline nitrogen. This is followed by a thermal cyclization (an electrocyclization) to form the quinoline ring system. Subsequent hydrolysis and decarboxylation can lead to the final quinolone product.

Diagram 4: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Reaction Start This compound + Aniline Derivative Condensation Condensation Intermediate Start->Condensation Heat Cyclization Thermal Cyclization Condensation->Cyclization High Temperature Product 4-Hydroxyquinoline Derivative Cyclization->Product

References

Application Notes and Protocols for β-Keto Ester Synthesis via the Claisen Condensation Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, pivotal for the construction of β-keto esters and related 1,3-dicarbonyl compounds.[1][2] These structural motifs are of profound importance, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and other biologically active molecules.[3][4][5] This technical guide provides an in-depth exploration of the Claisen condensation, from its core mechanistic principles to practical, field-proven experimental protocols. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical parameters governing the reaction's success and offers detailed methodologies for its various synthetically useful adaptations, including the intramolecular Dieckmann condensation and the strategic crossed Claisen condensation.

Scientific Principles and Mechanistic Overview

The Claisen condensation facilitates the formation of a carbon-carbon bond between two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base.[1][2] The quintessential outcome of this reaction is the formation of a β-keto ester.[6] A fundamental prerequisite for the reaction is the presence of at least one α-hydrogen on one of the reacting ester molecules, enabling the formation of a key nucleophilic intermediate, the enolate.[2]

The mechanism proceeds through a series of reversible steps, with the final deprotonation of the product serving as the thermodynamic driving force.[7]

  • Step 1: Enolate Formation: A strong base, typically an alkoxide, abstracts an acidic α-hydrogen from an ester molecule, generating a resonance-stabilized enolate ion.[2][8]

  • Step 2: Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule to form a tetrahedral intermediate.[2]

  • Step 3: Elimination of Alkoxide: The tetrahedral intermediate collapses, expelling an alkoxide leaving group and forming the β-keto ester.[2]

  • Step 4: Deprotonation of the β-Keto Ester: The product β-keto ester possesses highly acidic protons on the α-carbon situated between the two carbonyl groups (pKa ≈ 11).[6] The alkoxide base present in the reaction mixture readily deprotonates the β-keto ester in a thermodynamically favorable acid-base reaction. This step is crucial as it drives the overall equilibrium towards product formation.[6][7]

  • Step 5: Protonation (Work-up): A final acidic workup is necessary to neutralize the enolate and afford the final β-keto ester product.[2]

Claisen_Mechanism Ester1 R-CH2-COOR' Enolate [R-CH-COOR']- ↔ R-CH=C(O-)-OR' Ester1->Enolate Base (OR'-) Base OR'- Tetrahedral R-CH2-C(O-)(OR')-CH(R)-COOR' Enolate->Tetrahedral + Ester Ester2 R-CH2-COOR' BetaKetoEster R-CH2-CO-CH(R)-COOR' Tetrahedral->BetaKetoEster - OR'- EnolateProduct [R-CH2-CO-C(R)-COOR']- BetaKetoEster->EnolateProduct OR'- Alkoxide R'O- FinalProduct R-CH2-CO-CH(R)-COOR' EnolateProduct->FinalProduct H3O+ (Work-up) Acid H3O+

Caption: The reaction mechanism of the Claisen condensation.

Critical Experimental Parameters: The Causality Behind Procedural Choices

The success of a Claisen condensation is contingent upon meticulous control over several experimental variables. Understanding the rationale behind these choices is paramount for achieving high yields and purity.

Choice of Base: A Self-Validating System

The selection of the base is arguably the most critical decision in a Claisen condensation. The base must be strong enough to deprotonate the ester's α-hydrogen but should not participate in competing side reactions.[8]

  • Alkoxide Bases: The most common and effective bases are sodium alkoxides (e.g., sodium ethoxide, sodium methoxide).[2] A crucial principle is to use an alkoxide whose alkyl group matches the alkyl group of the ester's alcohol portion.[7][9] For example, sodium ethoxide should be used for the condensation of ethyl esters. This choice prevents transesterification, a competing reaction where the base acts as a nucleophile and exchanges the alkoxy group of the ester, leading to a mixture of products.[7][9]

  • Hydroxide Bases: Hydroxide bases, such as NaOH or KOH, are generally unsuitable for Claisen condensations.[7][9] They can cause saponification (hydrolysis) of the ester to a carboxylate salt, which is irreversible and consumes the starting material.[7][9]

  • Strong, Non-Nucleophilic Bases: For certain applications, particularly in crossed Claisen condensations, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be employed.[7] LDA's steric bulk hinders its ability to act as a nucleophile, thus avoiding transesterification.[10]

Stoichiometry and the Driving Force

A full equivalent of the base is required for the reaction to proceed to completion.[6] This is because the final, thermodynamically favorable step is the deprotonation of the product β-keto ester, which consumes the base.[6][7] Using a catalytic amount of base will result in a low yield as the equilibrium will not be effectively shifted towards the products.

Solvent and Temperature Considerations

The reaction is typically carried out in an anhydrous alcohol corresponding to the alkoxide base (e.g., absolute ethanol for sodium ethoxide). The solvent should be rigorously dried, as any moisture will quench the strong base and inhibit the reaction.[11] The reaction temperature may need to be optimized depending on the reactivity of the substrates. Gentle heating or reflux is often employed to ensure the reaction proceeds at a reasonable rate.[11]

Variations of the Claisen Condensation: Expanding the Synthetic Toolkit

The Dieckmann Condensation: Intramolecular Cyclization

The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester undergoes cyclization to form a cyclic β-keto ester.[12][13][14][15] This reaction is particularly effective for the synthesis of five- and six-membered rings, which are sterically and thermodynamically favored.[12][13][15] The mechanism is analogous to the intermolecular Claisen condensation, involving the formation of an enolate at one α-carbon and subsequent nucleophilic attack on the other ester carbonyl within the same molecule.[14][16]

Dieckmann_Condensation Diester EtOOC-(CH2)n-COOEt Enolate Cyclic Intermediate Diester->Enolate 1. NaOEt Base NaOEt Product Cyclic β-Keto Ester Enolate->Product 2. H3O+ Workup H3O+ Claisen_Workflow Start Start Prep_Na Prepare Sodium Sand in Xylenes Start->Prep_Na Add_EtOAc Add Anhydrous Ethyl Acetate Prep_Na->Add_EtOAc Reflux Reflux for 1.5-2 hours Add_EtOAc->Reflux Cool Cool to ~50°C Reflux->Cool Neutralize Acidify with 50% Acetic Acid Cool->Neutralize Extract Wash with Saturated NaCl Solution Neutralize->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Purify Distill under Reduced Pressure Dry->Purify End Pure Ethyl Acetoacetate Purify->End

References

The Versatility of Ethyl 3,4-dimethoxybenzoylacetate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of versatile chemical scaffolds is paramount to accelerating the discovery of novel therapeutics. Ethyl 3,4-dimethoxybenzoylacetate stands out as a key building block in medicinal chemistry, offering a synthetically accessible platform for the generation of a diverse range of biologically active molecules. Its inherent structural features, particularly the 3,4-dimethoxybenzoyl moiety, have proven to be crucial for potent interactions with various biological targets. This guide provides an in-depth exploration of the applications of Ethyl 3,4-dimethoxybenzoylacetate, complete with detailed experimental protocols and the underlying scientific rationale.

Introduction to Ethyl 3,4-dimethoxybenzoylacetate: A Privileged Scaffold

Ethyl 3,4-dimethoxybenzoylacetate, a β-keto ester, possesses a unique combination of reactive functional groups that make it an ideal starting material for the synthesis of complex heterocyclic systems. The dimethoxyphenyl group, often referred to as a veratryl group, is a common motif in many bioactive natural products and synthetic drugs. This "catechol diether" functionality is particularly significant in the design of phosphodiesterase 4 (PDE4) inhibitors.[1]

Table 1: Physicochemical Properties of Ethyl 3,4-dimethoxybenzoylacetate

PropertyValue
CAS Number 4687-37-0
Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
Appearance Light yellow solid
Melting Point 37-41 °C

Application I: Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors

The inhibition of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), is a well-established therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[2][3] The 3,4-dimethoxybenzoyl group is a key pharmacophore in many potent PDE4 inhibitors, where it is believed to form crucial hydrogen bonds with a conserved glutamine residue in the enzyme's active site.[1]

Case Study: Synthesis of a Key Intermediate for Roflumilast

Roflumilast is a selective PDE4 inhibitor approved for the treatment of severe COPD.[4][5] Ethyl 3,4-dimethoxybenzoylacetate can serve as a precursor to the core benzoyl moiety of Roflumilast. While various synthetic routes to Roflumilast exist, many converge on a common intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. The following protocol outlines a generalized pathway to a related key intermediate, demonstrating the utility of Ethyl 3,4-dimethoxybenzoylacetate.

This multi-step protocol illustrates the transformation of the dimethoxybenzoyl scaffold into a key intermediate for a Roflumilast analog.

Step 1: Hydrolysis of Ethyl 3,4-dimethoxybenzoylacetate

  • Rationale: The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation to unmask the carboxylic acid functionality for subsequent reactions.

  • Procedure:

    • To a solution of Ethyl 3,4-dimethoxybenzoylacetate (1 eq) in a mixture of ethanol and water (3:1), add sodium hydroxide (2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dimethoxybenzoyl-acetic acid.

Step 2: Selective Demethylation

  • Rationale: Selective demethylation at the 4-position is a crucial step. This can be achieved using various reagents, with boron tribromide being a common choice for cleaving aryl methyl ethers. The regioselectivity is often influenced by steric and electronic factors.

  • Procedure:

    • Dissolve the product from Step 1 in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C and slowly add a solution of boron tribromide (1.1 eq) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to afford 3-methoxy-4-hydroxy-benzoyl-acetic acid.

Step 3: O-Alkylation with Cyclopropylmethyl Bromide

  • Rationale: The newly formed hydroxyl group is then alkylated with cyclopropylmethyl bromide to introduce the desired side chain present in Roflumilast. This is typically performed under basic conditions to deprotonate the phenol.

  • Procedure:

    • To a solution of the product from Step 2 in acetone, add potassium carbonate (2.5 eq) and cyclopropylmethyl bromide (1.2 eq).

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain 3-(cyclopropylmethoxy)-4-methoxy-benzoyl-acetic acid.

Step 4: Decarboxylation

  • Rationale: The final step to the benzoic acid intermediate involves the decarboxylation of the β-keto acid. This is often achieved by heating the compound in a suitable solvent.

  • Procedure:

    • Heat the product from Step 3 in a high-boiling solvent such as diphenyl ether at 180-200 °C until the evolution of CO2 ceases.

    • Cool the reaction mixture and purify by recrystallization to yield 3-(cyclopropylmethoxy)-4-methoxybenzoic acid. This intermediate can then be converted to the final Roflumilast analog through amidation with 3,5-dichloro-4-aminopyridine.[6][7]

Caption: Synthetic pathway to a key Roflumilast intermediate.

Application II: Building Blocks for Antiviral Agents

The 3,4-dimethoxyphenyl moiety is also found in a variety of heterocyclic compounds with demonstrated antiviral activity, including flavones.[8] Flavones are a class of flavonoids that have been investigated for their ability to inhibit viral replication. Ethyl 3,4-dimethoxybenzoylacetate can be utilized as a starting material for the synthesis of flavones through established synthetic methodologies.

Generalized Protocol: Synthesis of 3',4'-Dimethoxyflavones

This protocol outlines a general approach to synthesize flavones bearing the 3,4-dimethoxyphenyl substituent, which have shown promise as antiviral agents.[8]

Step 1: Claisen-Schmidt Condensation to form a Chalcone

  • Rationale: The first step involves the base-catalyzed condensation of an o-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde (which can be synthesized from the corresponding benzoic acid derived from Ethyl 3,4-dimethoxybenzoylacetate) to form a chalcone. Chalcones are key intermediates in flavonoid synthesis.[9]

  • Procedure:

    • To a solution of an appropriately substituted o-hydroxyacetophenone (1 eq) and 3,4-dimethoxybenzaldehyde (1 eq) in ethanol, add a catalytic amount of a strong base (e.g., NaOH or KOH).

    • Stir the reaction at room temperature for 12-24 hours.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated chalcone by filtration, wash with water, and dry.

Step 2: Oxidative Cyclization to the Flavone

  • Rationale: The chalcone intermediate is then cyclized to the flavone ring system. This is often achieved through an oxidative cyclization reaction using various reagents, such as iodine in DMSO.

  • Procedure:

    • Dissolve the chalcone from Step 1 in dimethyl sulfoxide (DMSO).

    • Add a catalytic amount of iodine to the solution.

    • Heat the reaction mixture at 100-120 °C for 2-4 hours.

    • Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with an organic solvent, wash with water, dry, and purify by chromatography to yield the 3',4'-dimethoxyflavone.

Caption: General workflow for the synthesis of 3',4'-dimethoxyflavones.

Application III: Precursors for Anticancer Agents

The quinolone scaffold is another important heterocyclic system that has been extensively explored in the development of anticancer agents.[2] Quinolone derivatives have been shown to exhibit a wide range of anticancer activities, including the inhibition of topoisomerase and tubulin polymerization. The 3,4-dimethoxybenzoyl moiety can be incorporated into quinolone structures to enhance their biological activity.

Generalized Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)quinolones

This protocol provides a general route for the synthesis of quinolones featuring the 3,4-dimethoxyphenyl group, which have been investigated for their potential as anticancer agents.

Step 1: Friedländer Annulation

  • Rationale: The Friedländer synthesis is a classic and straightforward method for the synthesis of quinolines and quinolones. It involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In this case, Ethyl 3,4-dimethoxybenzoylacetate provides the requisite α-methylene and carbonyl functionalities.

  • Procedure:

    • In a suitable solvent such as ethanol or acetic acid, mix an o-aminobenzaldehyde or o-aminobenzophenone (1 eq) with Ethyl 3,4-dimethoxybenzoylacetate (1.1 eq).

    • Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

    • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature, and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry to obtain the 2-(3,4-dimethoxyphenyl)quinolone derivative.

Table 2: Representative Bioactive Heterocycles from Ethyl 3,4-dimethoxybenzoylacetate

Heterocyclic ClassTherapeutic AreaKey Synthetic Reaction
Benzamides (Roflumilast core)Anti-inflammatory (PDE4)Amidation
FlavonesAntiviralOxidative Cyclization of Chalcones
QuinolonesAnticancerFriedländer Annulation

Conclusion

Ethyl 3,4-dimethoxybenzoylacetate is a highly valuable and versatile starting material in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of potent PDE4 inhibitors, where the 3,4-dimethoxybenzoyl group plays a critical role in target engagement. Furthermore, its application extends to the construction of diverse heterocyclic scaffolds, such as flavones and quinolones, which are of significant interest in the development of novel antiviral and anticancer agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this privileged building block and to accelerate their drug discovery efforts.

References

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate: A Cornerstone Intermediate in Pharmaceutical Synthesis

Introduction: The Versatility of a β-Keto Ester in Medicinal Chemistry

This compound, also known as Ethyl veratroylacetate, is a highly functionalized aromatic β-keto ester. Its structure, featuring a reactive β-keto ester moiety and a dimethoxy-substituted phenyl ring (a veratryl group), makes it a pivotal precursor in the synthesis of numerous pharmacologically active molecules. The strategic placement of the methoxy groups on the benzene ring activates it for electrophilic substitution reactions, while the 1,3-dicarbonyl system provides a versatile handle for a wide array of chemical transformations, including alkylations, condensations, and cyclizations.

This compound serves as a critical building block, most notably in the synthesis of isoquinoline alkaloids, a class of natural products and their synthetic analogues renowned for their diverse physiological effects. Specifically, it is a key starting material for the industrial production of vasodilators like Papaverine and antispasmodic agents such as Drotaverine. This guide provides a comprehensive overview of its synthesis, characterization, and detailed protocols for its application in the synthesis of these important pharmaceuticals.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4687-37-0[1]
Molecular Formula C₁₃H₁₆O₅[1]
Molecular Weight 252.27 g/mol [1]
Appearance Off-White to Yellow Solid or Oil[1]
Storage 2-8°C, Refrigerator[1]
Synonyms Ethyl veratroylacetate, Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate[1]

Synthesis and Purification

The most common and efficient method for synthesizing this compound is the Claisen condensation. This reaction involves the acylation of an enolate, in this case, the enolate of ethyl acetate, with a suitable acylating agent derived from 3,4-dimethoxybenzoic acid.

Reaction Mechanism: Claisen Condensation

The reaction is typically base-catalyzed, with a strong base like sodium ethoxide (NaOEt) used to generate the reactive ethyl acetate enolate. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated 3,4-dimethoxybenzoyl derivative (e.g., 3,4-dimethoxybenzoyl chloride or methyl 3,4-dimethoxybenzoate). The subsequent loss of the leaving group (chloride or methoxide) and an acidic workup yields the final β-keto ester product. The choice of base is critical; using sodium ethoxide prevents transesterification side reactions that would occur if a different alkoxide were used.

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation EA Ethyl Acetate Enolate Ethyl Acetate Enolate (Nucleophile) EA->Enolate -EtOH EA->Enolate Base Sodium Ethoxide (NaOEt) Base->Enolate Base->Enolate Acyl 3,4-Dimethoxybenzoyl Chloride Intermediate Tetrahedral Intermediate Acyl->Intermediate Acyl->Intermediate Product Ethyl 3-(3,4-dimethoxyphenyl) -3-oxopropanoate Enolate->Intermediate Attacks Carbonyl Enolate->Intermediate Intermediate->Product -Cl⁻ Intermediate->Product

Caption: Mechanism of Claisen condensation for this compound synthesis.

Protocol 1: Laboratory Scale Synthesis

This protocol describes a typical procedure for synthesizing the title compound via Claisen condensation.

Materials and Reagents:

  • 3,4-Dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Ethanol

  • Sodium metal

  • Ethyl acetate

  • Anhydrous Diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 eq) to anhydrous ethanol (sufficient volume) under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetate (2.0 eq) dropwise to the cooled solution with stirring.

  • Preparation of Acyl Chloride (Parallel Step): In a separate flask, convert 3,4-dimethoxybenzoic acid (1.0 eq) to 3,4-dimethoxybenzoyl chloride by reacting with thionyl chloride (1.2 eq) or oxalyl chloride with a catalytic amount of DMF. Remove the excess reagent under reduced pressure.

  • Condensation: Dissolve the crude 3,4-dimethoxybenzoyl chloride in an anhydrous solvent (e.g., THF). Add this solution dropwise to the prepared ethyl acetate enolate solution at 0°C.

  • Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by adding 10% HCl until the pH is acidic (~pH 2-3).

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude product often contains unreacted starting materials and side products. Purification is typically achieved via vacuum distillation or column chromatography.

  • Purification Protocol (Column Chromatography): For high purity, column chromatography on silica gel is effective[2]. A gradient elution system starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) is recommended[2]. The fractions are monitored by TLC, and those containing the pure product are combined and concentrated.

  • Characterization: The identity and purity of the final product are confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃) δ ~1.3 (t, 3H, -CH₃), 3.95 (s, 6H, 2x -OCH₃), 4.0 (s, 2H, -COCH₂CO-), 4.2 (q, 2H, -OCH₂-), 7.0-7.6 (m, 3H, Ar-H).
¹³C NMR (CDCl₃) δ ~14.1 (-CH₃), 49.5 (-COCH₂CO-), 56.1 (-OCH₃), 61.5 (-OCH₂-), 110.1, 111.8, 123.5, 128.9, 149.2, 153.8 (Ar-C), 167.0 (Ester C=O), 190.5 (Keto C=O).
FT-IR (KBr, cm⁻¹) ~1740 (Ester C=O stretch), ~1685 (Keto C=O stretch), ~1600, 1515 (Ar C=C stretch), ~1270 (Ar-O-C stretch).
Mass Spec (ESI-MS) m/z 253.1 [M+H]⁺, 275.1 [M+Na]⁺.

Application in Pharmaceutical Synthesis

This compound is a linchpin intermediate for constructing the isoquinoline core of several drugs.

Case Study 1: Synthesis of Papaverine

Papaverine is a non-narcotic opium alkaloid used as a vasodilator to relax smooth muscles in blood vessels[3][4]. Its synthesis is a classic example of building the benzylisoquinoline scaffold.[5]

The overall synthesis involves the condensation of a β-phenylethylamine derivative with an arylacetic acid derivative, followed by cyclization and aromatization.[6][7]

Papaverine_Synthesis start Ethyl 3-(3,4-dimethoxyphenyl) -3-oxopropanoate acid 3,4-Dimethoxyphenylacetic acid start->acid 1. Hydrolysis 2. Decarboxylation homo Homoveratrylamine (3,4-Dimethoxyphenethylamine) amide N-(3,4-Dimethoxyphenethyl)-2- (3,4-dimethoxyphenyl)acetamide homo->amide dihydro 3,4-Dihydropapaverine amide->dihydro POCl₃ papaverine Papaverine dihydro->papaverine Pd/C, Heat reduct Reduction (e.g., H₂, Raney Ni) hydrolysis Hydrolysis & Decarboxylation acid->amide Amide Coupling condense Amide Condensation cyclize Bischler-Napieralski Cyclization (POCl₃) dehydro Dehydrogenation (e.g., Pd/C)

Caption: Synthetic pathway from this compound to Papaverine.

Protocol 2: Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine This step is the key ring-forming reaction to create the isoquinoline core.

Materials and Reagents:

  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (the amide precursor)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Toluene or Acetonitrile

  • Sodium hydroxide (NaOH) solution

  • Ammonium hydroxide (NH₄OH) solution

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the amide precursor (1.0 eq) in anhydrous toluene.

  • Cyclization: Add phosphorus oxychloride (2.0-3.0 eq) dropwise to the solution. Heat the reaction mixture to reflux (approx. 110°C for toluene) for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated NaOH solution, followed by ammonium hydroxide, to precipitate the product.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 3,4-dihydropapaverine can be purified by recrystallization from a suitable solvent like ethanol.

Case Study 2: Synthesis of Drotaverine

Drotaverine is a potent antispasmodic drug, structurally related to papaverine but with diethoxy groups instead of dimethoxy groups on one of the rings.[8] It acts as a selective inhibitor of phosphodiesterase 4 (PDE4).[9] The synthesis follows a similar logic to that of papaverine, highlighting the modularity of using β-keto ester intermediates. The synthesis starts with the diethoxy analogue, Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate.

Drotaverine_Synthesis start Ethyl 3-(3,4-diethoxyphenyl) -3-oxopropanoate acid 3,4-Diethoxyphenylacetic acid start->acid Hydrolysis & Decarboxylation amide Ethoxyamide Precursor acid->amide Amide Coupling amine 3,4-Diethoxyphenethylamine amine->amide dihydro Dihydrodrotaverine amide->dihydro Cyclization (POCl₃) drotaverine Drotaverine dihydro->drotaverine Dehydrogenation

Caption: Synthetic pathway to Drotaverine utilizing the diethoxy analogue of the title compound.

The synthesis of Drotaverine's precursors, such as 3,4-diethoxyphenylacetic acid, often starts from 1,2-diethoxybenzene, avoiding the use of toxic cyanides in some modern routes.[10][11] The subsequent amide formation and Bischler-Napieralski cyclization proceed similarly to the papaverine synthesis.[12]

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, data from structurally similar β-keto esters and aromatic ethers can be used to infer its hazard profile.[13][14][15]

Table 3: General Safety Information

CategoryRecommendation
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13][15]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), laboratory coat. Work in a well-ventilated fume hood.
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Consult a physician.[14][16]
Handling Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Handle in accordance with good industrial hygiene and safety practice.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its inherent reactivity and functional group arrangement provide a reliable and efficient entry point into the complex architecture of isoquinoline alkaloids. The well-established protocols for its synthesis and its successful application in the multi-ton production of essential medicines like Papaverine and Drotaverine underscore its enduring importance in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the chemistry of this intermediate is fundamental to both optimizing existing synthetic routes and innovating new pathways to future therapeutics.

References

Reaction mechanism of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate with amines

Author: BenchChem Technical Support Team. Date: January 2026

Reaction Mechanism and Synthesis of β-Enaminones from Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate and Amines

Abstract

This comprehensive guide details the reaction mechanism of this compound with various amines to synthesize β-enaminone derivatives. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their utility as versatile intermediates in the synthesis of a wide array of bioactive heterocyclic compounds.[1][2][3] This document provides an in-depth analysis of the reaction mechanism, detailed experimental protocols for synthesis, and a discussion on the influence of catalysts and reaction conditions.

Introduction: The Significance of β-Enaminones

β-Enaminones, also known as β-amino-α,β-unsaturated esters, are a class of organic compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond.[3] This structural motif imparts a unique reactivity, combining the nucleophilic character of enamines with the electrophilic nature of enones.[4] This dual reactivity makes β-enaminones highly valuable building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles such as pyrazoles, pyridines, and quinolines.[5][6][7][8][9][10] The synthesis of these heterocyclic scaffolds is a cornerstone of medicinal chemistry, as they form the core of numerous pharmaceutical agents with a broad spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][11]

The reaction of β-keto esters, such as this compound, with amines represents one of the most direct and efficient methods for the synthesis of β-enaminones.[1][12] Understanding the nuances of this reaction is therefore crucial for researchers aiming to develop novel therapeutic agents.

Unraveling the Reaction Mechanism

The reaction between this compound and an amine is a condensation reaction that proceeds through a nucleophilic addition-elimination pathway. The reaction can be catalyzed by acids, and in some cases, can proceed under solvent-free conditions.[12][13][14]

The generally accepted mechanism involves the following key steps:

  • Activation of the Carbonyl Group: In the presence of an acid catalyst, the keto carbonyl group of the β-keto ester is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal (or carbinolamine).

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group in the hemiaminal, converting the hydroxyl group into a better leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated enamine (an iminium ion).

  • Deprotonation: A base (which can be another amine molecule or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the stable, conjugated β-enaminone product and regeneration of the catalyst.

The regioselectivity of the reaction is high, with the amine preferentially attacking the more electrophilic keto-carbonyl group over the less reactive ester carbonyl.[14]

Visualization of the Reaction Mechanism

ReactionMechanism start This compound + Amine (R-NH2) activated_keto Protonated β-Keto Ester start->activated_keto + H+ (Acid Catalyst) hemiaminal Hemiaminal Intermediate activated_keto->hemiaminal + R-NH2 (Nucleophilic Attack) protonated_hemiaminal Protonated Hemiaminal hemiaminal->protonated_hemiaminal Proton Transfer iminium Iminium Ion Intermediate protonated_hemiaminal->iminium - H2O (Elimination) product β-Enaminone Product iminium->product - H+ (Deprotonation)

Caption: Acid-catalyzed mechanism for the formation of β-enaminones.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of β-enaminones from this compound and various amines.

Protocol 1: General Procedure for Acid-Catalyzed Synthesis in Solution

This protocol is a generalized procedure based on common practices for the synthesis of β-enamino esters.[12]

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, etc.)

  • Glacial Acetic Acid (catalyst)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the β-keto ester in a suitable volume of toluene (e.g., 5-10 mL per gram of keto ester).

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Solvent-Free Synthesis

Solvent-free synthesis is an environmentally friendly and often more efficient alternative.[13][14]

Materials:

  • This compound

  • Amine

  • Catalyst (e.g., a Lewis acid like Iron(III) triflate[15] or a gold(I)/silver(I) combination[14])

  • Small vial or reaction tube

  • Heating block or oil bath

  • Magnetic stirrer

Procedure:

  • In a small vial, combine this compound (1.0 eq) and the amine (1.0 eq).

  • Add the catalyst (e.g., 1-5 mol%).

  • Heat the mixture with stirring at a temperature between 60-120 °C. The optimal temperature will depend on the specific reactants and catalyst used.

  • Monitor the reaction by TLC. These reactions are often complete in a shorter time frame, ranging from 15 minutes to a few hours.

  • Upon completion, the reaction mixture can often be purified directly by recrystallization or by passing it through a short plug of silica gel.

Influence of Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions can significantly impact the yield, reaction time, and purity of the resulting β-enaminone.

Parameter Effect Examples and References
Catalyst Acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) protonate the keto-carbonyl, increasing its electrophilicity and accelerating the reaction.[12] Lewis acids (e.g., Fe(OTf)₃, Sc(OTf)₃, Bi(OTf)₃) can also be highly effective, even in small quantities.[1][15] In some cases, catalyst-free conditions at elevated temperatures are sufficient.[13]
Solvent Aprotic solvents like toluene are commonly used to facilitate the azeotropic removal of water, driving the equilibrium towards the product. However, solvent-free conditions are often preferred for their environmental benefits and can lead to faster reaction rates.[13][14] Water has also been used as a green solvent for this reaction.[1]
Temperature Higher temperatures generally increase the reaction rate. For solvent-based reactions, reflux temperature is common. In solvent-free systems, temperatures typically range from 60-120 °C.
Amine Structure The nucleophilicity of the amine plays a role. Aliphatic amines are generally more reactive than aromatic amines due to their higher basicity.[16] Steric hindrance on the amine can slow down the reaction.

Product Characterization

The synthesized β-enaminones can be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The presence of a broad singlet in the region of δ 8.5-12.5 ppm is characteristic of the N-H proton involved in a strong intramolecular hydrogen bond with the carbonyl oxygen.[14][17] The vinyl proton typically appears as a singlet around δ 4.5-5.5 ppm.[14] Other signals corresponding to the aromatic, methoxy, and ethyl groups will also be present in their expected regions.

  • ¹³C NMR Spectroscopy: The spectrum will show characteristic signals for the carbonyl carbons (keto and ester), the vinylic carbons, and the carbons of the aromatic and aliphatic moieties.[14]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1640-1680 cm⁻¹ is indicative of the conjugated carbonyl group. The N-H stretching vibration is often observed as a broad band around 3200-3400 cm⁻¹.[17][18]

Applications in Drug Development and Heterocyclic Synthesis

The true value of β-enaminones lies in their utility as versatile precursors for the synthesis of more complex molecules with potential therapeutic applications.[1][3][4]

Synthesis of Pyrazole and Pyridine Derivatives

β-Enaminones can react with hydrazines to form pyrazole derivatives, and with compounds containing active methylene groups to yield pyridinones.[5][8][9][10]

Heterocycle_Synthesis enaminone β-Enaminone pyrazole Pyrazole Derivative enaminone->pyrazole + pyridine Pyridine Derivative enaminone->pyridine + hydrazine Hydrazine hydrazine->pyrazole active_methylene Active Methylene Compound active_methylene->pyridine

Caption: Synthesis of heterocycles from β-enaminones.

Synthesis of Quinolines

β-Enaminones can undergo domino reactions with 2-halobenzaldehydes in the presence of a copper catalyst to afford quinoline derivatives.[7][19] This is a powerful method for constructing this important heterocyclic scaffold.

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of β-enaminones. By understanding the reaction mechanism and the influence of various experimental parameters, researchers can efficiently synthesize a wide range of these valuable intermediates. The protocols and information provided in this guide are intended to empower scientists in their efforts to develop novel heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols: A Deep Dive into the Knoevenagel Condensation of Ethyl 3,4-dimethoxybenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the Knoevenagel condensation stands as a robust and versatile tool for the formation of carbon-carbon bonds. This reaction, a modification of the aldol condensation, is pivotal in the construction of α,β-unsaturated carbonyl compounds, which are key structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] This guide provides an in-depth exploration of the Knoevenagel condensation, specifically focusing on the reaction of ethyl 3,4-dimethoxybenzoylacetate with aromatic aldehydes. As a senior application scientist, this document is structured to not only provide step-by-step protocols but to also instill a deep understanding of the underlying chemical principles, empowering researchers to optimize and adapt these methods for their specific drug discovery and development endeavors. The products of such reactions, substituted chalcones and their analogues, are of significant interest due to their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

Section 1: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound (an aldehyde or ketone) with a compound possessing an active methylene group, catalyzed by a base.[4] The active methylene group is flanked by two electron-withdrawing groups, which enhance the acidity of its protons, facilitating the formation of a stabilized carbanion (enolate). In the context of our topic, ethyl 3,4-dimethoxybenzoylacetate serves as the active methylene component, where the methylene protons are activated by the adjacent benzoyl and ester carbonyl groups.

The significance of this reaction in drug development cannot be overstated. The resulting α,β-unsaturated ketone framework is a prominent pharmacophore present in numerous bioactive molecules.[3] The dimethoxybenzoyl moiety, in particular, is a common feature in compounds targeting a variety of biological pathways. By varying the aromatic aldehyde, a diverse library of derivatives can be synthesized, enabling extensive structure-activity relationship (SAR) studies crucial for lead optimization in drug discovery programs.

Mechanistic Insights: The Role of the Catalyst

The choice of catalyst is critical in the Knoevenagel condensation. While a range of bases can be employed, piperidine, a secondary amine, is a classic and highly effective catalyst for this transformation.[5] Its mechanism involves a dual role:

  • Base Catalysis: Piperidine acts as a Brønsted base, deprotonating the active methylene group of ethyl 3,4-dimethoxybenzoylacetate to form a resonance-stabilized enolate.[6]

  • Iminium Ion Formation: Concurrently, piperidine can react with the aldehyde to form a highly electrophilic iminium ion. This iminium ion is more reactive towards the enolate than the aldehyde itself, often accelerating the reaction.[2][7]

The reaction then proceeds through nucleophilic attack of the enolate on the iminium ion (or the aldehyde carbonyl), followed by a dehydration step to yield the final α,β-unsaturated product. Understanding this mechanism allows for rational troubleshooting and optimization of reaction conditions.

Section 2: Experimental Protocols

The following protocols are designed to be robust and reproducible. They are presented with the understanding that optimization may be necessary depending on the specific aromatic aldehyde used.

General Protocol for the Piperidine-Catalyzed Knoevenagel Condensation

This protocol describes the synthesis of ethyl 2-(3,4-dimethoxybenzoyl)-3-arylacrylates.

Materials:

  • Ethyl 3,4-dimethoxybenzoylacetate

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine (catalytic amount)

  • Ethanol (or other suitable solvent like toluene or solvent-free)

  • Glacial acetic acid (for neutralization, optional)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3,4-dimethoxybenzoylacetate (1.0 eq.) and the aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1-0.2 eq.).

  • Reaction Progression: The reaction mixture is then heated to reflux (typically 60-80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde. For some reactive aldehydes, the reaction may proceed at room temperature.[8]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration, washed with cold ethanol, and dried.

    • If no precipitate forms, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate.

    • The organic layer is washed with dilute hydrochloric acid (to remove piperidine), followed by saturated sodium bicarbonate solution, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation: Expected Outcomes for Various Aldehydes

Aromatic AldehydeExpected ProductTypical Reaction Time (reflux in EtOH)Expected Yield
BenzaldehydeEthyl 2-(3,4-dimethoxybenzoyl)-3-phenylacrylate4-6 hoursHigh
4-ChlorobenzaldehydeEthyl 3-(4-chlorophenyl)-2-(3,4-dimethoxybenzoyl)acrylate3-5 hoursVery High
4-MethoxybenzaldehydeEthyl 2-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)acrylate6-8 hoursHigh
4-NitrobenzaldehydeEthyl 2-(3,4-dimethoxybenzoyl)-3-(4-nitrophenyl)acrylate2-4 hoursVery High

Note: Yields are qualitative and can be influenced by reaction scale and purification method.

Visualization of the Experimental Workflow

Knoevenagel_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Dissolve Ethyl 3,4-dimethoxybenzoylacetate and Aromatic Aldehyde in Ethanol Catalyst Add Piperidine Reactants->Catalyst Reflux Heat to Reflux (60-80°C) Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter_Evap Filter Precipitate or Evaporate Solvent Cool->Filter_Evap Extract Extraction with Ethyl Acetate Filter_Evap->Extract Wash Wash with Dilute Acid, Bicarbonate, and Brine Extract->Wash Dry Dry and Evaporate Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Section 3: Mechanistic Pathway and Structural Elucidation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and adapting the protocol.

Detailed Reaction Mechanism

Knoevenagel_Mechanism Mechanism of Piperidine-Catalyzed Knoevenagel Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ester Ethyl 3,4-dimethoxybenzoylacetate Enolate Resonance-Stabilized Enolate Ester->Enolate Deprotonation Piperidine1 Piperidine Piperidine1->Enolate Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Attack Enolate->Adduct Aldehyde Aromatic Aldehyde Iminium Iminium Ion (optional intermediate) Aldehyde->Iminium with Piperidine Iminium->Adduct Product α,β-Unsaturated Product Adduct->Product Elimination Water H₂O Product->Water

References

The Strategic Application of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate in the Biginelli Reaction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] This multicomponent reaction has garnered significant and sustained interest within the medicinal and organic chemistry communities.[4] The core structure of DHPMs is a versatile pharmacophore found in a wide array of biologically active compounds, including calcium channel blockers, antihypertensive agents, and antiviral therapies.[1][4][5] The enduring appeal of the Biginelli reaction lies in its operational simplicity, efficiency, and the ability to generate molecular diversity from readily available starting materials.[6]

This application note provides a detailed exploration of the use of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate as a key building block in the Biginelli reaction. We will delve into the mechanistic underpinnings of this transformation, offer optimized protocols, and discuss the critical parameters that influence reaction outcomes.

The Role of this compound in DHPM Synthesis

The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1] In the context of this guide, this compound serves as the β-ketoester component. This substrate is particularly valuable as it directly incorporates the 3,4-dimethoxyphenyl moiety, a common feature in many pharmacologically active molecules, into the final DHPM structure. This strategic choice streamlines the synthetic route to target molecules bearing this important functional group.

Mechanistic Insights: A Stepwise Look at the Transformation

The mechanism of the Biginelli reaction has been a subject of study for over a century, with several proposed pathways. The most widely accepted mechanism, particularly under acidic catalysis, proceeds through the following key steps:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde (in this case, derived from the oxopropanoate) and urea to form an N-acyliminium ion intermediate.[7][8] This electrophilic species is crucial for the subsequent steps.

  • Nucleophilic Addition: The enol form of the β-ketoester, this compound, then acts as a nucleophile, attacking the iminium ion.[7]

  • Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization through the nucleophilic attack of the amine on the carbonyl group of the ester. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one.[1][8]

Visualizing the Reaction Pathway

Biginelli_Mechanism Aldehyde 3,4-Dimethoxy- benzaldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea (Acid Catalyst) Urea Urea Urea->Iminium Ketoester Ethyl Acetoacetate Ureide Open-Chain Ureide Ketoester->Ureide Iminium->Ureide DHPM DHPM Derivative Ureide->DHPM Cyclization & Dehydration

Figure 1: A simplified workflow of the Biginelli reaction mechanism.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for conducting the Biginelli reaction with this compound. Optimization may be required based on specific laboratory conditions and desired outcomes.

Protocol 1: Classical Acid-Catalyzed Synthesis

This protocol is based on the original Biginelli reaction conditions and is a robust method for initial investigations.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).

  • Add a catalytic amount of concentrated HCl (e.g., 0.5 mL).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate from the solution. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.[9]

Protocol 2: Lewis Acid-Catalyzed, Solvent-Free Synthesis

This modern approach often leads to higher yields, shorter reaction times, and aligns with the principles of green chemistry.[7]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Ethyl acetoacetate

  • Urea

  • A Lewis acid catalyst (e.g., Ytterbium(III) triflate (Yb(OTf)₃), Indium(III) chloride (InCl₃), or Ferric chloride (FeCl₃))[7][10]

Procedure:

  • In a clean, dry reaction vessel, thoroughly mix 3,4-dimethoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol).

  • Add the Lewis acid catalyst (e.g., 5-10 mol%).

  • Heat the solvent-free mixture to 80-100°C with stirring. The reaction is often complete within 30-90 minutes.[11] Monitor by TLC.

  • After cooling to room temperature, add ethyl acetate to the solidified reaction mass and stir to dissolve the product.

  • Filter to remove the catalyst (if heterogeneous).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent like ethanol or by column chromatography.

Workflow for Protocol Selection

Protocol_Selection Start Starting Point: Synthesis of a DHPM Decision Key Considerations: Yield, Reaction Time, Green Chemistry Start->Decision Classical Protocol 1: Classical Acid-Catalysis Decision->Classical Traditional Approach Modern Protocol 2: Lewis Acid, Solvent-Free Decision->Modern Optimized Approach Outcome1 Robust, well-established method. Good for initial screening. Classical->Outcome1 Outcome2 Higher yields, shorter times. Environmentally friendly. Modern->Outcome2

Figure 2: Decision-making workflow for selecting a Biginelli reaction protocol.

Data Presentation: Catalyst and Condition Optimization

The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final DHPM product. The following table summarizes a selection of catalysts and their typical performance in Biginelli-type reactions.

CatalystTypical Loading (mol%)SolventTemperature (°C)Typical Yield (%)Reference
Brønsted Acids
HClCatalyticEthanolReflux40-70[2]
p-TSA10-20AcetonitrileReflux75-90[12]
Lewis Acids
Yb(OTf)₃5-10Solvent-free100>90[7]
InCl₃10-20THFReflux85-95[10]
FeCl₃10Solvent-free10080-95[12]
Green Catalysts
NaCl10Solvent-free10080-90[12]
Natural JuicesCatalyticSolvent-freeRoom Temp70-85[12]

Troubleshooting and Field-Proven Insights

  • Low Yields: The primary culprit for low yields in the classical Biginelli reaction is often incomplete reaction or side product formation.[2] Switching to a Lewis acid catalyst and solvent-free conditions can significantly improve yields.[7] Ensure the purity of your starting aldehyde, as impurities can inhibit the reaction.

  • Reaction Stalls: If the reaction does not proceed to completion, consider increasing the catalyst loading or the reaction temperature. In some cases, switching to a more polar solvent can facilitate the reaction.[13]

  • Purification Challenges: The product often precipitates in high purity. However, if oily byproducts are formed, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective purification method.

  • Substrate Scope: While this guide focuses on this compound, the Biginelli reaction is compatible with a wide range of substituted aldehydes and β-dicarbonyl compounds, allowing for the creation of diverse compound libraries.[10]

Conclusion: A Versatile Tool for Modern Drug Discovery

The Biginelli reaction remains a cornerstone of heterocyclic chemistry, providing a straightforward and efficient route to a class of compounds with immense pharmacological potential. The use of this compound as a key reactant allows for the direct incorporation of a medicinally relevant scaffold. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can leverage this powerful transformation to accelerate their drug discovery and development programs.

References

Application Notes and Protocols for the C-Alkylation of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Alkylated β-Keto Esters

The alkylation of β-keto esters is a cornerstone reaction in modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon bonds. The resulting α-alkylated β-keto esters are highly valuable synthetic intermediates, serving as precursors to a wide array of more complex molecules, including ketones, esters, and various heterocyclic systems, which are prevalent in medicinal chemistry and drug development. The specific substrate, Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, incorporates the pharmacologically relevant 3,4-dimethoxyphenyl (veratryl) moiety, making its alkylated derivatives of significant interest for the synthesis of novel therapeutic agents.

This application note provides a comprehensive, in-depth guide for the successful alkylation of this compound. The protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Mechanism: A Symphony of Basicity and Nucleophilicity

The alkylation of this compound proceeds through a two-step sequence: enolate formation and nucleophilic substitution.

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon, which is positioned between two electron-withdrawing groups (a ketone and an ester). This structural arrangement significantly increases the acidity of the α-protons, allowing for their facile removal by a suitable base. Sodium ethoxide is a commonly employed base for this transformation, as it is sufficiently strong to quantitatively generate the resonance-stabilized enolate.[1] The use of an alkoxide base corresponding to the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification, a potential side reaction.[1] The formation of the enolate is the driving force of the initial step, creating a potent carbon-based nucleophile.

  • Nucleophilic Substitution (SN2 Attack): The generated enolate anion then acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide. This proceeds via a classic SN2 mechanism, where the enolate displaces the halide leaving group, forming a new carbon-carbon bond at the α-position. The choice of the alkyl halide will determine the nature of the alkyl group introduced.

Reaction Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Substitution (SN2) Start Ethyl 3-(3,4-dimethoxyphenyl) -3-oxopropanoate Enolate Resonance-Stabilized Enolate Anion Start->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) Product α-Alkylated Product Enolate->Product SN2 Attack AlkylHalide Alkyl Halide (R-X)

Caption: Reaction mechanism for the alkylation of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the alkylation of this compound with methyl iodide as a representative alkylating agent.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
This compoundC13H16O5252.26102.52 gEnsure the starting material is pure and dry.
Sodium metalNa22.99110.25 gHandle with care, reactive with water and alcohols. Use freshly cut pieces.
Absolute EthanolC2H5OH46.07-50 mLMust be anhydrous to prevent quenching of the base.
Methyl IodideCH3I141.94120.75 mLA volatile and toxic alkylating agent. Handle in a fume hood.
Diethyl Ether (anhydrous)(C2H5)2O74.12-As neededFor extraction.
Saturated Ammonium Chloride Solution (aq)NH4Cl53.49-As neededFor quenching the reaction.
Saturated Sodium Chloride Solution (Brine) (aq)NaCl58.44-As neededFor washing the organic layer.
Anhydrous Magnesium SulfateMgSO4120.37-As neededFor drying the organic layer.
Silica Gel (for column chromatography)SiO260.08-As needed230-400 mesh.
Hexane (for column chromatography)C6H1486.18-As neededHPLC grade.
Ethyl Acetate (for column chromatography)C4H8O288.11-As neededHPLC grade.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions
  • Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle under an inert atmosphere and away from water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium Ethoxide: Corrosive and flammable. Reacts with water to form sodium hydroxide and ethanol. Handle in a fume hood and avoid contact with skin and eyes.[2][3][4][5]

  • Methyl Iodide: Toxic, a suspected carcinogen, and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate gloves and eye protection.

  • Diethyl Ether: Highly flammable. Work in a fume hood and away from sources of ignition.

Experimental_Workflow cluster_prep Preparation of Sodium Ethoxide cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification prep_na 1. Add Na to absolute EtOH under N2 atmosphere prep_stir 2. Stir until all Na has reacted prep_na->prep_stir add_ester 3. Cool to 0°C and add Ethyl 3-(3,4-dimethoxyphenyl) -3-oxopropanoate dropwise prep_stir->add_ester stir_enolate 4. Stir for 30 min at 0°C add_ester->stir_enolate add_alkyl 5. Add Methyl Iodide dropwise stir_enolate->add_alkyl warm_rt 6. Allow to warm to room temperature and stir for 2-4 hours add_alkyl->warm_rt monitor 7. Monitor reaction by TLC warm_rt->monitor quench 8. Quench with sat. NH4Cl solution monitor->quench extract 9. Extract with diethyl ether quench->extract wash 10. Wash with brine extract->wash dry 11. Dry with MgSO4 wash->dry concentrate 12. Concentrate in vacuo dry->concentrate purify 13. Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the alkylation of this compound.

Procedure
  • Preparation of Sodium Ethoxide Solution:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 50 mL of absolute ethanol.

    • Carefully add 0.25 g (11 mmol) of freshly cut sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas.[1]

    • Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Enolate Formation:

    • Cool the sodium ethoxide solution to 0 °C using an ice bath.

    • Slowly add a solution of 2.52 g (10 mmol) of this compound in 10 mL of absolute ethanol dropwise to the stirred sodium ethoxide solution over 15 minutes.

    • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Alkylation:

    • To the enolate solution at 0 °C, add 0.75 mL (12 mmol) of methyl iodide dropwise.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated aqueous sodium chloride solution (brine) (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.[6]

    • A gradient elution system of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity) is typically effective for separating the desired product from any unreacted starting material and byproducts.

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified Ethyl 2-(3,4-dimethoxyphenyl)-2-methyl-3-oxopropanoate.

Expected Results and Characterization

ParameterExpected Outcome
Yield 75-90%
Appearance A pale yellow oil or a low-melting solid.
TLC The product should have a higher Rf value than the starting material in a hexane/ethyl acetate eluent system.
¹H NMR The spectrum of the product is expected to show the disappearance of the singlet corresponding to the α-protons of the starting material and the appearance of a new singlet for the newly introduced methyl group. The characteristic signals for the ethyl ester and the 3,4-dimethoxyphenyl group should remain.
¹³C NMR The spectrum of the product will show a new signal for the α-carbon with the attached methyl group, and the signal for the new methyl carbon.
IR The IR spectrum will show characteristic carbonyl stretching frequencies for the ketone and the ester functionalities.
Mass Spec The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the alkylated product.

Troubleshooting

  • Low Yield:

    • Incomplete enolate formation: Ensure the use of anhydrous ethanol and freshly prepared sodium ethoxide. Moisture will quench the base.

    • Inefficient alkylation: The alkylating agent may be old or degraded. Use a fresh bottle. For less reactive alkyl halides, heating the reaction mixture may be necessary.

    • Side reactions: If the temperature is too high, elimination reactions may compete with substitution for certain alkyl halides.

  • Presence of Starting Material: The reaction may not have gone to completion. Increase the reaction time or consider using a slight excess of the alkylating agent.

  • Dialkylation Product: If a significant amount of dialkylated product is observed, it may be due to the use of a large excess of the alkylating agent or a prolonged reaction time.

Conclusion

The protocol described herein provides a robust and reproducible method for the alkylation of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently synthesize a variety of α-alkylated derivatives of this valuable building block for applications in drug discovery and organic synthesis.

References

Application Notes & Protocols: Green Chemistry Approaches to Synthesizing β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Synthesis of β-Keto Esters

β-Keto esters are foundational building blocks in organic synthesis, prized for their dual electrophilic and nucleophilic character.[1][2] Their unique structure makes them indispensable intermediates in the production of pharmaceuticals, agrochemicals, and complex natural products.[1][3]

Historically, the synthesis of these vital compounds has been dominated by the Claisen condensation, a robust but often environmentally taxing method.[2][4] Classical approaches frequently rely on stoichiometric quantities of strong bases (e.g., sodium alkoxides), cryogenic temperatures, and volatile organic solvents, leading to significant waste generation and safety concerns.[5]

The principles of green chemistry compel a shift towards methodologies that are safer, more efficient, and environmentally benign. This guide details modern, sustainable approaches to β-keto ester synthesis, focusing on biocatalysis, heterogeneous catalysis, and microwave-assisted reactions. Each section provides the theoretical underpinnings of the method, validated experimental protocols, and a critical evaluation of its advantages and limitations.

Biocatalytic Synthesis via Lipase-Catalyzed Transesterification

Principle & Rationale: Biocatalysis leverages the exquisite selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions.[6][7] Lipases (E.C. 3.1.1.3), in particular, are exceptionally well-suited for ester synthesis.[8] In non-aqueous or solvent-free media, their natural hydrolytic function is reversed, enabling them to catalyze esterification and transesterification reactions.[8][9]

The use of an immobilized lipase, such as Candida antarctica Lipase B (CALB), offers several green advantages:

  • Mild Conditions: Reactions proceed at or near room temperature, drastically reducing energy consumption.

  • High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, minimizing byproduct formation and often allowing for the synthesis of chiral molecules.[9][10][11]

  • Solvent-Free Operation: The reaction can often be run neat, using one of the reactants as the solvent, which dramatically improves the process mass intensity (PMI).[9]

  • Catalyst Reusability: Immobilized enzymes can be easily recovered by simple filtration and reused multiple times, lowering costs and reducing waste.[12]

The reaction proceeds via a "Ping-Pong Bi-Bi" mechanism, where the enzyme's active site serine residue first attacks the acyl donor (e.g., ethyl acetoacetate) to form a covalent acyl-enzyme intermediate, releasing ethanol. Subsequently, the target alcohol attacks this intermediate to form the new β-keto ester and regenerate the enzyme.[13][14]

Diagram: Lipase-Catalyzed Transesterification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_recycle Catalyst Recycling A Acyl Donor (e.g., Ethyl Acetoacetate) D Combine Reactants & Lipase in Solvent-Free System A->D B Target Alcohol B->D C Immobilized Lipase (e.g., Novozym 435) C->D E Incubate with Agitation (e.g., 45-60°C) D->E F Monitor Conversion (GC/HPLC) E->F G Filter to Recover Immobilized Lipase F->G H Remove Volatiles (Reduced Pressure) G->H J Wash Recovered Lipase (e.g., with t-butanol) G->J I Purify Product (e.g., Distillation) H->I K Dry Lipase (Vacuum) J->K L Reuse in Next Batch K->L L->C Recycle

Caption: General workflow for the solvent-free, lipase-catalyzed synthesis of β-keto esters.

Protocol: Synthesis of Benzyl Acetoacetate using Immobilized Candida antarctica Lipase B (CALB)

This protocol is adapted from methodologies describing lipase-catalyzed transesterification under solvent-free conditions.[9]

Materials:

  • Ethyl acetoacetate (Acyl donor and solvent)

  • Benzyl alcohol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Vacuum pump

Procedure:

  • Reactant Charging: To a 100 mL round-bottom flask, add benzyl alcohol (e.g., 10 mmol) and a molar excess of ethyl acetoacetate (e.g., 50 mmol, 5 equivalents). The excess ethyl acetoacetate serves as the reaction medium.

  • Catalyst Addition: Add the immobilized lipase, Novozym® 435 (typically 10-20% by weight of the limiting reagent, benzyl alcohol).

  • Reaction Setup: Equip the flask with a magnetic stir bar and connect it to a vacuum line with a cold trap. This setup facilitates the removal of the ethanol byproduct, which drives the reaction equilibrium towards the product.

  • Incubation: Heat the mixture to 50-60°C with gentle stirring. The application of reduced pressure helps in the continuous removal of ethanol.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Catalyst Recovery: Upon completion (typically >90% conversion), cool the reaction mixture to room temperature. Dilute with a small amount of a nonpolar solvent (e.g., hexane) and recover the immobilized enzyme by simple filtration.

  • Purification: Wash the recovered enzyme beads with a suitable solvent (like tert-butanol) and dry under vacuum for reuse. Concentrate the filtrate under reduced pressure to remove the excess ethyl acetoacetate and yield the crude benzyl acetoacetate, which can be further purified by vacuum distillation if required.

Data Summary:

Substrate (Alcohol)CatalystConditionsTime (h)Yield (%)Source
Benzyl AlcoholNovozym 43560°C, Solvent-Free4>95[9]
1-ButanolNovozym 43560°C, Solvent-Free6>95[9]
CyclohexanolNovozym 43560°C, Solvent-Free24>95[9]

Heterogeneous Catalysis Using Acidic Clays

Principle & Rationale: Solid acid catalysts, such as montmorillonite K-10 clay, offer a green alternative to traditional homogeneous Lewis or Brønsted acids.[1][3] Montmorillonite K-10 is an aluminosilicate clay with a layered structure containing both Brønsted and Lewis acid sites, making it an effective catalyst for various organic transformations.[1]

The advantages of using montmorillonite K-10 include:

  • Low Cost and Availability: It is an inexpensive and readily available natural mineral.[1]

  • Ease of Handling: As a solid, it is non-corrosive, non-toxic, and easy to handle compared to liquid acids.[15]

  • Catalyst Reusability: The catalyst can be recovered by filtration and reused after activation, aligning with green chemistry principles.[3][15]

  • Mild Conditions: Reactions can often be conducted at room temperature or with gentle heating, avoiding harsh conditions.[3]

This method is particularly effective for the condensation of aldehydes with ethyl diazoacetate or for the transesterification of existing β-keto esters.[3][15] The acidic sites on the clay surface are believed to activate the carbonyl group of the aldehyde or ester, facilitating nucleophilic attack.[3]

Diagram: Heterogeneous Catalysis Cycle

G A Reactants (Ester + Alcohol) Add to Solvent B Add Solid Catalyst Montmorillonite K-10 A->B C Reaction Mixture Heat/Stir B->C D Reaction Complete Cool to RT C->D E Filter Mixture Separate Solid & Liquid D->E F Liquid Phase Workup & Purify Product E->F G Solid Phase (Catalyst) Wash & Dry E->G H Regenerated Catalyst Ready for Reuse G->H H->B Recycle

Caption: The cycle of a heterogeneously catalyzed reaction showing catalyst use, recovery, and recycling.

Protocol: Montmorillonite K-10 Catalyzed Transesterification of Ethyl Acetoacetate

This protocol is based on the work demonstrating the utility of montmorillonite K-10 as a reusable catalyst for transesterification.[15][16]

Materials:

  • Ethyl acetoacetate

  • Target alcohol (e.g., benzyl alcohol, cyclohexanol)

  • Montmorillonite K-10 clay (activated by heating at 120°C for 4 hours prior to use)

  • Toluene (or solvent-free)

  • Round-bottom flask with Dean-Stark apparatus (if using a solvent)

Procedure:

  • Reactant Charging: In a round-bottom flask, combine ethyl acetoacetate (10 mmol) and the desired alcohol (12 mmol). The reaction can be run neat or in a solvent like toluene.

  • Catalyst Addition: Add activated montmorillonite K-10 clay (e.g., 0.5 g per 10 mmol of ester).

  • Reaction: Reflux the mixture with stirring. If using a solvent like toluene, a Dean-Stark trap can be used to remove the ethanol/water azeotrope and drive the reaction forward.

  • Monitoring: Track the disappearance of the starting materials using TLC or GC.

  • Workup: After completion, cool the reaction mixture and filter to remove the clay catalyst. Wash the catalyst with a solvent (e.g., ethyl acetate).

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

  • Catalyst Regeneration: The recovered clay can be washed thoroughly with a solvent like methanol, dried in an oven at 120°C, and reused for subsequent reactions.[3]

Data Summary:

EsterAlcoholCatalystConditionsYield (%)Source
Ethyl AcetoacetateBenzyl AlcoholMont. K-10Toluene, Reflux92[16]
Ethyl AcetoacetateCyclohexanolMont. K-10Toluene, Reflux85[16]
Methyl Acetoacetate1-OctanolMont. K-10Toluene, Reflux90[16]

Microwave-Assisted Solvent-Free Synthesis

Principle & Rationale: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry.[17][18] Unlike conventional heating, which relies on slow conduction, microwave irradiation directly and rapidly heats the reaction mixture through dielectric heating.[18][19] This leads to a number of green benefits:

  • Drastic Reduction in Reaction Time: Reactions that take hours with conventional heating can often be completed in minutes.[18][20]

  • Energy Efficiency: Rapid, targeted heating is more energy-efficient than heating a large oil bath for an extended period.

  • Solvent-Free Conditions: The high efficiency of microwave heating often allows reactions to be run without a solvent, significantly improving the environmental profile of the synthesis.[21][22][23]

  • Improved Yields: Rapid heating can minimize the formation of thermal decomposition byproducts, often leading to cleaner reactions and higher yields.[20]

For β-keto ester synthesis, microwave irradiation can be applied to transesterification reactions, often without any added catalyst.[21][22] The polar nature of the reactants (alcohols and esters) allows for efficient absorption of microwave energy, accelerating the reaction.

Protocol: Microwave-Assisted, Solvent-Free Transesterification of Ethyl Acetoacetate

This protocol is a representative example of microwave-assisted synthesis of β-keto esters.[21][22]

Materials:

  • Ethyl acetoacetate

  • High-boiling point alcohol (e.g., 1-octanol)

  • Microwave reactor vial with a stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • Reactant Charging: In a 10 mL microwave reactor vial, place ethyl acetoacetate (5 mmol) and the alcohol (e.g., 1-octanol, 6 mmol).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) for a short period (e.g., 5-15 minutes). The reactor's software will modulate the power to maintain the target temperature.

  • Cooling: After the irradiation cycle is complete, the vial is cooled to room temperature using the reactor's compressed air cooling system.

  • Workup and Purification: Open the vial carefully. The product mixture can be purified directly by removing the excess starting materials under high vacuum or by silica gel chromatography.

Data Summary:

ReactionMethodConditionsTimeYield (%)Source
Ethyl Acetoacetate + Benzyl AlcoholMicrowave150 W, Solvent-Free10 min92[22]
Ethyl Acetoacetate + 1-ButanolMicrowave150 W, Solvent-Free15 min88[22]
Ring-opening of dioxin-4-one with Benzyl AlcoholMicrowave650 W, Solvent-Free3 min98[22]

Comparative Analysis and Conclusion

Each green methodology offers a distinct set of advantages for the synthesis of β-keto esters. The choice of method depends on the specific requirements of the synthesis, including scale, desired product purity (especially chirality), and available equipment.

ParameterBiocatalysis (Lipase)Heterogeneous Catalysis (Clay)Microwave-Assisted Synthesis
Key Advantage High selectivity (enantio/chemo)Low cost, simple workupExtremely rapid reaction times
Conditions Very mild (30-60°C)Mild to moderate (RT to reflux)Elevated temperature and pressure
Solvent Use Often solvent-freeSolvent-free or non-polar solventTypically solvent-free
Catalyst Reusable immobilized enzymeReusable solid acidOften catalyst-free
Ideal Application Synthesis of chiral β-keto estersLarge-scale production of simple estersHigh-throughput synthesis, rapid screening
Limitations Higher initial catalyst cost, slower kineticsLower selectivity, requires activationRequires specialized equipment

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Claisen Condensation for Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the Claisen condensation reaction used in this synthesis. Our goal is to equip you with the necessary knowledge to overcome common experimental challenges and maximize your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound via a crossed Claisen condensation. The reaction involves the condensation of ethyl acetate with a non-enolizable ester, ethyl 3,4-dimethoxybenzoate, in the presence of a strong base.

Issue 1: Low or No Yield of the Desired β-Keto Ester

Question: I am experiencing a very low yield of my target compound, this compound. What are the potential reasons, and how can I improve it?

Answer: Low yields in a crossed Claisen condensation can stem from several factors, ranging from the choice and quality of your reagents to the specific reaction conditions.[1] Here are the most common culprits and how to address them:

  • Improper Base Selection: The choice of base is critical in a Claisen condensation.[2] To avoid side reactions like transesterification, the alkoxide base used should match the alkoxy group of the enolizable ester (in this case, ethyl acetate).[3][4][5] Using a base like sodium methoxide with an ethyl ester can lead to the formation of methyl esters as byproducts, complicating the purification process and reducing the yield of the desired product.[3][4] Similarly, using hydroxide bases such as NaOH or KOH is not recommended as they can cause saponification (hydrolysis) of the ester starting materials.[5][6]

  • Insufficient Base Stoichiometry: The Claisen condensation requires a stoichiometric amount of base, not a catalytic one.[7][8] This is because the final product, a β-keto ester, has a highly acidic α-hydrogen that is deprotonated by the base.[7][9] This final deprotonation step is the thermodynamic driving force of the reaction, shifting the equilibrium towards the product.[9][10] Using less than a full equivalent of base will result in an incomplete reaction.

  • Poor Reagent Quality: The purity of your starting materials is paramount. Ensure that your ethyl acetate and ethyl 3,4-dimethoxybenzoate are free of water and other impurities. Water will quench the strong base, rendering it ineffective. It is advisable to use freshly distilled esters and anhydrous solvents.

  • Suboptimal Reaction Temperature: Temperature control is crucial. While some reactions may require heating to proceed at a reasonable rate, excessively high temperatures can promote side reactions and decomposition of the product.[1] It is recommended to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature.

  • Inefficient Mixing: In cases where reagents are not fully soluble, inefficient mixing can lead to localized concentrations and reduced reaction rates. Ensure vigorous stirring throughout the reaction.

Issue 2: Formation of Multiple Byproducts

Question: My reaction mixture shows multiple spots on TLC analysis, indicating the formation of several byproducts. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple products is a common challenge in Claisen condensations, especially if not optimized.[1] Here are the primary side reactions and strategies to mitigate them:

  • Self-Condensation of Ethyl Acetate: If the reaction conditions are not carefully controlled, ethyl acetate can undergo self-condensation to form ethyl acetoacetate.[11] To favor the desired crossed condensation, it is often beneficial to use an excess of the non-enolizable ester (ethyl 3,4-dimethoxybenzoate).[12]

  • Transesterification: As mentioned previously, using a non-matching alkoxide base will lead to transesterification, resulting in a mixture of ester products.[13] Always use a base with the same alkyl group as your enolizable ester (e.g., sodium ethoxide for ethyl acetate).[3][4]

  • Hydrolysis (Saponification): The presence of water in the reaction mixture will lead to the hydrolysis of the ester starting materials to their corresponding carboxylates, especially in the presence of a strong base.[5] This not only consumes the starting material but also neutralizes the base. Rigorously dry all glassware, solvents, and reagents.

The following diagram illustrates the desired reaction pathway versus potential side reactions:

Claisen_Condensation_Pathways cluster_reactants Reactants cluster_products Products Ethyl Acetate Ethyl Acetate Target Product This compound Ethyl Acetate->Target Product Desired Reaction Byproduct 1 Ethyl Acetoacetate (Self-Condensation) Ethyl Acetate->Byproduct 1 Side Reaction Ethyl 3,4-dimethoxybenzoate Ethyl 3,4-dimethoxybenzoate Ethyl 3,4-dimethoxybenzoate->Target Product Base (EtO-) Base (EtO-) Base (EtO-)->Target Product Byproduct 2 Transesterification Products Base (EtO-)->Byproduct 2 Incorrect Base Byproduct 3 Saponification Products Base (EtO-)->Byproduct 3 Presence of Water experimental_workflow start Start prep Preparation (Anhydrous Conditions) start->prep setup Reaction Setup (Sodium Ethoxide in Ethanol, 0 °C) prep->setup addition Reagent Addition (Dropwise addition of esters) setup->addition reaction Reaction (Warm to RT, 12-24h, TLC monitoring) addition->reaction workup Workup (Acidification, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification end Pure Product purification->end

References

Technical Support Center: Synthesis of Ethyl 3,4-dimethoxybenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3,4-dimethoxybenzoylacetate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this critical β-keto ester intermediate. We will explore the common challenges and side reactions encountered during its synthesis, providing expert insights, troubleshooting strategies, and validated protocols to ensure the integrity and success of your experiments.

The primary synthetic route to Ethyl 3,4-dimethoxybenzoylacetate is a Crossed Claisen Condensation . This reaction involves the base-mediated condensation of an ester with α-hydrogens (Ethyl Acetate) and an ester without α-hydrogens (typically an alkyl 3,4-dimethoxybenzoate).[1][2] While powerful, this reaction is sensitive to conditions and prone to several side reactions that can impact yield and purity. This guide will help you navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.

Q1: My final yield is very low, and TLC analysis shows a significant amount of unreacted starting materials. What happened?

A1: This is a classic symptom of an incomplete reaction, which in a Claisen condensation, typically points to issues with the base or the reaction equilibrium.

  • Probable Cause 1: Insufficient or Inactive Base. The Claisen condensation is an equilibrium reaction. To drive it to completion, a full stoichiometric equivalent of a strong base (like sodium ethoxide) is required.[3][4] The final step, the deprotonation of the newly formed β-keto ester, is what makes the overall reaction thermodynamically favorable. If the base is old, has been exposed to moisture, or is used in catalytic amounts, the equilibrium will not be sufficiently shifted towards the products.

  • Probable Cause 2: Presence of Moisture. Water in the reaction system will consume the strong base and can also lead to the hydrolysis of your starting esters, preventing them from participating in the desired condensation reaction.[5]

  • Solution:

    • Use a Full Equivalent of High-Quality Base: Ensure your sodium ethoxide is fresh and has been stored under anhydrous conditions. Use at least one full equivalent relative to the limiting reagent (ethyl acetate).

    • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents and ensure your starting materials are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[6]

Q2: My NMR spectrum shows a significant contamination with ethyl acetoacetate. How can I prevent this?

A2: The formation of ethyl acetoacetate is a direct result of the self-condensation of ethyl acetate , a primary competitive side reaction.[5][7]

  • Probable Cause: This side reaction occurs when the enolate of ethyl acetate reacts with another molecule of ethyl acetate instead of your primary substrate, ethyl 3,4-dimethoxybenzoate. This is particularly problematic if the concentration of the ethyl acetate enolate is high relative to the dimethoxybenzoate ester.

  • Solution:

    • Control the Addition of Ethyl Acetate: The most effective strategy is to add the ethyl acetate slowly to a mixture of the sodium ethoxide base and the ethyl 3,4-dimethoxybenzoate. This ensures that the enolate is formed in the presence of a high concentration of the desired electrophile, favoring the crossed condensation over self-condensation.

    • Use an Excess of the Non-Enolizable Ester: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of ethyl 3,4-dimethoxybenzoate can also statistically favor the desired reaction.

Q3: After workup, I isolated a significant amount of 3,4-dimethoxybenzoic acid. What is the source of this impurity?

A3: The presence of the carboxylic acid is a clear indication of ester hydrolysis.

  • Probable Cause: This occurs when the starting material, ethyl 3,4-dimethoxybenzoate, is cleaved by a nucleophile. In this synthesis, the culprit is typically hydroxide (OH⁻), which can be present from two main sources:

    • Moisture in the Reaction: Water reacting with the sodium ethoxide base generates sodium hydroxide.

    • Improper Workup: Quenching the reaction with a strong aqueous base or performing the workup at a high pH can induce hydrolysis.

  • Solution:

    • Maintain Anhydrous Conditions: As mentioned in Q1, rigorously excluding water is critical.[5]

    • Acidic Workup: The reaction should be quenched by pouring the reaction mixture into a cold, dilute acid (e.g., dilute HCl or H₂SO₄) to neutralize the ethoxide and protonate the product enolate. This acidic environment prevents base-catalyzed hydrolysis during extraction.

Q4: During purification by distillation, my product seemed to decompose. What is happening?

A4: The product, a β-keto ester, is susceptible to thermal decomposition via decarboxylation .[8]

  • Probable Cause: Heating a β-keto ester, especially in the presence of trace amounts of acid or base, can lead to hydrolysis of the ester followed by rapid loss of carbon dioxide to form a ketone (in this case, 3',4'-dimethoxyacetophenone).

  • Solution:

    • Purify Under Reduced Pressure: Avoid atmospheric distillation. Purify Ethyl 3,4-dimethoxybenzoylacetate via vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.

    • Chromatography: If distillation proves problematic, column chromatography on silica gel is an effective alternative for purification at room temperature.

    • Neutralize Thoroughly: Ensure the product is thoroughly washed and neutralized before any heating steps to remove any residual acid or base that could catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of base required for the Claisen condensation? A1: The overall equilibrium for the initial condensation step is often slightly unfavorable. However, the resulting β-keto ester product has α-hydrogens that are significantly more acidic than the starting alcohol (ethanol). The strong base (ethoxide) will deprotonate the product to form a resonance-stabilized enolate. This final, highly favorable acid-base reaction effectively removes the product from the initial equilibrium, pulling the entire reaction sequence to completion according to Le Châtelier's principle.[4][7]

Q2: Can I use a different base, such as sodium hydroxide (NaOH) or lithium diisopropylamide (LDA)? A2: Sodium hydroxide is generally unsuitable because it will readily saponify (hydrolyze) the ester functional groups.[1] LDA is a very strong, non-nucleophilic base that can be used to irreversibly form the ester enolate. While effective, it requires strictly anhydrous conditions and cryogenic temperatures, adding complexity to the procedure. Sodium ethoxide is ideal as it is strong enough to deprotonate the ester, and any transesterification side reaction with the ethyl esters is degenerate (unproductive), causing no new impurities.[1]

Q3: What is the best way to monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The β-keto ester product is typically more polar than the starting esters. Spot the reaction mixture alongside standards of your starting materials. The reaction is complete when the spot corresponding to the limiting starting material (e.g., ethyl 3,4-dimethoxybenzoate) has disappeared.

Q4: My reaction mixture turned a deep orange/red color. Is this normal? A4: Yes, this is often a positive visual indicator. The formation of the resonance-stabilized sodium enolate of the final β-keto ester product often results in a colored solution, ranging from yellow to deep red or orange.[5]

Data Presentation

Table 1: Recommended Reagent Stoichiometry
ReagentMolar Eq.PurposeKey Considerations
Ethyl 3,4-dimethoxybenzoate1.0ElectrophileMust be anhydrous.
Ethyl Acetate1.1 - 1.5Nucleophile PrecursorMust be anhydrous; add slowly.
Sodium Ethoxide1.1 - 1.5BaseMust be fresh and anhydrous.
Anhydrous Toluene/THF-SolventMust be thoroughly dried.
Dilute HCl (aq)-Quenching AgentUse during workup to neutralize.
Table 2: Troubleshooting Summary
IssueProbable Cause(s)Recommended Solution(s)
Low Yield / Incomplete ReactionInsufficient base; moisture contamination.Use ≥1 equivalent of fresh base; ensure anhydrous conditions.
Ethyl Acetoacetate ByproductSelf-condensation of ethyl acetate.Add ethyl acetate slowly to the base/ester mixture.
3,4-dimethoxybenzoic Acid ByproductEster hydrolysis (moisture, workup).Ensure anhydrous conditions; use a cold, acidic workup.
Product DecompositionThermal decarboxylation.Purify via vacuum distillation or column chromatography.

Visualization of Reaction Pathways

Main Synthetic Pathway

Main_Reaction EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA:e->Enolate:w - EtOH NaOEt Sodium Ethoxide Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack DMB Ethyl 3,4-dimethoxybenzoate DMB->Intermediate Product_Enolate Product Enolate (Resonance Stabilized) Intermediate->Product_Enolate - EtOH Product Ethyl 3,4-dimethoxybenzoylacetate Product_Enolate->Product H3O H₃O⁺ Workup

Caption: Crossed Claisen Condensation Pathway.

Common Side Reaction Pathways

Side_Reactions cluster_0 Self-Condensation cluster_1 Hydrolysis Enolate1 Ethyl Acetate Enolate EA2 Ethyl Acetate Enolate1->EA2 Attacks another Ethyl Acetate EAA Ethyl Acetoacetate EA2->EAA - EtOH DMB_Ester Ethyl 3,4-dimethoxybenzoate Acid 3,4-dimethoxybenzoic Acid DMB_Ester->Acid + OH⁻ (from H₂O + Base) - EtOH H2O H₂O

Caption: Key Competing Side Reactions.

Troubleshooting Workflow

Troubleshooting Start Reaction Complete? LowYield Low Yield/ Unreacted SM Start->LowYield No Byproducts Byproducts Present Start->Byproducts Yes, but SM gone Proceed Proceed to Purification Start->Proceed Yes, clean CheckBase Check Base Activity & Stoichiometry LowYield->CheckBase CheckAnhydrous Verify Anhydrous Conditions LowYield->CheckAnhydrous IdentifyByproduct Identify Byproduct (NMR, MS) Byproducts->IdentifyByproduct IsEAA Ethyl Acetoacetate? IdentifyByproduct->IsEAA IsAcid Carboxylic Acid? IdentifyByproduct->IsAcid IsEAA->IsAcid No SlowAddition Slowly Add Ethyl Acetate IsEAA->SlowAddition Yes AcidWorkup Use Cold, Acidic Workup IsAcid->AcidWorkup Yes Other Other Impurity IsAcid->Other No

Caption: A Logic Diagram for Troubleshooting the Synthesis.

Validated Experimental Protocol

This protocol is a generalized procedure for the synthesis of Ethyl 3,4-dimethoxybenzoylacetate via a crossed Claisen condensation.

Materials:

  • Ethyl 3,4-dimethoxybenzoate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide

  • Toluene (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and an addition funnel.

  • Reagent Charging: To the flask, add sodium ethoxide (1.2 eq) and anhydrous toluene. Begin stirring to form a suspension. Add ethyl 3,4-dimethoxybenzoate (1.0 eq) to the flask.

  • Slow Addition: In the addition funnel, place anhydrous ethyl acetate (1.2 eq) diluted with a small amount of anhydrous toluene.

  • Reaction: Heat the flask gently to 40-50 °C. Add the ethyl acetate solution dropwise from the addition funnel over a period of 1-2 hours. A color change (yellow to orange/red) may be observed.

  • Completion: After the addition is complete, continue to stir the reaction at 50 °C for an additional 2-3 hours. Monitor the reaction by TLC until the ethyl 3,4-dimethoxybenzoate is consumed.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing ice-cold 1 M HCl, stirring vigorously. Ensure the final pH of the aqueous layer is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 3,4-dimethoxybenzoylacetate.

References

Technical Support Center: Purification of Crude Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established organic chemistry principles to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low Purity After Recrystallization

You've performed a recrystallization, but NMR or HPLC analysis shows significant impurities remain.

Potential Causes:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1][2] If the solubility difference is not significant, impurities can co-precipitate with your product.

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[3]

  • Supersaturation: A highly concentrated solution may "crash out," leading to the inclusion of impurities in the precipitate.[3]

  • Insoluble Impurities: The presence of impurities that are insoluble in the hot solvent can act as nucleation sites, causing premature and impure crystal formation.

Solutions:

  • Optimize the Solvent System:

    • Perform small-scale solubility tests with a range of solvents. Good starting points for β-keto esters include ethanol, isopropanol, hexane/ethyl acetate mixtures, or toluene.[4][5]

    • A mixed solvent system can be effective. Dissolve the crude product in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[1]

  • Control the Cooling Rate:

    • Allow the hot, saturated solution to cool to room temperature undisturbed. Do not immediately place it in an ice bath.[3]

    • Insulating the flask can further slow the cooling process, promoting the formation of larger, purer crystals.[3]

  • Address Supersaturation:

    • If the solution crystallizes too rapidly upon cooling, reheat it and add a small amount of additional hot solvent to ensure the solution is not overly saturated.[3]

  • Remove Insoluble Impurities:

    • If you observe solid impurities in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.[1]

Problem 2: "Oiling Out" During Recrystallization

Upon cooling, your compound separates as a liquid layer (an oil) instead of forming solid crystals.

Potential Causes:

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as an oil.

  • Solvent Choice: The chosen solvent may be too nonpolar for the compound.

  • Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization.

Solutions:

  • Adjust the Solvent System:

    • Reheat the solution to redissolve the oil. Add more of the "good" solvent to decrease the saturation level.[3]

    • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.

  • Induce Crystallization:

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[3]

    • Add a seed crystal of the pure compound if available.

  • Lower the Crystallization Temperature:

    • For some β-keto esters that are liquids or low-melting solids at room temperature, low-temperature recrystallization may be necessary. This involves cooling the solution to very low temperatures (e.g., -20 °C to -78 °C) to induce solidification.[6]

Problem 3: Poor Separation or Tailing Peaks in Column Chromatography

You are using flash column chromatography, but the desired compound co-elutes with impurities, or the peaks are broad and tailing.

Potential Causes:

  • Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol tautomers. These two forms can interact differently with the stationary phase, leading to band broadening and poor peak shape.[7][8]

  • Compound Decomposition on Silica Gel: Standard silica gel is acidic and can cause sensitive compounds like β-keto esters to degrade.[7]

  • Inappropriate Solvent System: The polarity of the eluent may not be optimized for the separation.[9]

  • Improper Column Packing or Sample Loading: An improperly packed column or overloading the column with the crude sample can lead to poor separation.

Solutions:

  • Address Keto-Enol Tautomerism:

    • While this is an inherent property, ensuring a well-packed column and maintaining a consistent flow rate can minimize its effects.[9]

    • In some cases, adding a small amount of a modifier like acetic acid to the mobile phase can improve peak shape, but the stability of your compound under these conditions should be verified first.[9]

  • Mitigate Compound Degradation:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (TEA), to neutralize the acidic silanol groups. A common method is to use an eluent containing a small percentage (e.g., 0.5-1%) of TEA.[7]

    • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina or Florisil if your compound is highly acid-sensitive.[7]

    • Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a while before eluting. If you see new spots or streaking that wasn't there initially, your compound is likely degrading on the silica.[10]

  • Optimize the Eluent:

    • Systematically test different solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for your desired compound for good separation.[10] Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[9][11]

  • Proper Column Technique:

    • Ensure the column is packed uniformly without air bubbles.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel before adding it to the column) is recommended.[9]

Frequently Asked Questions (FAQs)

Q1: Which purification method is better for this compound: recrystallization or column chromatography?

A1: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is generally preferred for removing small amounts of impurities from a solid product, especially on a larger scale, as it is often quicker and more cost-effective.

  • Column chromatography is more effective for separating mixtures with multiple components or when impurities have similar solubility to the desired product.[2] It is also the method of choice if your product is an oil at room temperature.

Q2: What are the common impurities in the synthesis of this compound?

A2: Common impurities depend on the synthetic route but can include unreacted starting materials (e.g., 3,4-dimethoxyacetophenone and diethyl carbonate in a Claisen condensation), side products from self-condensation of the ketone, and degradation products.[12] The catechol-like 3,4-dimethoxyphenyl moiety can be susceptible to oxidation, potentially forming colored impurities.[13]

Q3: How should I store the purified this compound?

A3: As a β-keto ester, it is advisable to store the purified compound in a cool, dry place. Storage at 2-8°C in a refrigerator is recommended.[14] To prevent degradation, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for long-term storage.

Q4: My compound appears as two spots on the TLC plate. Is it impure?

A4: Not necessarily. The two spots could be the keto and enol tautomers of your β-keto ester.[7] To verify this, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate and elute. Then, dry the plate, rotate it 90 degrees, and elute again in the same solvent system. If the compound is a single substance existing as two tautomers, the spots will appear on the diagonal. If one of the spots is an impurity, it will appear off the diagonal.[7]

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent SystemRationale & Comments
Recrystallization Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol and add water until cloudy.
Isopropyl AlcoholOften provides good solubility at high temperatures and poor solubility at low temperatures.
TolueneA less polar option that can be effective for aromatic compounds.
Column Chromatography Hexane/Ethyl AcetateA versatile system. Start with a low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the ethyl acetate concentration.
Dichloromethane/MethanolSuitable for more polar compounds. A small percentage of methanol can significantly increase the eluent strength.
Protocol 1: Flash Column Chromatography (with optional TEA deactivation)
  • TLC Analysis: Determine the optimal solvent system by TLC, aiming for an Rf of ~0.3 for the target compound.

  • Column Preparation:

    • Select a column of appropriate size (a rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Optional (for acid-sensitive compounds): Use an eluent containing 0.5-1% triethylamine (TEA) to prepare the slurry and equilibrate the column.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica bed. Alternatively, use the dry loading method.[9]

  • Elution:

    • Begin elution with the starting solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualizations

Purification Workflow Diagram

Purification Workflow crude Crude Product assess Assess Physical State (Solid or Oil?) crude->assess solid Solid assess->solid Solid oil Oil assess->oil Oil recryst Attempt Recrystallization solid->recryst column Perform Column Chromatography oil->column analysis Purity Analysis (NMR, HPLC, TLC) recryst->analysis column->analysis pure Pure Product analysis->pure Purity > 98% impure Product Impure analysis->impure Purity < 98% impure->column Purify Further

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting Logic start Purification Issue Identified recryst_issue Recrystallization Problem? start->recryst_issue column_issue Chromatography Problem? start->column_issue recryst_issue->column_issue No low_purity Low Purity recryst_issue->low_purity Yes oiling_out Oiling Out recryst_issue->oiling_out Yes poor_sep Poor Separation/Tailing column_issue->poor_sep Yes no_elution No Elution column_issue->no_elution Yes sol_opt Optimize Solvent System low_purity->sol_opt cool_rate Slow Cooling Rate low_purity->cool_rate oiling_out->sol_opt induce_cryst Induce Crystallization oiling_out->induce_cryst poor_sep->sol_opt deactivate_si Deactivate Silica/Use Alumina poor_sep->deactivate_si inc_polarity Increase Eluent Polarity no_elution->inc_polarity

Caption: Decision tree for troubleshooting common purification issues.

References

Improving the stability of Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate

Welcome to the dedicated support center for Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate. As a key intermediate in pharmaceutical synthesis, its stability is paramount to ensuring the reproducibility of your experimental outcomes and the purity of your final products. This guide is structured as a series of frequently asked questions and troubleshooting scenarios we've encountered in the field. Our goal is to provide you not only with solutions but also with the underlying chemical principles to empower your research.

Section 1: Understanding the Core Instability of β-Keto Esters

This first section addresses the inherent chemical properties of your molecule that can lead to degradation. Understanding these pathways is the first step toward prevention.

Q1: I'm observing a loss of my starting material over time, even in storage. What are the primary degradation pathways for Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate?

A1: Excellent question. The instability of your compound is rooted in its identity as a β-keto ester. This functional group is susceptible to two primary, non-radical degradation pathways: hydrolysis and decarboxylation .[1]

  • Ester Hydrolysis: The ethyl ester group can be cleaved by water to form the corresponding β-keto acid (3-oxo-3-(3,4-dimethoxyphenyl)propanoic acid) and ethanol. This reaction can be catalyzed by both acid and base, meaning that even trace amounts of acidic or basic impurities in your solvents or on your glassware can accelerate degradation.

  • Decarboxylation: The β-keto acid product from hydrolysis is often unstable itself. Upon gentle heating, it can readily lose carbon dioxide (CO₂) to form a ketone, in this case, 3',4'-dimethoxyacetophenone.[2] This process proceeds through a cyclic six-membered transition state, which is sterically and electronically favorable.[3]

These two pathways often occur in sequence, meaning the ketone (3',4'-dimethoxyacetophenone) is a common impurity you might observe.

G parent Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate hydrolysis_product 3-Oxo-3-(3,4-dimethoxyphenyl)propanoic Acid (β-Keto Acid Intermediate) parent->hydrolysis_product Hydrolysis (+H₂O) (Acid/Base Catalyzed) decarboxylation_product 3',4'-Dimethoxyacetophenone (Final Ketone Degradant) hydrolysis_product->decarboxylation_product Decarboxylation (Heat-Induced, -CO₂)

Caption: Primary degradation cascade for Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate.

Section 2: Proactive Stability Enhancement & Storage

Here, we focus on practical, preventative measures you can take to minimize degradation during storage and routine handling.

Q2: What are the ideal storage conditions for neat compound and for solutions?

A2: Based on the degradation pathways discussed, the key to long-term stability is to rigorously control temperature and exclude atmospheric moisture and reactive contaminants. We have consolidated our recommendations into the following table.

ParameterSolid (Neat) CompoundIn SolutionRationale
Temperature ≤ 4°C, preferably -20°C for long-term.≤ 4°C, preferably -20°C.Reduces the kinetic rate of both hydrolysis and decarboxylation.[4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Purge solvent with an inert gas before preparing the solution. Store under an inert atmosphere.Displaces atmospheric moisture, which is the primary reactant for hydrolysis.
Container Tightly sealed amber glass vial with a PTFE-lined cap.Tightly sealed amber glass vial with a PTFE-lined cap.Prevents moisture ingress and protects from light, which can potentially catalyze other unwanted reactions. PTFE liners are chemically inert.
Recommended Solvents N/AAnhydrous aprotic solvents (e.g., Acetonitrile, THF, Dichloromethane). Use freshly opened or distilled solvents.Aprotic solvents lack the acidic protons that can participate in or catalyze hydrolysis. Anhydrous conditions are critical.[5]
Avoid Exposure to open air, high humidity environments.Protic solvents (e.g., Methanol, Ethanol, Water), acidic or basic buffers (unless required for a reaction).Protic solvents can directly participate in ester hydrolysis or transesterification.[5] pH extremes will catalyze degradation.
Q3: I need to use a protic solvent for my reaction. How can I minimize degradation?

A3: This is a common experimental constraint. While aprotic solvents are ideal, they are not always practical. If you must use a protic solvent like ethanol or a buffered aqueous solution:

  • Work Cold: Perform your reaction at the lowest temperature compatible with the desired reaction rate.

  • Control pH: If using an aqueous buffer, maintain a pH as close to neutral (pH 6-7) as possible. The rates of both acid- and base-catalyzed hydrolysis increase as you move away from this range.

  • Minimize Time: Prepare the solution immediately before use and minimize its exposure time to the protic environment. Do not store the compound in protic solvents.

  • Use a Co-solvent: If possible, use a mixture of the protic solvent and a more inert aprotic solvent to reduce the overall concentration of the reactive protic species.

Section 3: Troubleshooting Guide for Experimental Setbacks

This section provides a logical framework for diagnosing stability-related issues that may arise during your experiments.

Q4: My HPLC/GC-MS analysis shows an unexpected peak that grows over time. How can I identify it?

A4: This is a classic sign of degradation. The most likely culprits are the hydrolysis and decarboxylation products. A systematic approach is required to confirm their identities.

Caption: Troubleshooting workflow for identifying unknown peaks in analytical data.

Actionable Steps:

  • Check Molecular Weights: The molecular weight of the parent compound is ~238.25 g/mol .

    • Hydrolysis Product (3-oxo-3-(3,4-dimethoxyphenyl)propanoic acid): MW ~210.19 g/mol .

    • Decarboxylation Product (3',4'-dimethoxyacetophenone): MW ~180.20 g/mol .

  • Synthesize Standards (if necessary): For unambiguous confirmation, you can intentionally hydrolyze a small sample of your starting material (e.g., with dilute aqueous acid or base) and run it as a standard to see if the retention time matches your unknown peak.

  • Review Analytical Method: Be aware that some analytical techniques can cause degradation. For instance, high temperatures in a GC injection port can induce thermal decarboxylation, leading to an artificially high reading for the ketone degradant.[4] An HPLC-UV or LC-MS method at ambient temperature is generally preferred for stability analysis.[6]

Q5: My reaction yield is inconsistent. Could the stability of the β-keto ester be the problem?

A5: Absolutely. If your reaction is run under conditions that promote degradation (e.g., elevated temperature, aqueous basic/acidic media, extended reaction times), a significant portion of your starting material may be degrading before it has a chance to react.

How to Verify:

  • Run a Control Reaction: Set up a mock reaction containing only the Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate and the solvent, under the exact same temperature and time conditions as your actual experiment (but without other reagents).

  • Analyze the Control: After the mock reaction time, analyze the mixture by HPLC. Quantify the amount of starting material remaining and the amount of degradants formed.

  • Assess the Impact: If you observe >5-10% degradation in the control reaction, the stability of your starting material is very likely contributing to your yield inconsistency. You will need to adjust your reaction conditions (e.g., lower temperature, shorter time, different solvent or base/acid) to mitigate this.

Section 4: Key Experimental Protocols

To provide a self-validating framework for your stability assessments, we have outlined a standard protocol for forced degradation studies.

Protocol 1: Forced Degradation Study for Stability Assessment

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and sensitive aspects of the molecule. This is a cornerstone of developing a stability-indicating analytical method.[6]

Objective: To identify the degradation products of Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate under hydrolytic (acidic, basic), oxidative, and thermal stress.

Materials:

  • Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Condition Setup (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 60°C.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation:

    • Store all vials (except thermal) at room temperature for 24 hours. Monitor the base hydrolysis vial, as degradation is often rapid; you may need to neutralize it with 1 mL of 1 M HCl after a shorter period (e.g., 2-4 hours) to prevent complete degradation.

  • Sample Analysis:

    • After the incubation period, bring all samples to room temperature.

    • Neutralize the acid and base samples as appropriate.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples and a non-stressed reference standard by a suitable HPLC method (see reference method below).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control and reference standard.

    • Look for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

    • The goal is to achieve 10-30% degradation. If you see more or less, adjust the stress condition (time, temperature, reagent concentration) accordingly.

    • This data is crucial for developing an analytical method that can separate the parent compound from all potential degradants.

Reference HPLC Method for Initial Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm or 280 nm.

  • Injection Volume: 10 µL

References

Troubleshooting common issues in β-keto ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: β-Keto Ester Synthesis

Welcome to the technical support center for β-keto ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these crucial synthetic transformations. Here, we dissect frequently encountered issues, explain the underlying chemical principles, and provide actionable, field-tested solutions to streamline your experimental workflows.

Section 1: Reaction Initiation and Low Yield Issues

FAQ 1.1: My Claisen condensation is not proceeding or giving very low yields. What are the likely causes?

Low or no yield in a Claisen condensation, a fundamental carbon-carbon bond-forming reaction, often points to issues with the base, the starting ester, or the reaction conditions.[1][2][3]

Causality and Troubleshooting:

  • Inappropriate Base Selection: The choice of base is critical. Using a base with an alkoxide that does not match the alkoxy group of the ester will lead to transesterification, creating a mixture of products and reducing the yield of the desired β-keto ester.[4][5][6] For example, using sodium methoxide with an ethyl ester can produce methyl esters as byproducts.[4][7] Hydroxide bases are unsuitable as they can cause irreversible hydrolysis of the ester to a carboxylate salt.[5][8]

    • Solution: Always use an alkoxide base corresponding to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters).[4][5][7][9] For mixed Claisen condensations, a non-nucleophilic strong base like lithium diisopropylamide (LDA) can be effective, particularly if only one of the esters is enolizable.[1][4][7]

  • Insufficient Base Stoichiometry: The Claisen condensation is thermodynamically driven by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.[3][9][10] This final deprotonation step shifts the equilibrium towards the product.[9] Therefore, a stoichiometric amount of base is required, not a catalytic amount.[1][3]

    • Solution: Use at least one full equivalent of the alkoxide base relative to the ester that will be enolized.

  • Ester Lacks Two α-Hydrogens: The reaction relies on the final deprotonation of the product to drive the equilibrium forward. If the starting ester has only one α-hydrogen, the resulting β-keto ester will not have an acidic proton between the two carbonyls, and the reaction will not proceed to completion under standard conditions.[9]

    • Solution: Ensure your starting ester has at least two α-hydrogens for a successful classical Claisen condensation.

  • Premature Quenching: Adding an aqueous acid to neutralize the reaction mixture must be the final step.[1] If the reaction is quenched before the final deprotonation of the product, the equilibrium can shift back to the starting materials.

    • Solution: Allow the reaction to proceed to completion before introducing a protic source for workup.

Section 2: Side Product Formation

FAQ 2.1: I am observing significant amounts of O-acylated byproducts instead of the desired C-acylated β-keto ester. How can I favor C-acylation?

The formation of O-acylated versus C-acylated products is a common challenge stemming from the ambident nature of the enolate nucleophile, which has reactive sites on both the α-carbon and the oxygen.[11]

Causality and Troubleshooting:

  • Reaction Control: Kinetically controlled reactions, often at low temperatures with strong, non-nucleophilic bases, can favor the formation of the less stable C-acylated product.[10] O-acylation is often faster and can be the major product under certain conditions.[12][13]

    • Solution: Employing pre-formed enolates with specific acylating agents can enhance C-acylation. Reagents like methyl cyanoformate (Mander's reagent) are known to favor C-acylation under kinetically controlled conditions.[10]

  • Solvent and Cation Effects: The solvent and the counter-ion of the base can influence the reactivity of the enolate. Polar, coordinating solvents can solvate the cation, leading to a "freer" enolate that may favor O-acylation.[12] Contact ion pairs, often found in less polar solvents, can promote C-acylation.[12]

    • Solution: Experiment with less polar solvents like ether or THF. The choice of metal cation can also be influential; for instance, magnesium enolates have been noted to increase the proportion of C-acylation compared to lithium or sodium enolates.[12]

  • Acylating Agent: The nature of the acylating agent plays a role. More reactive acylating agents like acyl chlorides may lead to a mixture of C- and O-acylated products.[10][12]

    • Solution: If using an acyl chloride is problematic, consider using a less reactive acylating agent or a specialized reagent known for promoting C-acylation.[10]

FAQ 2.2: My Dieckmann condensation is failing or producing polymeric material. What is going wrong?

The Dieckmann condensation is an intramolecular Claisen condensation that forms cyclic β-keto esters.[14][15] Its success is highly dependent on the formation of a stable ring structure.

Causality and Troubleshooting:

  • Unfavorable Ring Size: This reaction works best for the formation of 5- and 6-membered rings, which are sterically and thermodynamically favored.[14][16][17] Diesters that would form smaller, strained rings or larger rings (greater than eight carbons) are less likely to cyclize efficiently and may instead undergo intermolecular polymerization.[18]

    • Solution: Ensure your diester substrate is suitable for forming a 5- or 6-membered ring. For larger rings, high dilution conditions may be necessary to favor the intramolecular reaction over intermolecular polymerization.

  • Base and Reaction Conditions: As with the intermolecular Claisen condensation, the choice of base and stoichiometry are critical.[16][18]

    • Solution: Use at least one equivalent of a non-nucleophilic base or an alkoxide base that matches the ester. Ensure anhydrous conditions to prevent hydrolysis.

FAQ 2.3: I am attempting a Japp-Klingemann reaction to synthesize a hydrazone from my β-keto ester, but I'm getting unexpected byproducts.

The Japp-Klingemann reaction is a reliable method for converting β-keto esters or β-keto acids into hydrazones using an aryl diazonium salt.[19][20] However, side reactions can occur if the conditions are not optimal.

Causality and Troubleshooting:

  • Instability of the Azo Intermediate: The reaction proceeds through an azo intermediate which then undergoes hydrolysis and decarboxylation (or loss of an acyl group) to form the final hydrazone.[19] If this intermediate is relatively stable under the reaction conditions, it may not convert to the desired product.[21]

    • Solution: Adjusting the pH and temperature can influence the decomposition of the azo intermediate. In some cases, increasing the temperature or pH can lead to side products, so careful optimization is required.[21]

  • Incorrect Cleavage: Depending on the substrate and conditions, either the acyl group or the carboxyl group can be cleaved.[21][22]

    • Solution: Saponifying a β-keto ester to the corresponding β-keto acid before coupling can favor decarboxylation over deacylation, leading to a different hydrazone product.[22]

Section 3: Post-Reaction Issues

FAQ 3.1: My β-keto ester is undergoing decarboxylation during workup or purification. How can I prevent this?

β-keto esters can be prone to hydrolysis followed by decarboxylation, especially under acidic or basic conditions at elevated temperatures, to yield a ketone.[23][24][25]

Causality and Troubleshooting:

  • Harsh Conditions: Both strong acidic and basic conditions, particularly with heating, can promote the hydrolysis of the ester to a β-keto acid, which readily decarboxylates.[23][24][26]

    • Solution: Maintain neutral or mildly acidic conditions during workup and purification. Avoid excessive heating. If distillation is required, perform it under reduced pressure to lower the boiling point.

  • Alternative Cleavage Strategies: For some applications, the ester group is intentionally cleaved. There are mild, chemoselective methods for decarboxylation that can be employed if desired. For example, β-keto esters derived from 2-(trimethylsilyl)ethanol can be selectively cleaved under mild conditions with tetrabutylammonium fluoride.[27]

FAQ 3.2: I'm having difficulty purifying my β-keto ester. What are some effective methods?

Purification can be challenging due to the potential for decomposition and the presence of similar-polarity byproducts.

Causality and Troubleshooting:

  • Co-eluting Impurities: Starting materials and byproducts may have similar polarities to the desired β-keto ester, making chromatographic separation difficult.

    • Solution: Column chromatography on silica gel is a common method.[28] Careful selection of the eluent system is crucial. If the product is a solid, recrystallization may be an effective purification technique.

  • Thermal Instability: As mentioned, β-keto esters can be thermally labile.

    • Solution: If distillation is necessary, use a high-vacuum setup to minimize the required temperature.

  • Contamination with Alcohols: Residual alcohols from the reaction or workup can be difficult to remove.

    • Solution: A specialized method for removing secondary and tertiary alcohols involves treating the crude product with a carboxylic anhydride and an acid to esterify the alcohols, followed by filtration and distillation to isolate the purified β-keto ester.[29]

Experimental Protocols & Data

Table 1: Recommended Bases for Claisen Condensation

Ester TypeRecommended BaseRationale
Ethyl EstersSodium Ethoxide (NaOEt)Prevents transesterification.[4][5][9]
Methyl EstersSodium Methoxide (NaOMe)Prevents transesterification.
tert-Butyl EstersPotassium tert-Butoxide (KOtBu)Prevents transesterification.
Mixed Esters (one enolizable)Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base minimizes side reactions.[1][4][7]

Protocol 1: General Procedure for a Classical Claisen Condensation

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium ethoxide (1.0 eq) and anhydrous ethanol.

  • Addition of Ester: The ethyl ester (2.0 eq) is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is cooled to room temperature and then poured into a beaker of ice water. The solution is acidified to a pH of ~5-6 with dilute sulfuric acid.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Visualizations

Diagram 1: Claisen Condensation Mechanism

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) Ester_1 Ester (R-CH2-COOR') Enolate Enolate Ester_1->Enolate Deprotonation Base Base (⁻OR') Enolate_2 Enolate Ester_2 Ester (R-CH2-COOR') Tetrahedral_Intermediate Tetrahedral Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Enolate_2->Tetrahedral_Intermediate Attack on Carbonyl Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate_2->Beta_Keto_Ester - ⁻OR' Beta_Keto_Ester_2 β-Keto Ester Final_Enolate Product Enolate (Stabilized) Beta_Keto_Ester_2->Final_Enolate Irreversible Deprotonation Base_2 Base (⁻OR')

Caption: The four key steps of the Claisen condensation mechanism.

Diagram 2: C-Acylation vs. O-Acylation

Caption: Competing pathways for enolate acylation.

References

Technical Support Center: Recrystallization of Ethyl 3,4-dimethoxybenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-RT-EDMBA-2601

Version: 1.0

Introduction

This technical support guide provides in-depth troubleshooting and practical advice for the recrystallization of Ethyl 3,4-dimethoxybenzoylacetate (CAS No. 4687-37-0). As a key intermediate in various synthetic pathways, achieving high purity of this β-keto ester is often critical for downstream applications. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound. Our approach is grounded in fundamental principles of crystallization, aiming to empower you with the causal understanding needed to optimize your experimental outcomes.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses specific issues that may arise during the recrystallization of Ethyl 3,4-dimethoxybenzoylacetate, presented in a question-and-answer format.

I. Crystal Formation Issues

Question 1: I've dissolved my crude Ethyl 3,4-dimethoxybenzoylacetate in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: This is a common issue, often related to supersaturation or the use of an excessive amount of solvent.[1][2] Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure Ethyl 3,4-dimethoxybenzoylacetate, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystal formation.[1]

    • Reduced Temperature: Cool the solution in an ice-water bath to further decrease the solubility of your compound.[2]

  • Address Excess Solvent:

    • If nucleation techniques are unsuccessful, it is highly likely that too much solvent was used.[1][3] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again. Be mindful not to evaporate too much solvent, as this can cause the compound to "oil out" or precipitate impurely.

Question 2: Instead of crystals, an oil has separated from the solution. How can I resolve this "oiling out"?

Answer: "Oiling out" is a frequent challenge, especially with compounds that have a relatively low melting point, such as Ethyl 3,4-dimethoxybenzoylacetate (m.p. 37-41 °C).[4][5] This phenomenon occurs when the compound separates from the solution at a temperature above its melting point.[1] Here are several strategies to address this:

  • Re-dissolve and Modify Solvent System:

    • Heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling. Slow cooling is critical to allow the solution to reach a temperature below the compound's melting point before it becomes supersaturated.[1]

  • Lower the Solvent Polarity: If you are using a highly polar solvent, consider re-attempting the recrystallization with a less polar solvent system. The high solubility in a very compatible solvent can sometimes lead to oiling out.

  • Utilize a Mixed Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.

II. Yield and Purity Concerns

Question 3: My recrystallization resulted in a very low yield. What are the potential causes and how can I improve it?

Answer: A low yield is a frustrating outcome. The primary culprits are typically using too much solvent or incomplete crystallization.[6][7]

  • Minimize Solvent Usage: The most common reason for low yield is using an excessive amount of solvent, which leads to a significant portion of your product remaining in the mother liquor.[3][7] Always aim to use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Ensure Complete Cooling: Allow sufficient time for the crystallization to complete at room temperature, followed by a period of cooling in an ice bath to maximize the precipitation of the product.

  • Mother Liquor Analysis: Before discarding the filtrate (mother liquor), you can check for the presence of a significant amount of dissolved product by taking a small sample and evaporating the solvent. If a substantial residue remains, it may be worthwhile to concentrate the mother liquor and attempt a second crystallization.[6]

Question 4: The melting point of my recrystallized product is still broad and lower than the literature value. What went wrong?

Answer: A broad or depressed melting point is a strong indicator of impurities.[2] This suggests that the recrystallization was not as effective as desired.

  • Rapid Crystallization: If the solution cooled too quickly, impurities may have been trapped in the crystal lattice.[2] Repeat the recrystallization, ensuring a slow and gradual cooling process.

  • Inappropriate Solvent Choice: The chosen solvent may not have been ideal for separating the specific impurities present in your crude material. It is essential to select a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either highly soluble or insoluble at all temperatures.

  • Consider a Second Recrystallization: If the purity has improved but is not yet satisfactory, a second recrystallization can often yield a product of higher purity.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing Ethyl 3,4-dimethoxybenzoylacetate?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[7] For Ethyl 3,4-dimethoxybenzoylacetate, which is an ester and a ketone, a good starting point would be to test solvents of intermediate polarity.[8] A systematic approach is to perform small-scale solubility tests with a variety of solvents.

Solvent Selection Protocol:

  • Place a small amount of your crude product (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.

  • If it dissolves when hot, allow the tube to cool to room temperature and then in an ice bath to see if crystals form.

Q2: What safety precautions should I take when working with Ethyl 3,4-dimethoxybenzoylacetate?

A2: According to safety data, Ethyl 3,4-dimethoxybenzoylacetate is classified as acutely toxic if swallowed (H302).[4][5] It is also a combustible solid.[4][5] Therefore, standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.[4][5] If there is a risk of generating dust, a dust mask (e.g., N95) should be used.[4][5] All heating should be performed in a well-ventilated fume hood.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, mixed solvent systems are very effective, especially when a single solvent does not provide the ideal solubility characteristics. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then titrate in a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. A drop of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs include ethanol-water and ethyl acetate-hexane.

Part 3: Data & Protocols

Quantitative Data Summary
PropertyValueSource
CAS Number 4687-37-0[4][5]
Molecular Formula C₁₃H₁₆O₅[4][5]
Molecular Weight 252.26 g/mol [4][5]
Melting Point 37-41 °C[4][5]
Appearance SolidN/A
Flash Point > 110 °C[4][5]
Experimental Protocol: Single Solvent Recrystallization
  • Dissolution: Place the crude Ethyl 3,4-dimethoxybenzoylacetate in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals to a constant weight.

Part 4: Visualizations

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A standard workflow for the recrystallization of a solid compound.

Troubleshooting_Logic cluster_solutions Potential Solutions start Crystals Don't Form? scratch Scratch Flask start->scratch Try First seed Add Seed Crystal start->seed If Available cool_further Cool in Ice Bath start->cool_further Also Try reduce_solvent Reduce Solvent Volume start->reduce_solvent If Above Fail

Caption: Troubleshooting logic for failure of crystal formation.

References

Challenges in the scale-up of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the synthesis and scale-up of this valuable keto ester intermediate, providing troubleshooting advice and frequently asked questions to ensure the success of your project.

Introduction to the Synthesis

This compound is typically synthesized via a Claisen condensation reaction. This involves the reaction of a ketone with an ester in the presence of a strong base. In this specific case, 3,4-dimethoxyacetophenone reacts with diethyl carbonate in the presence of a base like sodium ethoxide or sodium hydride. While straightforward in principle, scaling this reaction can present several challenges that affect yield, purity, and overall process efficiency.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up process.

Issue 1: Low or Inconsistent Yield

Question: We are experiencing significantly lower yields than reported in the literature, or our batch-to-batch yields are highly variable. What are the likely causes and how can we rectify this?

Answer: Low and inconsistent yields in the Claisen condensation for this compound synthesis are common issues during scale-up. The root causes often trace back to three key areas: the quality of reagents and starting materials, reaction conditions, and the presence of competing side reactions.

1. Reagent and Starting Material Quality:

  • Moisture is the Enemy: The Claisen condensation is highly sensitive to moisture. The strong base used in the reaction (e.g., sodium hydride, sodium ethoxide) will preferentially react with any water present, consuming the base and reducing the efficiency of the desired reaction.

    • Troubleshooting: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If using a solvent like ethanol to prepare sodium ethoxide in situ, ensure it is absolute ethanol. Starting materials, particularly 3,4-dimethoxyacetophenone and diethyl carbonate, should be checked for water content and dried if necessary.

  • Base Degradation: Strong bases like sodium hydride can degrade upon storage, especially if not handled under an inert atmosphere.

    • Troubleshooting: Use a fresh bottle of sodium hydride or titrate the base to determine its actual activity before use.

2. Reaction Conditions:

  • Inefficient Mixing: As the reaction progresses, the reaction mixture can become thick or heterogeneous, especially when using sodium hydride. This can lead to localized "hot spots" or areas of poor reagent mixing, resulting in incomplete reaction or side product formation.

    • Troubleshooting: On a larger scale, mechanical stirring is crucial. Ensure the stirrer is powerful enough to maintain a well-agitated suspension. The position and type of stirrer blade can also impact mixing efficiency.

  • Temperature Control: The Claisen condensation is an exothermic reaction. Poor temperature control can lead to an increase in side reactions.

    • Troubleshooting: Use a jacketed reactor for better temperature regulation. Add the reagents slowly, especially the base, to control the exotherm. Maintain the recommended reaction temperature throughout the addition and reaction time.

3. Competing Side Reactions:

  • Self-Condensation of the Ketone: While less common for acetophenones compared to aliphatic ketones, some self-condensation of 3,4-dimethoxyacetophenone can occur.

  • Hydrolysis of the Ester: If water is present, the base can catalyze the hydrolysis of both the diethyl carbonate and the product, this compound, leading to yield loss.

Experimental Protocol: Optimizing Reaction Conditions

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagents: Add sodium hydride (as a 60% dispersion in mineral oil) to anhydrous toluene in the flask.

  • Addition: While stirring vigorously, slowly add a solution of 3,4-dimethoxyacetophenone and diethyl carbonate in anhydrous toluene from the dropping funnel. Control the addition rate to maintain the desired internal temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to the target temperature (e.g., 80-100 °C) and maintain for the specified time, monitoring the reaction progress by TLC or HPLC.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of acetic acid or a saturated ammonium chloride solution to neutralize the excess base.

Issue 2: Impurity Formation and Difficult Purification

Question: Our final product is contaminated with several impurities that are difficult to remove by standard crystallization or column chromatography. What are these impurities and how can we prevent their formation?

Answer: Impurity profiles in the synthesis of this compound can be complex. Understanding the origin of these impurities is key to preventing their formation.

Common Impurities and Their Origins:

ImpurityChemical NameOriginPrevention Strategy
Unreacted Starting Material3,4-dimethoxyacetophenoneIncomplete reaction due to insufficient base, poor mixing, or short reaction time.Ensure complete reaction by monitoring with TLC/HPLC. Use a slight excess of base and ester.
Hydrolysis Product3-(3,4-dimethoxyphenyl)-3-oxopropanoic acidHydrolysis of the product during workup, especially if the pH becomes too basic or acidic.Maintain careful pH control during the workup. Use a buffered quench if necessary.
Decarboxylation Product3,4-dimethoxypropiophenoneDecarboxylation of the β-keto acid intermediate, often promoted by heat and acidic or basic conditions.Perform the workup at low temperatures and avoid prolonged exposure to harsh pH conditions.

Workflow for Minimizing Impurities:

cluster_prevention Prevention Phase cluster_workup Workup Phase cluster_purification Purification Phase reagents High-Purity, Anhydrous Reagents conditions Strict Control of Temperature & Mixing reagents->conditions ensures monitoring In-Process Monitoring (TLC/HPLC) conditions->monitoring verifies quench Controlled Quench (Low Temperature) monitoring->quench triggers ph_control Careful pH Adjustment quench->ph_control enables extraction Liquid-Liquid Extraction ph_control->extraction optimizes crystallization Recrystallization extraction->crystallization yields crude chromatography Column Chromatography (if necessary) crystallization->chromatography for high purity

Technical Support Center: Optimizing the Purity of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important β-keto ester intermediate. Our goal is to provide you with in-depth, field-proven insights into one of the most critical parameters of this synthesis: the reaction temperature. By understanding and controlling this variable, you can significantly enhance product purity, minimize difficult-to-remove impurities, and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classic example of a crossed Claisen condensation.[1][2] In this reaction, an ester (diethyl carbonate) condenses with a ketone (3,4-dimethoxyacetophenone) in the presence of a strong base, typically sodium ethoxide (NaOEt), to form a β-keto ester.[3][4]

The ketone, 3,4-dimethoxyacetophenone, must possess at least one acidic α-hydrogen to be deprotonated by the base, forming a nucleophilic enolate.[1][5] This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent elimination of an ethoxide leaving group yields the desired product.[6][7] A key feature of the Claisen condensation is that a full stoichiometric equivalent of the base is required, as the final step involves the deprotonation of the product, which drives the reaction equilibrium toward completion.[7][8]

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acid Workup Ketone 3,4-Dimethoxy- acetophenone Enolate Enolate Intermediate (Nucleophile) Ketone->Enolate Deprotonation Base Sodium Ethoxide (Base) Base->Enolate Carbonate Diethyl Carbonate (Ester) Tetrahedral Tetrahedral Intermediate Carbonate->Tetrahedral Product Ethyl 3-(3,4-dimethoxyphenyl) -3-oxopropanoate Enolate->Tetrahedral DeprotonatedProduct Deprotonated Product (Resonance Stabilized) Tetrahedral->DeprotonatedProduct Loss of Ethoxide DeprotonatedProduct->Product Protonation

Figure 1: Simplified workflow of the Claisen condensation mechanism.
Q2: Why is reaction temperature a critical parameter for the purity of my product?

Reaction temperature is a double-edged sword in chemical synthesis. According to reaction kinetics, increasing the temperature generally increases the rate of all reactions, including the desired product formation and undesired side reactions.[3][9] The key to achieving high purity is to find an optimal temperature that maximizes the rate of the desired reaction while minimizing the rates of competing side reactions.

  • At Low Temperatures (e.g., 0-10 °C): The reaction proceeds slowly. This selectivity can be beneficial, as it often suppresses the formation of kinetically-driven side products. However, the reaction may not go to completion, leaving significant amounts of unreacted starting materials in the crude product, which still compromises purity.

  • At Moderate Temperatures (e.g., Room Temperature to 40 °C): This is often the "sweet spot." The desired Claisen condensation has sufficient activation energy to proceed at a reasonable rate, while many potential side reactions remain kinetically unfavorable.

  • At High Temperatures (e.g., >50 °C or Reflux): At elevated temperatures, the rates of side reactions can increase dramatically. This can lead to the formation of a complex mixture of impurities that are structurally similar to the product, making purification exceedingly difficult. Furthermore, the Claisen condensation is a reversible reaction, and higher temperatures can shift the equilibrium back towards the starting materials, a process known as a retro-Claisen condensation, thereby reducing the overall yield.[3][6]

Q3: What are the common side products I might encounter, and how does temperature influence their formation?

Elevated temperatures can open several pathways to impurity formation. Understanding these will help in diagnosing issues with your reaction.

  • Retro-Claisen Products: As mentioned, high temperatures can promote the reverse reaction, cleaving the β-keto ester back into starting materials. This reduces yield and complicates purification.[3]

  • Aldol Condensation Products: The ketone enolate can potentially react with another molecule of the ketone (self-condensation) instead of the diethyl carbonate. This aldol-type reaction is more prevalent at higher temperatures.

  • Hydrolysis Products: If there is any moisture in the reactants or solvent, the strong base can catalyze the hydrolysis of the ester groups in both the diethyl carbonate and the final product. This is exacerbated by heat.[4]

  • Transesterification: If a base is used whose alkoxide does not match the alcohol portion of the ester (e.g., using sodium methoxide with diethyl carbonate), a mixture of ethyl and methyl esters can be formed. While not strictly a temperature issue, it's a common mistake that can lead to purity problems.[4]

Side_Products Start 3,4-Dimethoxyacetophenone + Diethyl Carbonate DesiredPath Desired Product (High Purity) Start->DesiredPath Low/Moderate Temp (Controlled) SidePath1 Retro-Claisen (Starting Materials) Start->SidePath1 High Temp SidePath2 Aldol Products Start->SidePath2 High Temp SidePath3 Hydrolysis Products Start->SidePath3 High Temp (Moisture Present) DesiredPath->SidePath1 High Temp

Figure 2: Effect of temperature on desired vs. undesired reaction pathways.
Q4: My product purity is low. What are the likely causes related to temperature?

Low purity is almost always traceable to incorrect reaction conditions, with temperature being a primary suspect. Use the following table to diagnose the issue based on your analytical data (e.g., ¹H NMR, LC-MS) of the crude product.

Symptom (from Crude Analysis) Probable Temperature-Related Cause Recommended Action
High percentage of unreacted 3,4-dimethoxyacetophenone.Temperature too low or reaction time too short . The reaction did not have enough energy to proceed to completion.Increase the reaction temperature moderately (e.g., from 0 °C to room temperature) or extend the reaction time. Monitor progress by TLC.
Multiple unidentified peaks, often in the aromatic or carbonyl region of the NMR spectrum.Temperature too high . This indicates the formation of various side products from competing reaction pathways.[10]Decrease the reaction temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature. Ensure a moisture-free environment.
Broad peaks or baseline noise, potential presence of carboxylic acid signals.Hydrolysis due to high temperature and moisture . The base has hydrolyzed the ester functionalities.Rigorously dry all solvents and glassware. Run the reaction under an inert atmosphere (N₂ or Ar). Avoid excessive heat.
Lower than expected yield, even with full conversion of starting material.Retro-Claisen condensation . High temperatures may have shifted the equilibrium back to the starting materials after the product was formed.After the initial reaction period, avoid prolonged heating during workup. Quench the reaction by acidifying it once it has reached completion.[11]

Troubleshooting Guides & Protocols

Protocol 1: Step-by-Step Synthesis with Optimized Temperature Control

This protocol is designed to maximize purity by carefully controlling the reaction temperature.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add dry sodium ethoxide (1.1 equivalents) to anhydrous ethanol in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Initial Cooling: Cool the sodium ethoxide solution to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve 3,4-dimethoxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the cooled base solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Enolate Formation: Stir the mixture at 0-5 °C for 30-45 minutes to ensure complete enolate formation.

  • Ester Addition: Add diethyl carbonate (1.5-2.0 equivalents) dropwise via the dropping funnel, again maintaining an internal temperature below 10 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding dilute hydrochloric acid or aqueous ammonium chloride until the pH is neutral (~7).[11]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Troubleshooting Flowchart: Diagnosing Purity Issues

If your purified product still shows low purity, use this logical guide to identify the root cause.

Troubleshooting_Flowchart Start Low Purity in Final Product AnalyzeCrude Analyze Crude Product (¹H NMR / LC-MS) Start->AnalyzeCrude CheckSM High % of Starting Material Present? AnalyzeCrude->CheckSM CheckSideProducts Multiple Unidentified Side Products? CheckSM->CheckSideProducts No Sol_TempTime Root Cause: Incomplete Reaction Solution: Increase temperature moderately or extend reaction time. CheckSM->Sol_TempTime Yes CheckHydrolysis Evidence of Carboxylic Acids or Hydrolysis? CheckSideProducts->CheckHydrolysis No Sol_HighTemp Root Cause: Temperature Too High Solution: Lower reaction temperature. Start at 0°C and warm slowly. CheckSideProducts->Sol_HighTemp Yes Sol_Moisture Root Cause: Moisture Contamination Solution: Use anhydrous solvents/reagents. Run under inert atmosphere. CheckHydrolysis->Sol_Moisture Yes ReviewPurification Review Purification Protocol CheckHydrolysis->ReviewPurification No

Figure 3: A logical workflow for troubleshooting low product purity.
Protocol 2: Purification of Crude this compound by Recrystallization

Recrystallization is an effective technique for removing impurities, especially those formed at non-optimal temperatures.[12]

  • Solvent Selection: A common and effective solvent system for this class of compounds is an ethanol/water mixture or an ethyl acetate/hexane mixture.[13][14] The ideal solvent should dissolve the compound well when hot but poorly when cold.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) portion-wise, while heating and swirling, until the solid just dissolves completely.[15]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot gravity filtration to remove it.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. If using a two-solvent system, after dissolving in the first solvent, add the second solvent (the "anti-solvent," e.g., water or hexane) dropwise until the solution becomes slightly cloudy, then add a drop or two of the first solvent to clarify before cooling.[12]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[15]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C) to remove residual solvent.

By following these guidelines and protocols, you will be well-equipped to manage the critical parameter of reaction temperature and consistently produce high-purity this compound for your research and development needs.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, a compound of interest in synthetic chemistry. We will dissect the theoretical underpinnings of its spectral features, compare predicted data with analogous compounds, and offer a logical framework for spectral interpretation.

The Fundamental Principles of NMR Spectroscopy

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei.[1][2] Protons (¹H) and carbon-13 (¹³C) nuclei, possessing a quantum mechanical property called spin, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition, or "spin flip," between these states. The precise frequency required for this transition is exquisitely sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) .[3][4]

Electrons surrounding a nucleus shield it from the external magnetic field. Therefore, protons or carbons in electron-rich environments are more shielded and resonate at lower chemical shifts (upfield), while those near electron-withdrawing groups are deshielded and resonate at higher chemical shifts (downfield).[5] This sensitivity to the chemical environment allows us to differentiate between the various protons and carbons within a molecule.

In ¹H NMR, three key pieces of information are gleaned from the spectrum:

  • Chemical Shift (δ): Indicates the electronic environment of the proton.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Arises from the interaction of neighboring, non-equivalent protons and provides information about the number of adjacent protons.

In ¹³C NMR, due to the low natural abundance of the ¹³C isotope, proton-carbon and carbon-carbon coupling are typically not observed in standard broadband-decoupled spectra.[6] The primary information obtained is the number of unique carbon environments and their chemical shifts.[6][7]

Structural Elucidation of this compound

To interpret the NMR spectra, we must first examine the structure of this compound.

Figure 1: Structure of this compound.

This molecule possesses several key structural features that will give rise to distinct NMR signals:

  • A 3,4-disubstituted aromatic ring with three unique protons.

  • Two methoxy groups (-OCH₃) attached to the aromatic ring.

  • An ethyl ester group (-OCH₂CH₃) .

  • A methylene group (-CH₂-) situated between two carbonyl groups.

It is also important to consider the possibility of keto-enol tautomerism , a common phenomenon in β-dicarbonyl compounds.[8][9][10] The methylene protons are acidic and can be removed to form an enol tautomer, which exists in equilibrium with the keto form. The extent of enolization depends on factors such as the solvent and temperature.[11] The presence of both tautomers would result in a more complex NMR spectrum, with separate signals for each form. For the purpose of this initial analysis, we will primarily focus on the keto form, which is often the major tautomer in many solvents.

¹H NMR Spectral Analysis: A Predictive Approach

Based on the structure and known chemical shift ranges, we can predict the ¹H NMR spectrum of this compound.

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons6.8 - 7.6Multiplet3H
Methylene (-CH₂-)3.5 - 4.0Singlet2H
Methoxy Protons (-OCH₃)3.8 - 4.0Singlet6H
Ethyl Methylene (-OCH₂CH₃)4.0 - 4.3Quartet2H
Ethyl Methyl (-OCH₂CH₃)1.1 - 1.4Triplet3H

Detailed Interpretation:

  • Aromatic Protons (6.8 - 7.6 ppm): The three protons on the aromatic ring are in different chemical environments and will likely appear as a complex multiplet. The exact chemical shifts and coupling patterns will depend on the electronic effects of the methoxy and acyl groups. Aromatic protons typically resonate in this downfield region due to the ring current effect.[12]

  • Methylene Protons (3.5 - 4.0 ppm): The methylene protons flanked by two carbonyl groups are significantly deshielded and are expected to appear as a singlet. Their acidity makes them prone to exchange, which can also lead to a singlet.

  • Methoxy Protons (3.8 - 4.0 ppm): The two methoxy groups are chemically equivalent and will therefore give rise to a single, sharp singlet integrating to six protons.

  • Ethyl Ester Protons: The ethyl group will exhibit a characteristic quartet-triplet pattern. The methylene protons (-OCH₂CH₃) at approximately 4.0 - 4.3 ppm are deshielded by the adjacent oxygen atom and are split into a quartet by the three neighboring methyl protons. The methyl protons (-OCH₂CH₃) at around 1.1 - 1.4 ppm are further upfield and are split into a triplet by the two adjacent methylene protons.

¹³C NMR Spectral Analysis: A Predictive Approach

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

Carbon Environment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 200 (ketone), 165 - 175 (ester)
Aromatic Carbons110 - 160
Methylene (-CH₂-)45 - 55
Methoxy Carbons (-OCH₃)55 - 60
Ethyl Methylene (-OCH₂CH₃)60 - 65
Ethyl Methyl (-OCH₂CH₃)10 - 15

Detailed Interpretation:

  • Carbonyl Carbons (165 - 200 ppm): Two distinct carbonyl signals are expected in the most downfield region of the spectrum. The ketone carbonyl will appear at a higher chemical shift (around 190-200 ppm) compared to the ester carbonyl (around 165-175 ppm).[13][14]

  • Aromatic Carbons (110 - 160 ppm): The six carbons of the aromatic ring will give rise to six signals in this region. The carbons directly attached to the oxygen atoms of the methoxy groups will be the most downfield.

  • Methylene Carbon (45 - 55 ppm): The carbon of the methylene group between the two carbonyls will be found in this range.

  • Methoxy Carbons (55 - 60 ppm): The two equivalent methoxy carbons will produce a single signal in this region. The chemical shift of aromatic methoxy groups is typically around 56 ppm.[15][16][17]

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) will be deshielded by the oxygen and appear around 60-65 ppm, while the terminal methyl carbon (-OCH₂CH₃) will be in the upfield region at approximately 10-15 ppm.

Comparative Analysis with Structurally Similar Compounds

Experimental Protocol for NMR Sample Preparation

To acquire high-quality NMR spectra, the following protocol is recommended:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic compounds.[19] The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding.[20][21]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Reference Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm on the chemical shift scale.[22]

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

G cluster_workflow NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve add_tms 3. Add TMS (Internal Standard) dissolve->add_tms homogenize 4. Homogenize Solution add_tms->homogenize acquire 5. Acquire Spectra homogenize->acquire

Figure 2: A streamlined workflow for NMR sample preparation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that, when systematically analyzed, confirms its molecular structure. By understanding the fundamental principles of chemical shifts, integration, and multiplicity, and by comparing the predicted spectra with data from analogous compounds, researchers can confidently elucidate the structure of this and other novel chemical entities. The potential for keto-enol tautomerism adds an interesting dimension to the spectral analysis and should be considered when interpreting experimental data. This guide serves as a robust framework for such an analysis, empowering scientists in their pursuit of molecular discovery and characterization.

References

A Comparative Guide to the Mass Spectrometry of Ethyl 3,4-dimethoxybenzoylacetate: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 3,4-dimethoxybenzoylacetate (MW: 252.26 g/mol , CAS: 4687-37-0) is a β-keto ester of significant interest in synthetic organic chemistry, often serving as a key intermediate in the synthesis of flavonoids, pharmaceuticals, and other complex molecules.[1] Characterizing this molecule is critical for reaction monitoring, purity assessment, and structural verification. Mass spectrometry (MS) is the definitive tool for obtaining precise molecular weight and structural information. However, the choice of ionization technique profoundly impacts the quality and nature of the data obtained.

The Analytical Challenge: Hard vs. Soft Ionization

The core of this comparison lies in the distinction between "hard" and "soft" ionization techniques. Hard ionization, such as Electron Ionization (EI), imparts high internal energy to the analyte, leading to extensive and often complex fragmentation.[4] This is invaluable for structural elucidation by piecing together the fragment puzzle. Conversely, soft ionization methods like Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Chemical Ionization (CI) impart minimal energy, preserving the intact molecule as a "quasi-molecular ion" (e.g., [M+H]⁺).[5][6][7] This is ideal for unambiguous molecular weight determination.

Comparative Analysis of Ionization Techniques

The selection of an ionization source is dictated by the analytical goal: molecular weight confirmation or detailed structural analysis. For a molecule like Ethyl 3,4-dimethoxybenzoylacetate, which possesses moderate polarity and thermal stability, several techniques are viable, each offering distinct advantages.

Ionization TechniquePredicted Outcome for Ethyl 3,4-dimethoxybenzoylacetatePrimary ApplicationKey Considerations
Electron Ionization (EI) Molecular Ion (M•⁺): Weak or absent. Fragmentation: Extensive and reproducible.Structural Elucidation (via GC-MS)Requires sample volatility and thermal stability. Rich fragmentation provides a structural fingerprint.
Chemical Ionization (CI) Quasi-Molecular Ion ([M+H]⁺): Strong, often the base peak. Fragmentation: Minimal.Molecular Weight Confirmation (via GC-MS)Softer than EI, provides clear molecular weight data while minimizing complex fragmentation.[3]
Electrospray Ionization (ESI) Quasi-Molecular Ions: Strong [M+H]⁺ and [M+Na]⁺. Fragmentation: Negligible in full scan mode.Molecular Weight Confirmation (via LC-MS)Excellent for polar molecules.[5] Amenable to tandem MS (MS/MS) for controlled fragmentation.
Atmospheric Pressure Chemical Ionization (APCI) Quasi-Molecular Ion ([M+H]⁺): Strong. Fragmentation: Minimal, but can be more than ESI.Molecular Weight Confirmation (via LC-MS)Suited for moderately polar to nonpolar, thermally stable compounds.[8][] Less susceptible to matrix effects than ESI.[10]

Predicted Fragmentation Pathways

Understanding the likely fragmentation patterns is key to interpreting mass spectra, particularly under hard ionization conditions or tandem MS.

Electron Ionization (EI) Fragmentation

Under EI conditions (typically 70 eV), the molecular ion of Ethyl 3,4-dimethoxybenzoylacetate (m/z 252) is expected to be unstable. The fragmentation will be driven by the molecule's key functional groups: the dimethoxy-substituted benzene ring, the ketone, and the ethyl ester.

Key Predicted Fragmentation Reactions:

  • α-Cleavage: The bonds adjacent to the carbonyl groups are prone to cleavage. The most significant cleavage is expected to be the loss of the ethoxy radical (•OCH2CH3, 45 Da) from the ester or the ethyl radical (•CH2CH3, 29 Da) followed by CO (28 Da), leading to the stable 3,4-dimethoxybenzoyl cation.

  • Formation of the Benzoyl Cation: A dominant peak is predicted at m/z 165 , corresponding to the [CH₃O)₂C₆H₃CO]⁺ ion. This is a common and highly stable fragment for substituted benzoyl compounds.

  • McLafferty Rearrangement: While possible for the ester, fragmentation of the aromatic portion is likely to dominate.

  • Cleavage of Methoxy Groups: Loss of a methyl radical (•CH₃, 15 Da) from a methoxy group to form an ion at m/z 237, followed by the loss of carbon monoxide (CO, 28 Da) is also a probable pathway.

Predicted EI Fragmentation Workflow

G M Ethyl 3,4-dimethoxybenzoylacetate (m/z 252) F1 [M - •OC2H5]+ (m/z 207) M->F1 - •OC2H5 F2 [M - •CH3]+ (m/z 237) M->F2 - •CH3 F3 [3,4-dimethoxybenzoyl]+ (m/z 165) BASE PEAK F1->F3 - C2H2O F4 [F2 - CO] (m/z 209) F2->F4 - CO F5 [F3 - CO] (m/z 137) F3->F5 - CO F6 [F5 - CH3•] (m/z 122) F5->F6 - •CH3

Caption: Predicted EI fragmentation of Ethyl 3,4-dimethoxybenzoylacetate.

ESI and APCI with Collision-Induced Dissociation (CID/MS/MS)

In soft ionization techniques, fragmentation is typically induced in a collision cell for tandem mass spectrometry (MS/MS). By selecting the protonated molecule ([M+H]⁺, m/z 253) as the precursor ion, we can generate structurally informative product ions.

Key Predicted CID Fragmentation Reactions:

  • Loss of Ethanol: The most facile fragmentation is the neutral loss of ethanol (CH₃CH₂OH, 46 Da) from the protonated ester, leading to a product ion at m/z 207 .

  • Loss of Ethene and Water: Sequential or concerted loss of ethene (C₂H₄, 28 Da) and water (H₂O, 18 Da) is another common pathway for protonated ethyl esters.

  • Formation of the Benzoyl Cation: Similar to EI, the stable 3,4-dimethoxybenzoyl cation at m/z 165 is expected to be a major product ion after the initial loss of ethyl acetoacetate.

Predicted ESI-MS/MS Fragmentation Workflow

G M_H [M+H]+ (m/z 253) F1 [M+H - C2H5OH]+ (m/z 207) M_H->F1 - C2H5OH F2 [3,4-dimethoxybenzoyl]+ (m/z 165) M_H->F2 - C4H6O2 F3 [F2 - CO]+ (m/z 137) F2->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocols

To ensure reproducibility and generate high-quality data, the following protocols serve as a validated starting point for analysis.

Protocol 1: GC-MS Analysis using Electron Ionization (EI)
  • Sample Preparation: Dissolve 1 mg of Ethyl 3,4-dimethoxybenzoylacetate in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC System:

    • Injector: Split/splitless, set to 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or similar).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Causality: The high injector and source temperatures ensure complete vaporization of the analyte, while the 70 eV energy provides standardized, reproducible fragmentation for library matching and structural confirmation. The GC program is designed to provide good chromatographic separation from potential impurities.

Protocol 2: LC-MS Analysis using Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • LC System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System (ESI):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow: Instrument-specific optimized values for nebulizer and drying gases.

    • Mass Range: Scan from m/z 100 to 500.

    • Causality: The use of a protic solvent (methanol/water) and an acid modifier (formic acid) promotes efficient protonation in the ESI source, leading to a strong [M+H]⁺ signal.[5] The gradient elution ensures the compound is well-retained and separated on the C18 column.

Conclusion and Recommendations

For the comprehensive analysis of Ethyl 3,4-dimethoxybenzoylacetate, a multi-faceted approach is recommended.

  • For Unambiguous Molecular Weight Confirmation: LC-MS with Electrospray Ionization (ESI) is the superior choice. Its soft nature will provide a clean spectrum dominated by the [M+H]⁺ ion (m/z 253), definitively confirming the mass of the intact molecule. It is the most reliable method for reaction monitoring where the primary goal is to track the presence of the product.

  • For Structural Elucidation and Impurity Identification: GC-MS with Electron Ionization (EI) is indispensable. The rich, reproducible fragmentation pattern, particularly the expected base peak at m/z 165, provides a structural fingerprint that can be used to confirm the identity of the benzoyl moiety and differentiate it from isomers.

  • For Orthogonal Confirmation: LC-MS with APCI can serve as a valuable alternative or confirmatory technique to ESI, especially if matrix suppression is a concern or if the analyte is part of a mixture with less polar compounds.[8]

By leveraging the strengths of both hard and soft ionization techniques, researchers can achieve a complete and confident characterization of Ethyl 3,4-dimethoxybenzoylacetate, ensuring the integrity and success of their research and development efforts.

References

A Senior Application Scientist's Comparative Guide to the HPLC Purity Analysis of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for chemical intermediates is a cornerstone of robust and reproducible science. Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, juxtaposed with alternative and complementary analytical techniques. The focus is not merely on procedural steps but on the underlying scientific rationale, empowering you to make informed decisions for your analytical workflows.

The Central Role of Purity in Synthesis

This compound is a β-keto ester, a class of compounds widely used in organic synthesis.[1][2] Its synthesis, often involving reactions like the Claisen condensation, can introduce a variety of impurities.[1] These may include unreacted starting materials, byproducts from side reactions, or degradation products.[3] Ensuring the purity of this intermediate is paramount as these impurities can be carried through subsequent synthetic steps, complicating purification and potentially leading to the formation of undesired and difficult-to-remove related substances in the final API.[4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture, making it a staple in the pharmaceutical industry for purity analysis.[5][6] For a non-volatile and thermally labile compound like this compound, HPLC is particularly well-suited.[4]

The "Why" Behind the HPLC Method Parameters

A successful HPLC analysis hinges on the judicious selection of several key parameters. Here, we delve into the reasoning for a typical reversed-phase HPLC (RP-HPLC) method for this analyte.

  • Column Selection: A C18 column is the standard choice for the separation of moderately polar to nonpolar compounds. The octadecylsilyl (C18) stationary phase provides excellent hydrophobic retention for the aromatic ring and ethyl ester group of the target molecule, while allowing for effective separation from more polar or nonpolar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The acidic buffer helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times. The gradient allows for the efficient elution of a wider range of impurities with varying polarities within a reasonable timeframe.

  • Detection Wavelength: The dimethoxy-substituted benzene ring in the molecule possesses a strong UV chromophore. A UV-Vis detector set at a wavelength corresponding to the absorbance maximum of the analyte (typically around 254 nm or 280 nm) will provide high sensitivity for both the main component and structurally related impurities. For compounds lacking a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be a valuable alternative as it provides a more uniform response.[7]

Experimental Protocol: A Validated RP-HPLC Method

Below is a detailed, step-by-step methodology for the purity analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizing the HPLC Workflow

Caption: A streamlined workflow for HPLC purity analysis.

A Comparative Look at Alternative Analytical Techniques

While HPLC is the primary method for routine purity assessment, a comprehensive understanding of a compound's purity profile often necessitates the use of orthogonal techniques.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically <2 µm) and operates at much higher pressures (up to 15,000 psi compared to HPLC's 500-6,000 psi).[5][8] This results in several key advantages:

  • Faster Analysis Times: UPLC can significantly reduce run times, often from 15-20 minutes for a typical HPLC run to 3-10 minutes.[5] This enhances laboratory throughput.[8]

  • Improved Resolution and Sensitivity: The smaller particles lead to sharper peaks and better separation of closely related impurities, which is crucial for complex samples.[9] This increased resolution also translates to higher sensitivity, allowing for the detection of trace-level impurities.[9][10]

  • Reduced Solvent Consumption: The shorter run times and lower flow rates result in significant solvent savings, making UPLC a more environmentally friendly and cost-effective option in the long run.[8][11]

However, the initial investment in UPLC instrumentation is higher than for traditional HPLC systems.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[12] This technique is invaluable for impurity profiling because it provides not only retention time data but also molecular weight information for each separated component.[6][13]

  • Impurity Identification: LC-MS is a powerful tool for identifying unknown impurities by determining their molecular weights.[13] Tandem mass spectrometry (LC-MS/MS) can further provide structural information through fragmentation patterns.[12]

  • High Sensitivity and Specificity: LC-MS offers exceptional sensitivity and specificity, making it ideal for detecting and quantifying trace-level impurities that may not be visible with a UV detector.[14]

The complexity of the instrumentation and data analysis requires more specialized expertise compared to HPLC-UV.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a sample without the need for a reference standard of the analyte itself.[15][16]

  • Absolute Quantification: The integrated intensity of an NMR signal is directly proportional to the number of nuclei it represents, enabling highly accurate and precise purity measurements.[16][17]

  • Structural Information: In addition to quantitative data, the NMR spectrum provides a wealth of structural information, which can help in the simultaneous identification and quantification of impurities.[18]

qNMR is generally less sensitive than chromatographic techniques and requires that the signals of the analyte and impurities are well-resolved in the spectrum.[15]

Comparative Performance at a Glance

FeatureHPLC-UVUPLC-UVLC-MSqNMR
Primary Application Routine Purity, QuantificationHigh-Throughput Purity, QuantificationImpurity Identification, QuantificationAbsolute Purity, Structural Elucidation
Analysis Speed Moderate (15-20 min)[5]Fast (3-10 min)[5]Moderate to FastSlow
Resolution GoodExcellent[9]ExcellentVariable (depends on signal overlap)
Sensitivity GoodVery Good[10]Excellent[14]Moderate
Quantitative Accuracy High (with reference standard)High (with reference standard)High (with reference standard)Very High (absolute)[16]
Impurity Identification Limited (based on retention time)Limited (based on retention time)Excellent (molecular weight)[13]Good (structural information)[18]
Instrument Cost ModerateHigh[10]HighVery High
Ease of Use Relatively SimpleModerateComplexComplex

Decision Logic for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis.

Method_Selection start Goal of Analysis? routine_purity Routine QC Purity Check? start->routine_purity unknown_impurity Identify Unknown Impurity? start->unknown_impurity absolute_purity Determine Absolute Purity? start->absolute_purity high_throughput High-Throughput Screening? start->high_throughput routine_purity->unknown_impurity No hplc HPLC-UV routine_purity->hplc Yes unknown_impurity->absolute_purity No lcms LC-MS unknown_impurity->lcms Yes absolute_purity->high_throughput No qnmr qNMR absolute_purity->qnmr Yes uplc UPLC-UV high_throughput->uplc Yes

Caption: A decision tree for selecting the optimal analytical method.

Conclusion and Forward-Looking Recommendations

For the routine quality control and purity assessment of this compound, a well-developed HPLC-UV method offers a robust, reliable, and cost-effective solution. It provides the necessary precision and accuracy for lot release and in-process control.

However, for a comprehensive understanding of the impurity profile, especially during process development and for the characterization of reference standards, an integrated approach is highly recommended. UPLC can significantly enhance throughput, while LC-MS is indispensable for the structural elucidation of unknown impurities.[13][19] Furthermore, qNMR serves as a powerful orthogonal technique for the absolute quantification and establishment of primary reference materials.[15][18]

By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the highest quality of their chemical intermediates, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

A Comparative Guide to the Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is a valuable building block in the synthesis of various pharmaceutical agents, owing to its β-keto ester functionality which allows for a variety of subsequent chemical transformations. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses.

Introduction to Synthetic Strategies

The synthesis of β-keto esters such as this compound is most classically achieved through the Claisen condensation. This carbon-carbon bond-forming reaction is a cornerstone of organic synthesis. An important variation is the Dieckmann condensation for intramolecular cyclization, though not directly applicable here, it shares the same fundamental mechanism. Alternative approaches to β-keto esters involve the acylation of ketones or their enolate equivalents. This guide will focus on two plausible and effective routes:

  • Crossed Claisen Condensation: Utilizing a non-enolizable aromatic ester (ethyl 3,4-dimethoxybenzoate) and an enolizable aliphatic ester (ethyl acetate).

  • Acylation of a Ketone Enolate: Involving the reaction of the enolate of 3,4-dimethoxyacetophenone with an acylating agent like diethyl carbonate.

Below, we delve into the specifics of each route, providing the necessary data for an informed decision on the most suitable method for your research needs.

Route 1: Crossed Claisen Condensation

The crossed Claisen condensation is a powerful method for the synthesis of β-keto esters when one of the ester partners lacks α-hydrogens, thereby preventing self-condensation and leading to a single major product. In this case, ethyl 3,4-dimethoxybenzoate serves as the non-enolizable acylating agent, and ethyl acetate provides the enolizable component that forms the nucleophilic enolate.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Acyl Substitution: The ethyl acetate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 3,4-dimethoxybenzoate. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the desired β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has acidic α-hydrogens (pKa ≈ 11) and is deprotonated by the ethoxide in the reaction mixture. This irreversible deprotonation drives the equilibrium towards the product.

  • Acidic Work-up: A final acidic work-up step is required to protonate the enolate and afford the final neutral product.

Experimental Protocol
  • Materials:

    • Sodium metal

    • Anhydrous ethanol

    • Ethyl acetate (anhydrous)

    • Ethyl 3,4-dimethoxybenzoate

    • Toluene (anhydrous)

    • Hydrochloric acid (1 M)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).

    • The ethanol is then removed under reduced pressure. Anhydrous toluene is added to the flask containing the sodium ethoxide.

    • A mixture of ethyl 3,4-dimethoxybenzoate (1.0 eq) and ethyl acetate (2.0 eq) is added dropwise to the stirred suspension of sodium ethoxide in toluene at room temperature.

    • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold 1 M hydrochloric acid to neutralize the excess base and protonate the product enolate.

    • The aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).

    • The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Data and Performance
ParameterValue/ObservationReference
Starting Materials Ethyl 3,4-dimethoxybenzoate, Ethyl acetateGeneral Principle
Key Reagents Sodium ethoxide
Solvent Toluene/EthanolGeneral Principle
Reaction Time 4-6 hoursEstimated
Temperature RefluxEstimated
Reported Yield (for a similar compound) ~20% (for Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate)
Purification Vacuum distillation or Column ChromatographyGeneral Principle
Causality Behind Experimental Choices
  • Base: Sodium ethoxide is used as the base because it is the same alkoxide as the ester, preventing transesterification side reactions. A full equivalent of base is necessary because the deprotonation of the product drives the reaction to completion.

  • Excess Reagent: Ethyl acetate is used in excess to favor the formation of its enolate and maximize the yield of the crossed Claisen product.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the presence of water would hydrolyze the esters and quench the sodium ethoxide.

Visualization of the Reaction Pathway

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents Ethyl_3_4_dimethoxybenzoate Ethyl 3,4-dimethoxybenzoate Product Ethyl 3-(3,4-dimethoxyphenyl)- 3-oxopropanoate Ethyl_3_4_dimethoxybenzoate->Product Acyl acceptor Ethyl_acetate Ethyl acetate Ethyl_acetate->Product Enolate precursor NaOEt 1. NaOEt, Toluene NaOEt->Product HCl 2. H₃O⁺ work-up HCl->Product

Caption: Crossed Claisen condensation for the synthesis of the target compound.

Route 2: Acylation of a Ketone Enolate

An alternative strategy involves the acylation of the enolate of 3,4-dimethoxyacetophenone with a suitable C1 electrophile, such as diethyl carbonate. This method is advantageous as it starts from a readily available ketone.

Reaction Mechanism
  • Enolate Formation: A strong base, such as sodium hydride or sodium amide, deprotonates the α-carbon of 3,4-dimethoxyacetophenone to generate the corresponding enolate.

  • Nucleophilic Attack: The enolate attacks one of the carbonyl groups of diethyl carbonate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to furnish the final β-keto ester.

Experimental Protocol
  • Materials:

    • 3,4-dimethoxyacetophenone

    • Sodium hydride (60% dispersion in mineral oil)

    • Diethyl carbonate

    • Anhydrous tetrahydrofuran (THF)

    • Glacial acetic acid

    • 10% Hydrochloric acid

    • Ethyl acetate

    • Saturated sodium hydrogen carbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Sodium hydride (1.1 eq, washed with anhydrous hexanes to remove mineral oil) is suspended in anhydrous THF under an inert atmosphere.

    • A solution of 3,4-dimethoxyacetophenone (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

    • Diethyl carbonate (1.5 eq) is added to the reaction mixture, which is then heated to reflux for 6-8 hours. The reaction progress is monitored by TLC.

    • After completion, the reaction is cooled in an ice bath and quenched by the careful addition of glacial acetic acid, followed by 10% hydrochloric acid.

    • The aqueous phase is extracted with ethyl acetate (3 x volume of aqueous layer).

    • The combined organic layers are washed with saturated sodium hydrogen carbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Data and Performance
ParameterValue/ObservationReference
Starting Materials 3,4-Dimethoxyacetophenone, Diethyl carbonateGeneral Principle
Key Reagents Sodium hydride
Solvent Tetrahydrofuran (THF)
Reaction Time 6-8 hoursEstimated
Temperature RefluxEstimated
Expected Yield Moderate to goodBased on similar reactions
Purification Column ChromatographyGeneral Principle
Causality Behind Experimental Choices
  • Base: Sodium hydride is a strong, non-nucleophilic base that is effective for the deprotonation of ketones to form enolates.

  • Acylating Agent: Diethyl carbonate is an effective and relatively inexpensive C1 electrophile for the acylation of enolates.

  • Solvent: THF is a suitable aprotic solvent that can solvate the enolate and is stable to the reaction conditions.

Visualization of the Reaction Pathway

Ketone_Acylation cluster_reactants2 Reactants cluster_reagents2 Reagents Ketone 3,4-Dimethoxyacetophenone Product2 Ethyl 3-(3,4-dimethoxyphenyl)- 3-oxopropanoate Ketone->Product2 Acylating_Agent Diethyl carbonate Acylating_Agent->Product2 NaH 1. NaH, THF NaH->Product2 HCl2 2. H₃O⁺ work-up HCl2->Product2

Caption: Synthesis via acylation of a ketone enolate.

Comparison of Synthesis Routes

FeatureRoute 1: Crossed Claisen CondensationRoute 2: Acylation of a Ketone EnolateAnalysis
Starting Materials Availability Ethyl 3,4-dimethoxybenzoate may need to be synthesized.3,4-Dimethoxyacetophenone is commercially available.Route 2 may have a slight advantage in terms of starting material accessibility.
Reagent Handling and Safety Sodium metal is highly reactive and requires careful handling.Sodium hydride is also highly reactive and pyrophoric. Both require an inert atmosphere.Both routes involve hazardous reagents requiring appropriate safety precautions.
Reaction Conditions Refluxing toluene.Refluxing THF.Both routes require similar reaction conditions.
Potential Byproducts Self-condensation of ethyl acetate is possible but minimized by using it in excess.Dialkylation of the ketone can be a side reaction.Both routes have potential side reactions that need to be controlled.
Yield Potentially lower, as suggested by the low yield for a similar compound.Generally moderate to good yields for this type of reaction.Route 2 is expected to provide a higher yield.
Scalability Can be scaled up, but handling large quantities of sodium can be challenging.Scalable, with careful control of exotherms during enolate formation.Both routes are amenable to scale-up with appropriate process safety considerations.

Conclusion and Recommendations

Both the Crossed Claisen Condensation and the Acylation of a Ketone Enolate are viable methods for the synthesis of this compound.

  • Route 1 (Crossed Claisen Condensation) is a classic and well-understood method. However, it may suffer from lower yields and the potential need to synthesize one of the starting esters.

  • Route 2 (Acylation of a Ketone Enolate) appears to be the more promising route due to the ready availability of the starting ketone and the potential for higher yields.

For researchers prioritizing yield and starting material accessibility, Route 2 is the recommended approach . However, the choice of synthesis will ultimately depend on the specific resources, expertise, and safety infrastructure available in the laboratory. It is strongly advised to conduct small-scale optimization studies for either route to maximize the yield and purity of the final product.

A Comparative Guide to the Reactivity of β-Keto Esters: Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate vs. Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, β-keto esters are cornerstone intermediates, prized for the versatility of their active methylene group. This guide provides an in-depth, objective comparison of two prominent β-keto esters: the classic ethyl acetoacetate (EAA) and its aromatic analogue, ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. While both share the same core functional group, the substitution at the β-position—a simple methyl group versus a sterically demanding and electronically rich 3,4-dimethoxyphenyl group—imparts significant differences in their reactivity and handling.

This document is intended for researchers, medicinal chemists, and process development professionals. We will dissect the structural and electronic nuances of each molecule, present comparative data on their reactivity in key synthetic transformations, and provide validated experimental protocols to illustrate these differences in a practical setting. Our analysis is grounded in fundamental mechanistic principles to explain the causality behind observed chemical behaviors, empowering you to make informed decisions in your synthetic design.

Structural and Electronic Properties: The Root of Divergent Reactivity

The reactivity of a β-keto ester is fundamentally governed by the acidity of the α-protons located on the methylene group, which is flanked by two carbonyls. Deprotonation at this position yields a resonance-stabilized enolate, a potent carbon nucleophile. The nature of the substituent at the β-position directly modulates the stability of this crucial intermediate.

  • Ethyl Acetoacetate (EAA): The β-substituent is a methyl group. Through a weak positive inductive effect (+I), the methyl group slightly donates electron density, having a minor impact on the acidity of the α-protons. EAA is a classic example of a compound exhibiting keto-enol tautomerism.[1]

  • This compound: The β-substituent is a 3,4-dimethoxyphenyl group. This substituent introduces more complex electronic and steric factors. The two methoxy groups on the aromatic ring are powerful electron-donating groups (EDG) through resonance (+R effect), pushing electron density into the phenyl ring and, by extension, towards the adjacent carbonyl group.[2] This donation of electron density destabilizes the negative charge of the resulting enolate, making the α-protons less acidic compared to EAA. Conversely, the oxygen atoms of the methoxy groups are electronegative and exert an electron-withdrawing inductive effect (-I), but the resonance effect is dominant, particularly from the para position.[2][3]

Furthermore, the bulky aromatic ring introduces significant steric hindrance around the reactive center, which can influence the approach of bases and electrophiles.

Table 1: Comparison of Physicochemical Properties

PropertyEthyl AcetoacetateThis compound
Molecular Formula C₆H₁₀O₃C₁₃H₁₆O₅
Molar Mass 130.14 g/mol [4]252.27 g/mol [5]
Appearance Colorless liquid with a fruity odor[4]Not specified, likely an oil or low-melting solid
Boiling Point 180.8 °C[4]>268 °C (estimated)[6]
Acidity (pKa of α-H) ~10.7 (in H₂O)[1][7]Estimated to be > 11 (less acidic than EAA)

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences manifest directly in the chemical behavior of these two molecules.

Enolate Formation: A Tale of Two Acidities

The formation of the nucleophilic enolate is the gateway to the rich chemistry of β-keto esters. The acidity of the α-protons dictates the choice of base and reaction conditions required for deprotonation.

  • Ethyl Acetoacetate: With a pKa of approximately 10.7, the α-protons of EAA are readily abstracted by common, moderately strong bases such as sodium ethoxide (NaOEt) in ethanol.[7] The equilibrium favors the formation of the resonance-stabilized enolate, making it readily available for subsequent reactions.[8]

  • This compound: Due to the electron-donating effect of the dimethoxy-substituted phenyl ring, the enolate is less stable, and consequently, the α-protons are less acidic (higher pKa). Complete deprotonation may require a stronger base (e.g., sodium hydride) or longer reaction times with conventional bases like sodium ethoxide. This is a critical consideration for reaction design, as incomplete enolate formation can lead to lower yields and competing side reactions.

Acetoacetic Ester Synthesis: Alkylation Reactions

The alkylation of the enolate with an alkyl halide is a classic C-C bond-forming reaction, often followed by hydrolysis and decarboxylation to produce ketones.[9][10]

  • Ethyl Acetoacetate: EAA is the archetypal substrate for this synthesis.[11] Its enolate reacts efficiently with primary and secondary alkyl halides in an Sₙ2 fashion.[7] The relatively small steric profile of the acetyl group allows for easy access to the nucleophilic carbon.

  • This compound: Two factors impact its performance in alkylation. First, the potentially lower equilibrium concentration of the enolate (as discussed above) can slow the reaction rate. Second, the significant steric bulk of the 3,4-dimethoxybenzoyl group can hinder the approach of the alkyl halide, further reducing the reaction rate, especially with branched or secondary halides. This steric impediment can, in some cases, be advantageous for achieving mono-alkylation over di-alkylation.

Condensation Reactions: Knoevenagel and Hantzsch Syntheses

These multi-component reactions rely on the β-keto ester to act as the active methylene component.

  • Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[12] EAA is frequently used, reacting with aldehydes to form α,β-unsaturated products after dehydration.[13][14]

  • Hantzsch Pyridine Synthesis: This reaction condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (like ammonia) to form 1,4-dihydropyridines, which are precursors to pyridines.[15][16] EAA is the standard β-keto ester for this synthesis, which has significant applications in medicinal chemistry for creating calcium channel blockers.[17][18]

For This compound in these condensations, the reduced acidity could slow the initial deprotonation step, which is often rate-limiting under weakly basic conditions. The steric bulk may also influence the stereochemical outcome or rate of the subsequent addition and cyclization steps, potentially leading to different product distributions or requiring more forcing conditions compared to EAA.

Experimental Protocols: A Practical Comparison of Alkylation

To provide a tangible comparison, we present a generalized protocol for the α-alkylation of both esters. The key differences in experimental parameters are highlighted. This protocol is a self-validating system; successful formation of the product, confirmed by standard analytical techniques (TLC, NMR), validates the chosen conditions.

Objective: To synthesize the α-butyl derivative of each β-keto ester.
Materials:
  • Ethyl acetoacetate OR this compound (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous Ethanol or Anhydrous Tetrahydrofuran (THF)

  • n-Butyl bromide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous solvent (Ethanol for NaOEt, THF for NaH).

  • Base Addition:

    • For EAA: Add sodium ethoxide (1.1 eq) to anhydrous ethanol and stir until dissolved.

    • For the Dimethoxy Analogue: Option A (Milder): Add NaOEt (1.1 eq) to ethanol. Option B (Stronger): Carefully add NaH (1.1 eq) to anhydrous THF at 0 °C.

  • Enolate Formation:

    • Cool the base solution to 0 °C.

    • Slowly add the respective β-keto ester (1.0 eq) dropwise via syringe.

    • Allow the mixture to stir at room temperature for 1 hour. Causality Note: A longer stirring time (e.g., 2 hours) may be beneficial for the dimethoxy analogue to ensure complete formation of the less stable enolate.

  • Alkylation (Sₙ2 Reaction):

    • Add n-butyl bromide (1.1 eq) dropwise to the enolate solution.

    • Heat the reaction mixture to a gentle reflux. Causality Note: Due to lower enolate concentration and increased steric hindrance, the dimethoxy analogue may require a longer reflux period (e.g., 6-10 hours) compared to EAA (e.g., 2-4 hours) for the reaction to reach completion.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it into a beaker of cold saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by vacuum distillation or column chromatography as needed.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the core reaction mechanism and a typical experimental workflow.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack (Alkylation) cluster_2 Step 3 (Optional): Hydrolysis & Decarboxylation b_keto β-Keto Ester (R = -CH₃ or -Ar) enolate Resonance-Stabilized Enolate b_keto->enolate + Base - H-Base⁺ alkyl_halide Alkyl Halide (R'-X) product α-Alkylated β-Keto Ester enolate->product + R'-X - X⁻ keto_acid β-Keto Acid product->keto_acid + H₃O⁺, Δ ketone Ketone + CO₂ keto_acid->ketone - CO₂

Caption: General reaction pathway for β-keto esters.

G prep Prepare Base Solution (NaOEt in EtOH or NaH in THF) add_ester Add β-Keto Ester at 0 °C (Forms Enolate) prep->add_ester add_halide Add Alkyl Halide (Initiates Sₙ2) add_ester->add_halide reflux Reflux Reaction Mixture (Monitor by TLC) add_halide->reflux quench Quench with aq. NH₄Cl reflux->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify

Caption: Experimental workflow for α-alkylation.

Conclusion and Recommendations

The choice between ethyl acetoacetate and this compound is a strategic one, dictated by the specific goals of a synthetic sequence.

  • Ethyl Acetoacetate remains the workhorse for general-purpose synthesis. Its higher acidity, predictable reactivity, and lower steric hindrance make it ideal for straightforward acetoacetic ester syntheses and as a reliable component in classic named reactions. It is generally more reactive and requires milder conditions.

  • This compound is a specialized building block. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in drug discovery, making this reagent a valuable precursor for synthesizing complex target molecules containing this feature. Researchers should be prepared to employ slightly more vigorous conditions (stronger bases, longer reaction times) to overcome its lower acidity and greater steric bulk. The trade-off in reactivity is often justified by the direct incorporation of a valuable structural motif, potentially shortening the overall synthetic route.

Ultimately, a thorough understanding of the electronic and steric effects governing the reactivity of these reagents is paramount for efficient and successful chemical synthesis.

References

A Senior Application Scientist's Guide to the Certificate of Analysis for Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Validation Guide for Researchers in Drug Development

Introduction: Beyond the CAS Number

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate (CAS No. 4687-37-0) is a versatile β-keto ester, a class of compounds pivotal as building blocks in the synthesis of more complex molecules, including pharmaceutical active ingredients (APIs).[1][2] Its value lies in the strategic placement of its functional groups—a ketone, an ester, and an activated methylene group—which allows for a variety of chemical transformations. For scientists in drug discovery and development, the reliability of this starting material is non-negotiable. A Certificate of Analysis (CoA) is the primary document attesting to a material's quality, but interpreting it requires a deeper understanding than simply matching a name to a purity percentage.

This guide provides an in-depth comparison of the analytical data you should expect for high-purity this compound. We will dissect the critical analytical techniques, compare the target compound to structurally similar and commercially available alternatives, and provide the experimental context needed to validate the quality of your own materials.

Section 1: Structural Verification - A Spectroscopic Triumvirate

Confirming the chemical structure is the foundational step of any CoA. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural fingerprint.

A key characteristic of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomers. This equilibrium is influenced by factors like solvent and temperature, and both forms can often be observed spectroscopically, providing a unique validation checkpoint.

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto_structure keto_structure enol_structure enol_structure keto_structure->enol_structure Equilibrium

Caption: Keto-Enol tautomerism in β-keto esters.

Nuclear Magnetic Resonance (¹H NMR): The Structural Blueprint

¹H NMR spectroscopy provides detailed information on the number, connectivity, and chemical environment of protons in a molecule. For this compound, the spectrum should show distinct signals corresponding to the ethyl group, the two methoxy groups, the aromatic protons, and the active methylene protons. The methylene protons (adjacent to two carbonyls) are particularly diagnostic and will appear as a sharp singlet for the keto form.

Comparative Analysis of Structural Analogues:

To demonstrate the specificity of the NMR fingerprint, let's compare the expected ¹H NMR chemical shifts of our target compound with two common analogues: the 3-methoxy and 4-methoxy variants.

Functional Group This compound (Target) Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate [3]Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate [4]
Ethyl Ester (CH₃) ~1.2-1.3 ppm (triplet)~1.2-1.3 ppm (triplet)~1.26 ppm (triplet)[4]
Ethyl Ester (CH₂) ~4.1-4.2 ppm (quartet)~4.1-4.2 ppm (quartet)~4.21 ppm (quartet)[4]
Methylene (COCH₂CO) ~3.9-4.0 ppm (singlet)~3.9-4.0 ppm (singlet)~3.94 ppm (singlet)[4]
Methoxy (OCH₃) ~3.9 ppm (singlet, 6H)~3.8 ppm (singlet, 3H)~3.88 ppm (singlet, 3H)[4]
Aromatic (Ar-H) ~6.9 ppm (d), ~7.5 ppm (m)~7.0-7.5 ppm (multiplets)~6.95 ppm (d), ~7.93 ppm (d)[4]

Causality Note: The aromatic proton splitting patterns and the integration of the methoxy signal are the most powerful differentiators. The target compound will uniquely show a methoxy signal integrating to 6 protons and a more complex aromatic region reflecting its 1,2,4-trisubstituted pattern, unlike the simpler patterns of the mono-substituted analogues.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid technique used to identify the presence of specific functional groups. For a β-keto ester, we expect to see strong absorptions characteristic of both the ketone and ester carbonyl groups.

  • Ester C=O Stretch: Typically found around 1735-1745 cm⁻¹.[5][6][7]

  • Ketone C=O Stretch: Found around 1715-1720 cm⁻¹.[5][6] Conjugation with the aromatic ring can lower this frequency slightly.

  • C-O Stretches: Strong bands in the 1300-1000 cm⁻¹ region, confirming the ester and ether linkages.

The presence of both distinct carbonyl peaks is a strong confirmation of the β-keto ester structure. If the enol form is present in significant quantities, one might also observe a broad O-H stretch (around 3400-2400 cm⁻¹) and a conjugated C=C stretch (around 1650 cm⁻¹).[5]

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the molecular weight of the compound, serving as a final check on its identity. For this compound (C₁₃H₁₆O₅), the expected monoisotopic mass is 252.10 g/mol .[1] Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are commonly used. The resulting mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) at m/z 252 or 253, respectively.

Section 2: Purity Assessment - A Chromatographic Deep Dive

While spectroscopy confirms what the compound is, chromatography tells you how much of it is there relative to impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of non-volatile organic molecules like this one.[8][9]

Understanding Potential Impurities:

Impurities can arise from the synthetic route or degradation.[9] A common synthesis for β-keto esters is the Claisen condensation. This can lead to impurities such as:

  • Unreacted Starting Materials: e.g., an ester of 3,4-dimethoxybenzoic acid.

  • Self-Condensation Byproducts: If another ester is used as a reactant.[10]

  • Degradation Products: Hydrolysis of the ester or decarboxylation.

Comparative Analysis of Product Purity:

A high-quality CoA will not only state a purity value but also provide the chromatogram. Below is a comparison of what to expect from two different batches.

Parameter Example 1: High Purity (>99%) Example 2: Standard Purity (~97%)
Main Peak (Product) Retention Time: 8.5 min; Area %: 99.6%Retention Time: 8.5 min; Area %: 97.2%
Impurity A Retention Time: 5.2 min; Area %: 0.15%Retention Time: 5.2 min; Area %: 1.1%
Impurity B Retention Time: 9.8 min; Area %: 0.10%Retention Time: 9.8 min; Area %: 0.8%
Other Impurities < 0.1% eachSeveral minor peaks totaling ~0.9%

Causality Note: A higher purity grade is critical for drug development as even small amounts of impurities can have unintended biological activity or affect the kinetics of subsequent reactions. Regulatory bodies like the FDA have strict guidelines on impurity thresholds in APIs.[9]

Section 3: Experimental Protocols for Validation

Trustworthiness in a CoA is built on reproducible, well-defined analytical methods. The protocols below outline the standard procedures for generating the data discussed.

Protocol 1: HPLC Purity Analysis
  • System: HPLC with UV Detector (e.g., Diode-Array Detector).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Gradient: Start at 30% Acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Acetonitrile.

  • Analysis: Inject 10 µL and integrate all peaks. Purity is calculated based on the relative peak area of the main component.

Protocol 2: Spectroscopic Analysis
  • ¹H NMR:

    • Instrument: 300 MHz or higher NMR spectrometer.

    • Sample: Dissolve ~5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).

    • Acquisition: Acquire spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Processing: Process the data, referencing the solvent peak. Integrate all signals and assign them to the molecular structure.

  • IR Spectroscopy:

    • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

    • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr salt plates.

    • Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (LC-MS):

    • System: Couple the HPLC system from Protocol 1 to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight).

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Monitor the mass range from m/z 100 to 500 to find the [M+H]⁺ ion.

Section 4: Visualizing the Quality Control Workflow

The generation of a reliable CoA is a systematic process. The following workflow illustrates the logical progression from sample receipt to final documentation, ensuring that each critical quality attribute is verified.

G cluster_workflow Certificate of Analysis Generation Workflow A Sample Receipt & Batch Identification B Physical Characterization (Appearance, Color) A->B C Structural Confirmation (FTIR Spectroscopy) B->C Initial Screening D Definitive Structural Elucidation & Tautomer Check (NMR) C->D Confirmatory E Molecular Weight Verification (Mass Spectrometry) D->E F Quantitative Purity & Impurity Profiling (HPLC) E->F Final Validation G Data Review & Specification Comparison F->G H CoA Generation & Quality Assurance Approval G->H

Caption: A typical workflow for analytical quality control.

Conclusion

A Certificate of Analysis for a critical raw material like this compound is more than a simple pass/fail document. It is a detailed scientific report that requires careful scrutiny. By understanding the underlying principles of the analytical techniques, comparing the data against known standards and structural analogues, and appreciating the potential impurities, researchers can gain true confidence in their starting material. This diligence is a cornerstone of reproducible science and successful drug development, ensuring that the journey from a simple building block to a complex therapeutic is built on a foundation of verified quality.

References

A Comparative Crystallographic Guide to Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the structural elucidation of small organic molecules is paramount to understanding their function and potential applications. Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate and its derivatives represent a class of compounds with significant synthetic utility, often serving as precursors in the synthesis of more complex molecular architectures. Their β-keto ester functionality and the presence of the biologically relevant 3,4-dimethoxyphenyl (veratryl) group make them intriguing targets for structural analysis. This guide offers a comparative overview of the X-ray crystallographic features of derivatives of this compound, providing insights into their molecular conformation, intermolecular interactions, and crystal packing.

The Significance of the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group is a common feature in many biologically active compounds. The methoxy groups can act as hydrogen bond acceptors and influence the electronic properties of the phenyl ring, which in turn can dictate intermolecular interactions such as π-π stacking. Understanding how this group influences the crystal packing of its derivatives is crucial for predicting the solid-state properties of novel compounds.

Comparative Crystallographic Analysis

For a robust comparison, we will examine the crystallographic data of two key examples: the closely related (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and a more complex derivative containing the 3,4-dimethoxyphenyl group, 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one).

Case Study 1: (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate

A study by Fan et al. (2016) provides a detailed crystallographic analysis of (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate, a derivative of our target scaffold. The introduction of the hydroxyimino group offers additional hydrogen bonding capabilities, significantly influencing the crystal packing.

Key Crystallographic Data:

Parameter(E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.524(3)
b (Å) 7.2367(16)
c (Å) 14.866(4)
β (°) 111.027(4)
Volume (ų) 1157.5(5)
Z 4

The crystal structure of this derivative is stabilized by a network of intermolecular hydrogen bonds. The hydroxyimino group and the carbonyl oxygen atoms are key players in forming these interactions, leading to a well-ordered three-dimensional lattice.

Case Study 2: 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)

This more complex molecule, containing the 3,4-dimethoxyphenyl moiety, offers insights into the packing preferences of this group in a different molecular context.

Key Crystallographic Data:

Parameter3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.223(9)
b (Å) 16.987(12)
c (Å) 11.964(8)
β (°) 106.37(1)
Volume (ų) 2579(3)
Z 4

In this structure, the 3,4-dimethoxyphenyl ring plays a crucial role in the overall molecular conformation and crystal packing. The methoxy groups are involved in weak C-H···O hydrogen bonds, contributing to the stability of the crystal lattice. The bulky nature of the bis(4-hydroxy-2H-chromen-2-one) fragments dominates the packing, with the dimethoxyphenyl group nestled within the larger structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small molecules like the derivatives of this compound follows a well-established workflow. The causality behind each step is crucial for obtaining high-quality, publishable data.

Step-by-Step Methodology
  • Crystal Growth (The Foundation):

    • Objective: To obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with minimal internal defects.

    • Procedure: Slow evaporation of a saturated solution is a common technique. A suitable solvent system must be identified through screening. For the title compounds, solvents like ethanol, ethyl acetate, or mixtures with hexane are good starting points. The slow rate of evaporation is critical to allow for the ordered arrangement of molecules into a crystal lattice.

    • Causality: Rapid crystallization often leads to polycrystalline aggregates or poorly ordered crystals, which are unsuitable for single-crystal X-ray diffraction.

  • Crystal Selection and Mounting (The Specimen):

    • Objective: To select a single, well-formed crystal and mount it on the goniometer head of the diffractometer.

    • Procedure: Under a microscope, a suitable crystal is selected based on its sharp edges and lack of visible cracks or defects. It is then carefully picked up using a cryo-loop and mounted on the goniometer head, often after being coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

    • Causality: A single, high-quality crystal is essential for obtaining a clean diffraction pattern. Mounting in a random orientation ensures that all possible reflections can be measured as the crystal is rotated.

  • Data Collection (The Experiment):

    • Objective: To measure the intensities of a large number of Bragg reflections.

    • Procedure: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data. The crystal is then exposed to a monochromatic X-ray beam and rotated. A detector, such as a CCD or CMOS detector, records the diffraction pattern. A series of images are collected at different crystal orientations.

    • Causality: Low temperature data collection leads to sharper diffraction spots and allows for the determination of atomic positions with higher precision. Collecting a complete dataset over a wide range of diffraction angles is necessary for an accurate structure solution.

  • Data Reduction and Structure Solution (The Analysis):

    • Objective: To process the raw diffraction images to obtain a list of reflection intensities and then to solve the phase problem to generate an initial electron density map.

    • Procedure: The raw images are integrated to determine the intensity of each reflection. Corrections are applied for factors such as Lorentz and polarization effects. The resulting data is used to determine the unit cell parameters and the space group. Direct methods or Patterson methods are then employed to solve the phase problem and generate an initial model of the crystal structure.

    • Causality: The intensities of the diffracted X-rays are proportional to the square of the structure factor amplitudes. The phase information is lost during the experiment and must be computationally recovered to reconstruct the electron density of the molecule.

  • Structure Refinement (The Final Model):

    • Objective: To optimize the atomic positions and displacement parameters of the initial model to best fit the experimental data.

    • Procedure: The initial structural model is refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are typically introduced for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

    • Causality: Refinement improves the accuracy and precision of the final crystal structure, leading to reliable bond lengths, bond angles, and other geometric parameters.

Visualizing the Workflow and Molecular Structure

To better understand the experimental process and the resulting molecular structure, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Caption: Experimental workflow for X-ray crystallography.

Caption: General molecular structure of the target compound.

Conclusion and Future Directions

The crystallographic analysis of this compound derivatives reveals the significant influence of substituent groups on the resulting crystal packing. The introduction of functionalities capable of hydrogen bonding, such as the hydroxyimino group, leads to robust networks that dictate the solid-state architecture. The 3,4-dimethoxyphenyl moiety consistently participates in weaker intermolecular interactions that contribute to the overall stability of the crystal lattice.

For drug development professionals and materials scientists, these insights are invaluable. The ability to predict and control the solid-state structure of a molecule is critical for modulating its physical properties, such as solubility and stability. Further research should focus on synthesizing and crystallizing a wider range of derivatives of this compound to build a more comprehensive structure-property database. This will undoubtedly aid in the rational design of new materials and pharmaceutical compounds with tailored solid-state characteristics.

A Senior Application Scientist's Guide to the Analytical Characterization of β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, β-keto esters are pivotal intermediates in organic synthesis. Their distinct chemical nature, characterized by a ketone and an ester functional group separated by a methylene group, allows for a wide range of chemical transformations, making them essential building blocks for pharmaceuticals and other complex molecules.[1] The accurate and comprehensive characterization of these compounds is paramount to ensure purity, confirm structural integrity, and understand their chemical behavior, which is often complicated by the phenomenon of keto-enol tautomerism.

This guide provides an in-depth comparison of the primary analytical methods for the characterization of β-keto esters. We will delve into the underlying principles of each technique, offering field-proven insights into experimental design and data interpretation.

The Challenge: Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence as an equilibrium mixture of two tautomeric forms: the keto and the enol form.[2] This equilibrium is dynamic and influenced by factors such as solvent polarity, temperature, and pH.[3][4] The presence of both tautomers can complicate analytical characterization, as different techniques may detect them as distinct species, leading to complex spectra or chromatograms.[5] A thorough understanding of this equilibrium is crucial for accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural characterization of β-keto esters and for quantifying the keto-enol tautomeric ratio.[2][6][7] Both ¹H and ¹³C NMR provide detailed information about the molecular structure and the electronic environment of individual atoms.[2]

Expertise & Experience in NMR Analysis

The key to successful NMR analysis of β-keto esters lies in recognizing the distinct signals for both the keto and enol forms.

  • ¹H NMR:

    • Keto Tautomer: Characterized by a singlet for the α-protons (typically between 3.0 and 4.0 ppm) and distinct signals for the other protons in the molecule.[8][9]

    • Enol Tautomer: Shows a characteristic downfield singlet for the enolic proton (often between 12 and 14 ppm) due to intramolecular hydrogen bonding. The α-proton is absent, and a vinyl proton signal appears further downfield than the α-protons of the keto form.[2]

  • ¹³C NMR:

    • Keto Tautomer: Displays two carbonyl signals, one for the ketone (around 200 ppm) and one for the ester (around 170 ppm).[8]

    • Enol Tautomer: The carbon signals are shifted due to the change in hybridization and conjugation. The ketonic carbonyl carbon is replaced by a vinyl ether carbon signal at a higher field.

The integration of the distinct proton signals in the ¹H NMR spectrum allows for the direct quantification of the keto-enol ratio.

Trustworthiness: A Self-Validating NMR Protocol

A robust NMR analysis relies on careful sample preparation and instrument setup.

Experimental Protocol: ¹H and ¹³C NMR Analysis of a β-Keto Ester

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the β-keto ester sample.

    • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the keto-enol equilibrium.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[2]

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the sample gauge to ensure correct positioning within the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and sharp NMR signals.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.[2]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the relevant peaks in the ¹H NMR spectrum to determine the keto-enol ratio.

    • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the keto and enol forms.[2]

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of β-keto esters and for gaining structural information through the analysis of their fragmentation patterns.[10][11][12]

Expertise & Experience in MS Analysis

The mass spectra of β-keto esters are often characterized by specific fragmentation pathways, which can be diagnostic. Common fragmentation patterns include:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups.[10][12]

  • McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to a carbonyl oxygen, followed by cleavage of the β-bond.[10][11]

Interestingly, mass spectrometry can sometimes be used to study the tautomerism of β-keto esters in the gas phase.[13] The fragmentation patterns of the keto and enol forms can differ, providing insights into their relative abundance under the conditions of the MS experiment.

Trustworthiness: A Self-Validating MS Protocol

Reliable MS data is contingent on appropriate sample introduction and ionization methods.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of a β-Keto Ester

  • Sample Preparation:

    • Prepare a dilute solution of the β-keto ester in a volatile solvent (e.g., methanol, dichloromethane).

  • Instrument Setup:

    • Choose an appropriate sample introduction method (e.g., direct infusion, or coupled with a gas or liquid chromatograph).

    • Set the ionization source parameters (e.g., electron energy for EI, typically 70 eV).

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Propose fragmentation mechanisms to support the structural assignment.

Chromatographic Methods: Separation and Quantification

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of β-keto esters and for quantifying them in complex mixtures.[5][14]

Expertise & Experience in Chromatographic Analysis

The separation of β-keto esters can be challenging due to their keto-enol tautomerism, which can lead to peak broadening or even the appearance of two distinct peaks for a single compound.[5]

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable β-keto esters. The high temperatures in the GC inlet and column can sometimes lead to on-column transesterification if alcohols are present in the sample matrix.[14] However, GC can also be used to separate the keto and enol tautomers under certain conditions.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of β-keto esters, including those that are not amenable to GC. Reversed-phase HPLC is commonly used, but the keto-enol tautomerism can still cause poor peak shapes.[5] Strategies to overcome this include adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharp peak.[5]

Trustworthiness: A Self-Validating HPLC Protocol

A well-developed HPLC method is crucial for accurate and reproducible results.

Experimental Protocol: Reversed-Phase HPLC Analysis of a β-Keto Ester

  • Sample Preparation:

    • Accurately weigh the β-keto ester sample and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Select an appropriate reversed-phase column (e.g., C18).

    • Prepare the mobile phase (e.g., a mixture of water and acetonitrile or methanol, with or without a pH modifier like formic acid).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate and column temperature.

  • Data Acquisition:

    • Inject a known volume of the sample onto the column.

    • Monitor the elution of the compound using a suitable detector (e.g., UV-Vis detector).[15]

  • Data Analysis:

    • Identify the peak corresponding to the β-keto ester based on its retention time.

    • Determine the purity of the sample by calculating the peak area percentage.

    • Quantify the concentration of the β-keto ester by comparing its peak area to that of a standard of known concentration.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2][16][17] For β-keto esters, IR spectroscopy can provide evidence for the presence of both the keto and enol tautomers.

Expertise & Experience in IR Analysis

The IR spectrum of a β-keto ester will display characteristic absorption bands for both tautomers if they are present in significant amounts.[2]

  • Keto Tautomer:

    • A strong C=O stretching band for the ketone around 1715-1725 cm⁻¹.

    • A strong C=O stretching band for the ester around 1735-1750 cm⁻¹.[16]

  • Enol Tautomer:

    • A broad O-H stretching band for the enolic hydroxyl group, often in the range of 2500-3200 cm⁻¹, due to strong intramolecular hydrogen bonding.

    • A C=C stretching band around 1600-1650 cm⁻¹.

    • A conjugated C=O stretching band at a lower frequency than the non-conjugated ketone, typically around 1650-1670 cm⁻¹.[17]

The presence of a doublet in the carbonyl region is often indicative of the presence of both keto and enol forms.[16]

Trustworthiness: A Self-Validating IR Protocol

Proper sample preparation is key to obtaining a high-quality IR spectrum.

Experimental Protocol: IR Spectroscopy of a β-Keto Ester

  • Sample Preparation:

    • Neat Liquid: If the β-keto ester is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[2]

    • Solution: Prepare a 5-10% solution of the β-keto ester in a suitable solvent (e.g., chloroform, carbon tetrachloride). The solvent should be transparent in the IR region of interest.[2]

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.[2]

    • Perform a background scan using the pure solvent or empty salt plates.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[2]

  • Data Analysis:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the keto and enol forms.

Comparative Summary of Analytical Methods

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed molecular structure, keto-enol ratioUnambiguous structural elucidation, quantitativeLower sensitivity, relatively expensive
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, structural information from fragmentationTautomers may not be easily distinguished
Chromatography (GC/HPLC) Purity, quantificationHigh separation efficiency, quantitativeTautomerism can cause peak shape issues
Infrared Spectroscopy Functional groups presentRapid, non-destructive, simpleLimited structural information, not quantitative

Visualizing Analytical Workflows

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample β-Keto Ester Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Chromatography Chromatography (GC/HPLC) Sample->Chromatography IR IR Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure Tautomerism Tautomer Ratio NMR->Tautomerism MS->Structure Purity Purity Assessment Chromatography->Purity Quantification Quantification Chromatography->Quantification IR->Structure Functional Groups

Caption: General workflow for the analytical characterization of β-keto esters.

Logical Relationships in Method Selection

Method_Selection cluster_goals Primary Objectives cluster_methods Recommended Methods Goal Analytical Goal Structure Confirm Structure Goal->Structure Purity Determine Purity Goal->Purity Quantify Quantify Analyte Goal->Quantify NMR_MS NMR & Mass Spectrometry Structure->NMR_MS Primary Choice HPLC_GC HPLC or GC Purity->HPLC_GC Primary Choice Quantify->HPLC_GC Primary Choice

Caption: Decision tree for selecting the appropriate analytical method.

References

A Researcher's Guide to the Spectroscopic Comparison of Substituted Benzoylacetates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of substituted benzoylacetates using fundamental spectroscopic techniques. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectroscopic output. We will explore how substituents on the benzoyl ring systematically alter the spectral data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounded in the pivotal concept of keto-enol tautomerism.

The Central Phenomenon: Keto-Enol Tautomerism

Substituted benzoylacetates, like most β-dicarbonyl compounds, exist as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[1][2][3][4] This equilibrium is not static; its position is exquisitely sensitive to the electronic nature of the substituent on the aromatic ring, the solvent used for analysis, and temperature.[1][2][4] Understanding this tautomerism is the absolute prerequisite for interpreting their spectra, as both forms generate distinct signals.

The enol form is stabilized by an intramolecular hydrogen bond and a conjugated π-system. The influence of a substituent (X) on the phenyl ring propagates through the molecule, altering the electron density and, consequently, the relative stability of the two tautomers.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) increase the acidity of the α-protons and stabilize the conjugated enolate-like structure of the enol form, shifting the equilibrium towards the enol.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) increase electron density in the ring, which can destabilize the enol form relative to the keto form.

This substituent-driven shift in equilibrium is the primary driver of the spectroscopic differences we observe.

Caption: Keto-Enol equilibrium in substituted ethyl benzoylacetates.

Comparative Spectroscopic Analysis

The choice of spectroscopic method provides a different window into the molecule's structure and electronic environment. Here, we compare how ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy reveal the influence of aromatic substituents. For our comparison, we will consider three representative examples:

  • Ethyl p-nitrobenzoylacetate (EWG: -NO₂)

  • Ethyl benzoylacetate (Unsubstituted: -H)[5][6][7]

  • Ethyl p-methoxybenzoylacetate (EDG: -OCH₃)

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for this analysis, as it allows for the direct observation and quantification of both tautomers in solution.[3] The spectra show distinct signals for the keto and enol forms, and the ratio of their integrals reveals the equilibrium position.

Key Diagnostic Signals:

  • Enol Form: A sharp singlet far downfield (~12-13 ppm) for the intramolecularly hydrogen-bonded enolic proton (-OH). A singlet around 5.5-6.0 ppm corresponds to the vinylic proton (=CH-).

  • Keto Form: A singlet around 4.0 ppm for the methylene α-protons (-CH₂-).

Substituent (X)Tautomerα-H (ppm)Vinylic-H (ppm)Enolic-OH (ppm)Aromatic-H (ppm)Enol % (in CDCl₃)
p-NO₂ Keto~4.1--~8.3 (d), ~8.1 (d)~60-70%
Enol-~5.9~12.8~8.2 (d), ~8.0 (d)
-H Keto~3.98--~7.9 (m), ~7.5 (m)~20-30%
Enol-~5.66~12.6~7.9 (m), ~7.5 (m)
p-OCH₃ Keto~3.9--~7.9 (d), ~7.0 (d)~10-15%
Enol-~5.6~12.5~7.8 (d), ~6.9 (d)

Analysis of Trends:

  • Enol Percentage: The data clearly shows that the electron-withdrawing -NO₂ group significantly shifts the equilibrium toward the enol form, as predicted. Conversely, the electron-donating -OCH₃ group favors the keto form.

  • Chemical Shifts: The enolic -OH proton is shifted further downfield in the p-nitro derivative. This is due to the EWG enhancing the strength of the intramolecular hydrogen bond and deshielding the proton. Aromatic protons ortho to the substituent show predictable shifts: downfield for -NO₂ and upfield for -OCH₃.

FTIR Spectroscopy

Infrared spectroscopy provides information about the functional groups and bonding within the molecule. The key is to distinguish the carbonyl stretching frequencies (ν(C=O)) of the different forms.

Key Diagnostic Bands:

  • Enol Form: A strong, conjugated C=O stretch (ketone part of the enone) around 1640-1660 cm⁻¹ and a conjugated ester C=O stretch around 1710-1720 cm⁻¹. A broad O-H stretch from the intramolecular hydrogen bond can be seen around 2500-3200 cm⁻¹.

  • Keto Form: Two distinct C=O stretches: one for the isolated ketone (~1685-1695 cm⁻¹) and one for the ester (~1735-1745 cm⁻¹).

Substituent (X)ν(C=O) Keto (cm⁻¹)ν(C=O) Ester (cm⁻¹)ν(C=O) Enone (cm⁻¹)
p-NO₂ ~1695~1740~1650
-H [8]~1690~1735~1645
p-OCH₃ ~1685~1730~1640

Analysis of Trends:

  • The presence of both sets of peaks confirms the existence of the tautomeric equilibrium in the neat or concentrated sample.

  • The frequencies of the carbonyl stretches decrease as the electron-donating character of the substituent increases (-NO₂ > -H > -OCH₃). This is because EDGs push electron density into the benzoyl system, weakening the C=O double bond character and lowering its vibrational frequency.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the conjugated systems of the molecule. Since the enol form possesses a more extended π-conjugated system than the keto form, it is primarily the enol tautomer that is observed.

Key Diagnostic Bands:

  • The primary absorption band (π → π* transition) of the benzoyl chromophore is analyzed.

Substituent (X)λ_max (nm) in EthanolMolar Absorptivity (ε)
p-NO₂ ~280High
-H [5]~245Medium
p-OCH₃ ~275High

Analysis of Trends:

  • Bathochromic Shift: Both electron-donating (-OCH₃) and electron-withdrawing (-NO₂) substituents cause a bathochromic (red) shift in the maximum absorbance (λ_max) compared to the unsubstituted compound.[9] This is a classic observation for substituted aromatic systems.[10]

  • Mechanism: EDGs like -OCH₃ have lone pairs that can be donated into the aromatic ring, extending the conjugation and lowering the energy of the π → π* transition. EWGs like -NO₂ also extend the conjugation and can lower the energy of the excited state, resulting in a red shift. The significant increase in molar absorptivity (hyperchromic effect) for both substituted compounds indicates a higher probability of the electronic transition.

Experimental Protocols & Workflow

To ensure reproducibility and accuracy, standardized protocols are essential. The following outlines a general workflow for the comprehensive spectroscopic analysis of a synthesized substituted benzoylacetate.

Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Synthesis Synthesize Substituted Benzoylacetate Purify Purify via Column Chromatography or Recrystallization Synthesis->Purify Confirm Confirm Purity (TLC, mp) Purify->Confirm Prep_NMR Prepare Sample in CDCl3 or DMSO-d6 Confirm->Prep_NMR Prep_FTIR Prepare KBr Pellet or Neat Liquid Film Confirm->Prep_FTIR Prep_UV Prepare Dilute Solution in Spectroscopic Grade Ethanol Confirm->Prep_UV Run_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Run_NMR Interpret_NMR Assign Peaks, Calculate Tautomer Ratio Run_NMR->Interpret_NMR Run_FTIR Acquire FTIR Spectrum Prep_FTIR->Run_FTIR Interpret_FTIR Assign Vibrational Bands Run_FTIR->Interpret_FTIR Run_UV Acquire UV-Vis Spectrum Prep_UV->Run_UV Interpret_UV Determine λmax & ε Run_UV->Interpret_UV Compare Correlate Substituent Effects Across All Spectra Interpret_NMR->Compare Interpret_FTIR->Compare Interpret_UV->Compare

Caption: General workflow for synthesis and spectroscopic analysis.

Protocol: ¹H and ¹³C NMR Spectroscopy[11][12]
  • Sample Preparation: Accurately weigh ~10-20 mg of the purified benzoylacetate derivative.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Causality Note: CDCl₃ is a non-polar aprotic solvent that minimally interferes with the natural keto-enol equilibrium. Forcing the equilibrium towards the enol form can be achieved using a polar aprotic solvent like DMSO-d₆.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Record the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration of all signals for quantitative analysis.[11]

  • Record a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak or TMS (0.00 ppm). Integrate the relevant peaks in the ¹H spectrum to determine the keto:enol ratio.

Protocol: FTIR Spectroscopy[14][15][16][17]
  • Sample Preparation (KBr Pellet Method for Solids): a. Gently grind ~1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. b. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Neat Liquid Film): a. Place one drop of the liquid sample between two salt plates (e.g., NaCl or KBr). b. Gently press the plates together to form a thin film.

  • Data Acquisition: Obtain a background spectrum of the empty sample compartment (or a blank KBr pellet).

  • Place the sample in the spectrometer and acquire the IR spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Protocol: UV-Vis Spectroscopy[18][19]
  • Sample Preparation: a. Prepare a stock solution of the benzoylacetate derivative of a known concentration (e.g., 1x10⁻³ M) in a spectroscopic grade solvent (e.g., ethanol or cyclohexane). b. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0 (e.g., 1x10⁻⁵ M).

  • Data Acquisition: a. Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to use as a blank (reference). b. Fill the other cuvette with the sample solution. c. Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

  • Data Processing: Identify the wavelength of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.

Conclusion

The spectroscopic analysis of substituted benzoylacetates is a quintessential example of structure-property relationships in organic chemistry. By systematically varying the electronic nature of a substituent on the aromatic ring, we can induce predictable and measurable changes in the keto-enol equilibrium. These changes are directly reflected in ¹H NMR, FTIR, and UV-Vis spectra. ¹H NMR provides quantitative data on the tautomer ratio, FTIR confirms the presence of distinct carbonyl environments, and UV-Vis spectroscopy elucidates the impact of substituents on the molecule's electronic structure. A multi-spectroscopic approach, therefore, provides a comprehensive and self-validating picture of these important synthetic intermediates.

References

A Senior Application Scientist’s Guide to the Purity Verification of Commercially Supplied Ethyl 3,4-dimethoxybenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

Ethyl 3,4-dimethoxybenzoylacetate is a key building block in the synthesis of various pharmaceutical compounds. Its utility in drug development, particularly as a precursor to active pharmaceutical ingredients (APIs), places stringent demands on its purity. The presence of impurities, even in trace amounts, can have cascading effects on the safety, efficacy, and stability of the final drug product.[1] These unwanted chemicals can arise from the synthesis process, degradation, or storage and may include starting materials, by-products, intermediates, or residual solvents.[1][2]

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[2][3] Specifically, guidelines such as ICH Q3A for impurities in new drug substances provide clear thresholds for reporting, identifying, and qualifying impurities.[4][5] Therefore, for researchers, scientists, and drug development professionals, a multi-faceted, orthogonal approach to purity verification is not just good practice—it is a regulatory and scientific necessity.[6][7][8][9]

This guide provides an in-depth comparison of critical analytical techniques for assessing the purity of commercially supplied Ethyl 3,4-dimethoxybenzoylacetate. We will move beyond mere protocols to explain the causality behind experimental choices, empowering you to not only replicate these methods but also to critically evaluate supplier quality and ensure the integrity of your research and development pipeline.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Relative Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its ability to separate and quantify components in a mixture with high resolution and sensitivity.[10][11][12] For a molecule like Ethyl 3,4-dimethoxybenzoylacetate, a reverse-phase HPLC (RP-HPLC) method is ideal due to the molecule's moderate polarity. This technique separates compounds based on their hydrophobic interactions with the stationary phase, providing a detailed impurity profile and an accurate relative purity assessment based on peak area percentage.

Causality of Method Design:
  • Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention, which is effective for separating the main analyte from potentially less polar starting materials or more polar degradation products.

  • Mobile Phase (Gradient Elution): A gradient of a weak organic solvent (acetonitrile) and an aqueous buffer is used. Starting with a higher aqueous content allows for the elution of polar impurities, while gradually increasing the organic solvent concentration elutes the main compound and any non-polar impurities. This ensures a comprehensive screen over a wide polarity range.

  • UV Detection: The dimethoxybenzoyl moiety contains a strong chromophore. Scanning the UV spectrum of the pure compound reveals a wavelength maximum (λ-max) ideal for detection, ensuring high sensitivity for both the parent compound and related impurities containing the same chromophore.

Experimental Protocol: RP-HPLC for Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the Ethyl 3,4-dimethoxybenzoylacetate sample.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 40% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

    • Report any impurity exceeding the ICH reporting threshold (typically 0.05%).[2][4]

Workflow for HPLC Purity Analysis```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Accurate Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Filter Syringe Filtration (0.45 µm) Dissolve->Filter Inject HPLC Injection Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Area % Calculation Integrate->Calculate Report Purity & Impurity Reporting Calculate->Report

Caption: Workflow for qNMR absolute purity analysis.

Comparative Data: Hypothetical Supplier Analysis (qNMR)
SupplierPurity (w/w %) by qNMR
Supplier A 99.6%
Supplier B 98.2%
Supplier C 99.8%

The qNMR results provide an absolute measure of purity. Here, the data corroborates the HPLC findings, confirming that Supplier C's product has the highest purity by mass, while Supplier B's product is significantly less pure, likely containing non-UV active impurities (like water or inorganic salts) that HPLC might not fully account for in its area % calculation.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

Residual solvents used during synthesis and purification are a critical class of impurities that must be controlled according to ICH Q3C guidelines. [2]GC-MS is the ideal technique for identifying and quantifying these volatile and semi-volatile organic compounds. [11][13]The gas chromatograph separates volatile components based on their boiling points and interaction with the column, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns. [1][14]

Causality of Method Design:
  • Headspace Sampling: Static headspace sampling is preferred over direct liquid injection. This technique involves heating the sample in a sealed vial and injecting only the vapor phase (the "headspace"). This prevents non-volatile matrix components from contaminating the GC system and provides excellent sensitivity for volatile analytes.

  • Column Choice (DB-624): A column with a mid-polarity phase like a DB-624 is chosen for its excellent separation of common residual solvents as specified in pharmacopeial methods (e.g., USP <467>).

  • Mass Spectrometry Detection: MS detection is superior to Flame Ionization Detection (FID) for this application because it provides positive identification of unknown peaks by comparing their mass spectra to established libraries (e.g., NIST), which is crucial for unexpected contaminants.

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not contain the potential impurities of interest.

    • Seal the vial immediately with a septum and crimp cap.

    • Prepare calibration standards for expected solvents (e.g., ethanol, ethyl acetate, toluene) in the same manner.

  • GC-MS Conditions:

    • Instrument: Headspace Sampler coupled to a GC-MS system.

    • Headspace Parameters: Vial Equilibration at 80°C for 15 min.

    • GC Column: DB-624 (or equivalent), 30 m x 0.25 mm, 1.4 µm film.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), then ramp at 10°C/min to 240°C (hold 5 min).

    • MS Parameters: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Data Analysis:

    • Identify solvent peaks by their retention time and by matching their mass spectra against a reference library (e.g., NIST).

    • Quantify identified solvents using the calibration curves prepared from the standards.

    • Report results in parts per million (ppm).

Workflow for GC-MS Residual Solvent Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Add_Solvent Add DMSO Weigh->Add_Solvent Seal Seal in Headspace Vial Add_Solvent->Seal Equilibrate Heat & Equilibrate Vial Seal->Equilibrate Inject Inject Headspace Vapor Equilibrate->Inject Separate GC Separation Inject->Separate Analyze_MS Mass Spectrometry Separate->Analyze_MS Identify Identify by RT & Mass Spectrum Analyze_MS->Identify Quantify Quantify vs. Standards (ppm) Identify->Quantify Report Report Solvent Levels Quantify->Report

Caption: Workflow for GC-MS residual solvent analysis.

Comparative Data: Hypothetical Supplier Analysis (GC-MS)
SupplierEthanol (ppm)Toluene (ppm)Total Residual Solvents (ppm)
Supplier A 450< 10450
Supplier B 12001501350
Supplier C 250< 10250

This data shows that Supplier B's material has significantly higher levels of residual solvents, including toluene, a Class 2 solvent with stricter limits than ethanol (Class 3). This could be a critical disqualifying factor depending on the intended use.

Fourier-Transform Infrared Spectroscopy (FTIR): A Rapid Identity Check

FTIR is a powerful and rapid technique used primarily for the confirmation of a compound's identity by identifying its functional groups. [15]While not a quantitative purity tool for minor components, it serves as a crucial first-pass quality check. [16]The infrared spectrum provides a unique "fingerprint" of a molecule. For Ethyl 3,4-dimethoxybenzoylacetate, we expect to see characteristic absorption bands for the ester carbonyl (C=O), aromatic rings, and C-O ether linkages. [17][18][19]A significant deviation from the reference spectrum would indicate a gross error, such as receiving the wrong compound entirely.

Causality of Method Design:
  • ATR Accessory: Using an Attenuated Total Reflectance (ATR) accessory is a modern, efficient alternative to traditional KBr pellets. It requires minimal sample preparation—a small amount of solid is simply pressed against a crystal (e.g., diamond)—and allows for very rapid analysis.

  • Spectral Interpretation: The key is to compare the sample spectrum against a known, validated reference spectrum. The focus is on the presence, position, and relative intensity of key diagnostic peaks. The carbonyl stretch is particularly intense and its position can be sensitive to the molecular environment. [17][19]

Experimental Protocol: FTIR-ATR for Identity Confirmation
  • Sample Preparation:

    • Place a small, representative amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • FTIR Acquisition:

    • Instrument: FTIR spectrometer with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Compare the acquired spectrum to a reference spectrum of pure Ethyl 3,4-dimethoxybenzoylacetate.

    • Verify the presence of key diagnostic peaks:

      • ~1735 cm⁻¹ (Ester C=O stretch)

      • ~1685 cm⁻¹ (Ketone C=O stretch)

      • ~1600, 1515 cm⁻¹ (Aromatic C=C stretches)

      • ~1270, 1150 cm⁻¹ (C-O stretches)

    • Confirm that the "fingerprint" region (<1500 cm⁻¹) matches the reference.

Workflow for FTIR Identity Verification

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Analysis Place_Sample Place Sample on ATR Crystal Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Collect_Bkg Collect Background Apply_Pressure->Collect_Bkg Collect_Sample Collect Sample Spectrum Collect_Bkg->Collect_Sample Identify_Peaks Identify Diagnostic Peaks Collect_Sample->Identify_Peaks Compare Compare to Reference Spectrum Identify_Peaks->Compare Confirm Confirm Identity Compare->Confirm

Caption: Workflow for FTIR identity verification.

Comparative Data: Hypothetical Supplier Analysis (FTIR)
SupplierFTIR Result
Supplier A Conforms to reference spectrum.
Supplier B Conforms to reference spectrum.
Supplier C Conforms to reference spectrum.

In this hypothetical case, all three suppliers provided the correct material. This is a common outcome but underscores the importance of this test as a fundamental check before committing resources to more complex quantitative analyses.

Conclusion: A Synthesis of Orthogonal Data for Confident Supplier Selection

The purity verification of a critical raw material like Ethyl 3,4-dimethoxybenzoylacetate demands a rigorous, multi-technique approach. No single method provides a complete picture; rather, it is the synthesis of data from orthogonal techniques that builds a robust and trustworthy quality assessment.

TechniqueQuestion AnsweredSupplier ASupplier BSupplier C
FTIR Is it the correct molecule?Pass Pass Pass
HPLC What is the relative purity and impurity profile?Good (99.85%)Poor (99.10%, high impurity)Excellent (99.92%)
qNMR What is the absolute purity by weight?Good (99.6%)Poor (98.2%)Excellent (99.8%)
GC-MS Are volatile impurities controlled?Good (450 ppm)Poor (1350 ppm)Excellent (250 ppm)
Overall Assessment Acceptable Reject Highly Recommended

Based on this comprehensive analysis, Supplier C emerges as the clear choice. Their material exhibits the highest purity by both relative (HPLC) and absolute (qNMR) measures and demonstrates superior control over residual solvents. Supplier A provides acceptable material, while Supplier B's product fails to meet the stringent quality standards required for pharmaceutical development due to both low absolute purity and high levels of impurities.

By systematically applying and critically interpreting data from these analytical methodologies, researchers and drug development professionals can confidently select high-quality commercial suppliers, mitigate risks in their synthetic pathways, and ensure compliance with global regulatory standards, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous attention to the entire lifecycle of a chemical reagent is paramount—from procurement and application to its final, safe disposal. Improper disposal not only poses significant safety and environmental risks but also represents a breach of regulatory compliance and scientific integrity. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate (CAS No. 4687-37-0), ensuring the safety of laboratory personnel and adherence to environmental regulations.

The causality behind these rigorous protocols is clear: every chemical waste stream must be treated as potentially hazardous until proven otherwise, a principle that forms the bedrock of a self-validating laboratory safety system.

Hazard Assessment and Characterization

Before any disposal action is taken, a thorough understanding of the chemical's hazards is required. This assessment dictates the entire disposal pathway.

This compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Based on these classifications, This compound must be managed as a hazardous chemical waste . It cannot be disposed of down the drain or in regular trash. This determination is the critical first step in the disposal process, aligning with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from generation to final disposal.[2][3]

Immediate Safety & Personal Protective Equipment (PPE)

Handling of this chemical, whether in pure form or as waste, requires stringent adherence to safety protocols to mitigate exposure risks. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE as a primary control measure.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[5] A face shield may be necessary if there is a splash hazard.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[5][6]

This suite of PPE is not merely a checklist; it is a systemic barrier designed to prevent the chemical's entry into the body through its primary exposure routes: dermal contact, inhalation, and accidental ingestion via contaminated hands.

Step-by-Step Disposal Protocol

The following procedure ensures compliance with major regulatory frameworks, including the OSHA Laboratory Standard (29 CFR 1910.1450) and EPA's RCRA.[4][7]

Step 1: Container Selection

The integrity of the waste containment system is crucial.

  • Compatibility: The waste container must be chemically compatible with the ester. High-density polyethylene (HDPE) or glass containers are appropriate choices.[3] Avoid using metal containers for any acidic or basic waste streams.[3]

  • Condition: Use a container that is in good condition, free from cracks or leaks, with a secure, screw-top lid.

  • Original Containers: Whenever feasible, using the original, empty reagent bottle is an excellent practice as it ensures compatibility and is already partially labeled.

Step 2: Waste Segregation

Never mix incompatible waste streams. This is a fundamental rule of laboratory safety to prevent uncontrolled reactions, fires, or the generation of toxic gases.

  • This compound waste should be collected in a container designated for non-halogenated organic solvent waste .

  • Do NOT mix this waste with:

    • Acids or bases

    • Oxidizing agents

    • Aqueous waste

    • Halogenated solvents (e.g., dichloromethane, chloroform)

Proper segregation simplifies the final disposal process for your institution's Environmental Health and Safety (EHS) office or licensed waste contractor.[8]

Step 3: Labeling the Waste Container

Accurate and complete labeling is a strict regulatory requirement and a critical safety communication tool.[8] As soon as the first drop of waste is added to the container, it must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other components in the waste mixture.

  • The approximate percentage of each component.

  • The relevant hazard information (e.g., "Toxic," "Irritant").

  • The date accumulation started.

Step 4: Accumulation and Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8]

  • Location: The SAA should be a designated area, such as a secondary containment tray within a chemical fume hood or a ventilated cabinet.

  • Closure: The waste container must be kept tightly closed at all times, except when adding waste.[8] This prevents the release of vapors and protects the lab atmosphere.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA. Once these limits are reached, the waste must be moved to a central storage area within three days.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: If you are trained and it is safe to do so, don the appropriate PPE.

  • Contain and Absorb: For small liquid spills, use a chemical absorbent material like vermiculite or sand.[9]

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Always report the spill to your laboratory supervisor and your institution's EHS office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Summary of Disposal and Safety Parameters

ParameterGuidelineRationale & Authority
Waste Classification Hazardous WasteAcute Toxicity, Skin/Eye Irritant (GHS)[1]
Primary PPE Nitrile Gloves, Safety Goggles, Lab CoatPrevents dermal and ocular exposure (OSHA 29 CFR 1910.1450)[4]
Handling Area Chemical Fume HoodMinimizes inhalation of vapors (Prudent Laboratory Practices)
Waste Container Labeled HDPE or Glass BottleChemical compatibility and leak prevention (RCRA)
Waste Segregation Non-Halogenated Organic SolventsPrevents dangerous reactions with incompatible chemicals
Storage Location Closed, Labeled, in a Satellite Accumulation AreaCompliance with EPA regulations and ensures safety
Spill Cleanup Absorb with inert material; collect as hazardous wastePrevents environmental release and personnel exposure

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal A Waste Generated: This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date C->D E Segregate as Non-Halogenated Organic Waste D->E F Store in Closed Container in Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Final Disposal at a Permitted Facility G->H

Caption: Decision workflow for hazardous chemical waste disposal.

References

Navigating the Safe Handling of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the meticulous handling of specialized chemical intermediates is a cornerstone of both safety and experimental success. Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, a beta-keto ester of significant interest in organic synthesis, requires a comprehensive understanding of its hazard profile to ensure safe laboratory operations. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and field-proven expertise. Our objective is to empower you with the knowledge to not only mitigate risks but also to foster a culture of safety and excellence in your research endeavors.

Hazard Profile and Risk Assessment: Understanding the "Why" Behind the Precautions

This compound is classified with acute toxicity, being harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, with the potential for respiratory irritation.[1][2][3] A thorough risk assessment is the foundational step before any handling of this compound. This involves not only recognizing the inherent hazards but also evaluating the specific experimental context, including quantities used, potential for aerosolization, and the presence of ignition sources.

Key Hazard Considerations:

Hazard ClassDescriptionRationale for Precaution
Acute Toxicity Harmful if ingested, absorbed through the skin, or inhaled.[1]Minimizing all routes of exposure is critical. Engineering controls and appropriate PPE are the primary barriers.
Skin Irritation Causes skin irritation upon contact.[1][4]Protective gloves and a lab coat are essential to prevent direct contact.
Eye Irritation Can cause serious eye irritation.[2][3]Chemical splash goggles or a face shield are mandatory to protect against accidental splashes.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3]All handling of the solid should be performed in a certified chemical fume hood to prevent inhalation.
Hygroscopic Nature May absorb moisture from the air.[1]Proper storage in a dry environment is necessary to maintain chemical integrity and prevent clumping, which can make handling difficult.[1]
Air Sensitivity Some sources indicate potential air sensitivity.Handling under an inert atmosphere for prolonged storage or sensitive reactions is a prudent measure to prevent degradation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when working with this compound. The following table outlines the recommended PPE, with a focus on providing a robust barrier against the identified hazards.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or a Full-Face ShieldEssential for protecting against splashes and airborne particles that can cause serious eye irritation. A face shield offers broader protection.
Hands Nitrile or Butyl Rubber GlovesWhile specific permeation data for this compound is not readily available, butyl rubber gloves generally offer excellent protection against a wide range of chemicals, including esters and ketones.[5] Nitrile gloves provide a good alternative for incidental contact. Double gloving is recommended for extended handling periods.
Body Laboratory CoatA flame-resistant lab coat should be worn to protect against spills and skin contact.
Respiratory Certified Chemical Fume HoodAll manipulations of the solid compound that could generate dust or aerosols must be conducted within a properly functioning chemical fume hood to prevent inhalation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Functionality prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Transfer Compound in Fume Hood prep_3->handle_1 handle_2 Weigh Quickly and Accurately handle_1->handle_2 handle_3 Keep Container Tightly Sealed handle_2->handle_3 post_1 Decontaminate Work Area handle_3->post_1 post_2 Properly Dispose of Waste post_1->post_2 post_3 Remove and Dispose of PPE post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Risk Assessment: Before beginning any work, review the Safety Data Sheet (SDS) and any other available safety information for this compound.

    • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[6] All manipulations of the solid chemical should occur within the fume hood.

    • PPE: Don all required personal protective equipment as detailed in the section above.

  • Handling:

    • Chemical Transport: When moving the chemical, use a secondary container to mitigate the risk of spills.

    • Dispensing: As the compound may be hygroscopic and air-sensitive, minimize its exposure to the atmosphere.[1] Work efficiently to weigh and transfer the material. For prolonged storage or highly sensitive applications, consider handling in an inert atmosphere, such as a glove box.[7][8]

    • During Reaction: Keep reaction vessels closed to the extent possible to minimize the release of any potential vapors or aerosols.

  • Post-Handling:

    • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and then soap and water.

    • Waste Disposal: Segregate and dispose of all contaminated waste as outlined in the disposal plan below.

    • PPE Removal: Remove and correctly dispose of gloves and any other contaminated disposable PPE.

    • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Spill Response Plan: Immediate and Effective Action

In the event of a spill, a swift and well-rehearsed response is critical to prevent exposure and further contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: If the spill is large or you are not comfortable with the cleanup, contact your institution's Environmental Health and Safety (EHS) department.

  • Secure the Area: If safe to do so, restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE, including double gloves (nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.

  • Containment and Cleanup:

    • For a solid spill , carefully scoop or sweep the material, avoiding the creation of dust, and place it into a clearly labeled, sealed container for hazardous waste.[9]

    • For a liquid spill (if dissolved in a solvent) , cover the spill with an inert absorbent material like vermiculite or sand.[2][10]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, as per your institution's policy.

Waste Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

Waste Management Workflow:

cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal collect_1 Segregate Contaminated Waste collect_2 Use Designated Hazardous Waste Container collect_1->collect_2 collect_3 Keep Container Closed collect_2->collect_3 label_1 Label with 'Hazardous Waste' and Chemical Name collect_3->label_1 label_2 Store in a Designated Satellite Accumulation Area label_1->label_2 dispose_1 Arrange for Pickup by EHS or Licensed Contractor label_2->dispose_1 dispose_2 Do Not Dispose Down the Drain dispose_1->dispose_2

Caption: A workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, paper towels, absorbent), must be collected as hazardous waste.[11]

  • Containerization: Use a designated, leak-proof, and chemically compatible container for all waste. The container must be kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor. Under no circumstances should this chemical or its waste be disposed of down the drain. [11]

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.